2,7-Dichlorobenzoxazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAKWVONFSNHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86691-34-1 | |
| Record name | 2,7-dichloro-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2,6-Dichlorobenzoxazole for Advanced Drug Development
Abstract: This document provides an in-depth analysis of the core physicochemical properties of 2,6-Dichlorobenzoxazole (CAS No: 3621-82-7), a key heterocyclic intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1][2] This guide is structured to deliver not just raw data, but actionable insights for researchers, chemists, and formulation scientists. We will explore the compound's molecular structure, spectroscopic signature, solubility, and partitioning behavior. A detailed experimental protocol for determining the octanol-water partition coefficient (LogP)—a critical parameter for predicting ADME properties—is provided, underscoring the practical application of these fundamental characteristics in a drug development context.
Introduction: The Strategic Importance of Benzoxazoles
The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[3][4] As structural isosteres of naturally occurring nucleic bases, benzoxazole derivatives can readily engage with biological polymers, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] 2,6-Dichlorobenzoxazole serves as a crucial, high-purity building block for more complex bioactive molecules.[6] A comprehensive understanding of its physicochemical profile is therefore not merely academic; it is the foundational data upon which successful synthesis campaigns, formulation strategies, and ultimately, effective new chemical entities are built.
Molecular Structure and Identification
2,6-Dichlorobenzoxazole is an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring. The "2,6-dichloro" designation indicates chlorine substituents at position 6 on the benzene ring and position 2 on the oxazole moiety.[1] This substitution pattern significantly influences the molecule's electronic distribution, stability, and reactivity.
Caption: Chemical structure of 2,6-Dichlorobenzoxazole.
Core Physicochemical Properties
The fundamental physicochemical data for 2,6-Dichlorobenzoxazole are summarized below. These values are critical for predicting the compound's behavior in various chemical and biological environments.
| Property | Value | Source(s) |
| IUPAC Name | 2,6-dichloro-1,3-benzoxazole | [7] |
| CAS Number | 3621-82-7 | [7][8] |
| Molecular Formula | C₇H₃Cl₂NO | [1][7][8] |
| Molecular Weight | 188.01 g/mol | [7][8] |
| Appearance | White to off-white/light yellow crystalline solid | [1][9] |
| Melting Point | 49-51 °C | [9][10] |
| Boiling Point | 110 °C @ 13 mmHg | [9][11][12] |
| Density | 1.522 g/cm³ | [9] |
| LogP (n-octanol/water) | 3.01 - 3.42 | [10][13] |
| pKa (Predicted) | -0.96 ± 0.30 | [9] |
| Flash Point | 100.7 - 101 °C | [9][13] |
Spectroscopic Profile: Structural Confirmation
While specific spectra for this compound are not publicly available, its structure can be unequivocally confirmed using standard spectroscopic techniques. Based on the analysis of related benzoxazole derivatives, the following spectral characteristics are expected.[3][4][5]
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets and a doublet of doublets) would confirm the 1,2,4-substitution pattern.
-
¹³C NMR: The carbon NMR would display signals for the seven unique carbon atoms in the molecule. The carbon attached to the nitrogen (C=N) would appear significantly downfield.
-
Infrared (IR) Spectroscopy: Key absorption bands would confirm the functional groups. A strong band around 1600-1650 cm⁻¹ would correspond to the C=N stretching vibration. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C-Cl stretching vibrations would appear in the fingerprint region (typically below 800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 187. The characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 65% of the M⁺ peak, and an M+4 peak) would be a definitive indicator of the compound's elemental composition.
Solubility and Partitioning Behavior: Implications for Drug Development
Solubility: 2,6-Dichlorobenzoxazole is described as being moderately soluble in organic solvents such as ethanol and acetone, with lower solubility in water.[1] This is consistent with its largely nonpolar, aromatic structure. For drug development purposes, this suggests that formulation with organic co-solvents or lipid-based systems may be necessary for parenteral administration.
Partition Coefficient (LogP): The reported LogP value of ~3.01 indicates that the compound is significantly more soluble in an organic phase (n-octanol) than in an aqueous phase (water).[13]
-
Expert Insight: A LogP in this range (typically 1-3 for orally absorbed drugs) is often correlated with good membrane permeability. However, a value over 3 can sometimes be associated with challenges such as increased metabolic clearance and potential for off-target toxicity due to non-specific binding to lipophilic pockets in proteins. This makes the experimental determination of LogP a critical step in the hit-to-lead optimization process.
Experimental Protocol: HPLC-Based Determination of LogP
To ensure trustworthy and reproducible data, a standardized method for determining the LogP is essential. The following protocol utilizes High-Performance Liquid Chromatography (HPLC), which is a rapid and reliable alternative to the traditional shake-flask method.
Rationale: This method correlates the retention time of the analyte on a reverse-phase column with the known LogP values of a series of standard compounds. It is less labor-intensive than the shake-flask method and requires only a small amount of material.
Caption: Workflow for LogP determination via HPLC.
Step-by-Step Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is required.
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of methanol or acetonitrile and water (e.g., 60:40 v/v). The phase must be filtered and degassed.
-
-
Standard & Sample Preparation:
-
Standards: Prepare a set of 5-7 standard compounds with well-documented LogP values that bracket the expected LogP of the analyte. Dissolve each in the mobile phase to a concentration of ~0.1 mg/mL.
-
Analyte: Accurately weigh and dissolve 2,6-Dichlorobenzoxazole in the mobile phase to a similar concentration.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a void volume marker (e.g., uracil or sodium nitrate) to determine the dead time (t₀).
-
Inject each standard and the analyte solution, recording the retention time (tR) for each peak.
-
-
Data Analysis & Calculation:
-
For each compound (standards and analyte), calculate the capacity factor (k') using the formula: k' = (tR - t₀) / t₀ .
-
Calculate the logarithm of the capacity factor (log k').
-
Create a calibration curve by plotting the known LogP values of the standards (y-axis) against their calculated log k' values (x-axis).
-
Perform a linear regression on the data points. The resulting equation will be in the form: LogP = m(log k') + c .
-
Using the calculated log k' for 2,6-Dichlorobenzoxazole, interpolate its LogP value from the regression equation.
-
Trustworthiness Check: The validity of this protocol is ensured by the quality of the linear regression. A correlation coefficient (R²) of >0.98 for the calibration curve indicates a reliable correlation and provides confidence in the determined LogP value.
Chemical Reactivity and Stability
-
Stability: As a chlorinated aromatic heterocycle, 2,6-Dichlorobenzoxazole is a relatively stable compound under standard conditions.[11] However, it should be stored under an inert atmosphere (e.g., argon) and refrigerated to prevent slow degradation over time.[9]
-
Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it a valuable electrophilic partner for synthesizing a variety of derivatives. This reactivity is the basis for its utility as a chemical intermediate.[9][12][14] It is used, for example, in the synthesis of complex insecticides.[9][12]
Conclusion
2,6-Dichlorobenzoxazole is a foundational building block for medicinal and agricultural chemistry. Its physicochemical properties—a moderate melting point, LogP value around 3, and susceptibility to nucleophilic attack—define its utility and handling requirements. The data and protocols presented in this guide provide researchers with the necessary insights to effectively utilize this compound in synthesis, predict its ADME behavior in derivatives, and develop robust analytical methods for its characterization. A rigorous, data-driven approach to understanding these core properties is paramount to accelerating the drug development pipeline.
References
- 1. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]
- 2. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 7. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-dichlorobenzoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. lookchem.com [lookchem.com]
- 10. 2,6-Dichlorobenzoxazole | CAS#:3621-82-7 | Chemsrc [chemsrc.com]
- 11. aksci.com [aksci.com]
- 12. 2,6-Dichlorobenzoxazole | 3621-82-7 [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 2,6-Dichlorobenzoxazole Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to 2,7-Dichlorobenzoxazole: Navigating Data Scarcity Through Analog Analysis
This technical guide offers a comprehensive exploration of 2,7-dichlorobenzoxazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental molecular properties and, acknowledging the current landscape of publicly available data, provide a detailed comparative analysis with its better-documented isomers. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to approach the synthesis and application of this and related compounds.
Core Molecular Profile of this compound
This compound is a specific isomer within the dichlorinated benzoxazole family. While detailed experimental data for this particular compound is sparse in peer-reviewed literature and commercial databases, its fundamental molecular identity has been established.
The core molecular details are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NO | [1] |
| Molecular Weight | 188.013 g/mol | [1] |
| CAS Number | 86691-34-1 | [1] |
The benzoxazole core, a fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules. The addition of two chlorine atoms to this scaffold, as in this compound, is expected to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, as well as its reactivity.
The Challenge of Data Scarcity for the 2,7-Isomer
A thorough review of scientific databases reveals a notable lack of detailed experimental data for this compound. In contrast, its isomers, particularly 2,6-dichlorobenzoxazole and 2,5-dichlorobenzoxazole, are more extensively characterized and commercially available. This disparity presents a challenge for researchers specifically interested in the 2,7-isomer.
The reasons for this data gap are likely multifaceted, potentially including more complex or lower-yielding synthetic routes compared to other isomers. For the research and development professional, this necessitates a strategy of informed extrapolation, leveraging the comprehensive data available for analogous compounds to predict the properties and reactivity of the 2,7-isomer.
A Technical Deep Dive into a Representative Analog: 2,6-Dichlorobenzoxazole
To provide a practical framework for researchers, this guide will now focus on the well-characterized 2,6-dichlorobenzoxazole (CAS Number: 3621-82-7) as a technical analog. The insights derived from this isomer serve as a valuable reference point for designing synthetic pathways and anticipating the chemical behavior of this compound.
Synthesis of 2,6-Dichlorobenzoxazole: A Step-by-Step Protocol
Several synthetic routes to 2,6-dichlorobenzoxazole have been reported, often starting from substituted aminophenols or benzoxazolone precursors.[2][3][4][5] A common and effective method involves the chlorination of a benzoxazolone intermediate. The causality behind this choice lies in the relative stability of the benzoxazolone core and the ability to control the chlorination steps.
Below is a representative, multi-step synthesis protocol adapted from published literature:
Experimental Protocol: Synthesis of 2,6-Dichlorobenzoxazole
Objective: To synthesize 2,6-dichlorobenzoxazole from benzoxazolone.
Pillar of Trustworthiness: This protocol integrates established chemical transformations, with each step yielding a characterizable intermediate, ensuring a self-validating workflow.
Step 1: Chlorination of Benzoxazolone
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, add benzoxazolone and a suitable solvent such as phosphorus oxychloride.
-
Reagent Addition: While stirring, introduce a chlorinating agent. Choices include chlorine gas, sulfuryl chloride (SO₂Cl₂), or phosphorus pentachloride (PCl₅).[2] The choice of chlorinating agent is critical; for instance, phosphorus oxychloride can also serve as the solvent.
-
Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure the completion of the chlorination at the 6-position, yielding 6-chlorobenzoxazolone.
-
Work-up and Isolation: After the reaction is complete, the excess solvent and reagents are removed, often by distillation. The resulting intermediate, 6-chlorobenzoxazolone, can then be isolated and purified.
Step 2: Conversion to 2,6-Dichlorobenzoxazole
-
Reaction Setup: The 6-chlorobenzoxazolone intermediate is dissolved in a high-boiling point solvent like toluene.
-
Reagent Addition: A catalyst, such as dimethylformamide, and a second chlorinating agent, like phosphorus pentachloride or tris(trichloromethyl)carbonate, are added.[3]
-
Reaction Conditions: The mixture is heated, often in a stepwise manner, to a temperature of around 105-110°C and held for a period to drive the reaction to completion.[3]
-
Work-up and Isolation: The solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization, to yield 2,6-dichlorobenzoxazole as a solid.
Diagram of Synthetic Workflow
References
- 1. cn.chemcd.com [cn.chemcd.com]
- 2. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 3. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of 2,6-dichlorobenzoxazole | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to 2,6-Dichlorobenzoxazole: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of 2,6-dichlorobenzoxazole (CAS No. 3621-82-7), a pivotal heterocyclic building block in contemporary pharmaceutical and agrochemical research. We will delve into its fundamental physicochemical properties, dissect validated synthesis protocols with an emphasis on mechanistic understanding, and survey its applications as a versatile intermediate in the development of novel bioactive molecules. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive technical resource.
Core Compound Identification and Physicochemical Profile
2,6-Dichlorobenzoxazole is an organic compound featuring a benzene ring fused to an oxazole ring, with chlorine substituents at the 2 and 6 positions.[1] This substitution pattern imparts specific reactivity and characteristics to the molecule, making it a valuable precursor in organic synthesis.[1][2]
Table 1: Physicochemical Properties of 2,6-Dichlorobenzoxazole
| Property | Value | Source(s) |
| CAS Number | 3621-82-7 | [3][4] |
| Molecular Formula | C₇H₃Cl₂NO | [1][2][4] |
| Molecular Weight | 188.01 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [1][2][5] |
| Melting Point | 49-51 °C | [6][7] |
| Boiling Point | 110 °C at 13 mmHg | [4][7] |
| Solubility | Insoluble in water; soluble in chlorobenzene and other organic solvents like ethanol and acetone.[1][4] | [1][4] |
| SMILES String | Clc1ccc2nc(Cl)oc2c1 | |
| InChI Key | LVVQTPZQNHQLOM-UHFFFAOYSA-N | [1][3] |
Synthesis Methodologies: A Mechanistic Perspective
Several synthetic routes to 2,6-dichlorobenzoxazole have been established, each with distinct advantages concerning yield, purity, and scalability.[8] Below, we detail a prevalent and high-yielding laboratory-scale synthesis, explaining the rationale behind the procedural steps.
Synthesis from 6-Chlorobenzoxazolone
A common and efficient method involves the chlorination of a benzoxazolone precursor. This approach is favored for its high conversion rates and the relative accessibility of the starting materials.
Reaction Scheme:
Caption: Synthesis workflow for 2,6-Dichlorobenzoxazole.
Experimental Protocol:
-
Vessel Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 250 mL of toluene.
-
Reagent Addition: To the toluene, add 0.1 mol of 6-chlorobenzoxazolone, 25 g of phosphorus pentachloride (PCl₅), and 0.5 g of ferric chloride (FeCl₃) as a catalyst.[9]
-
Reaction Execution: The mixture is heated to 60°C with continuous stirring. This temperature is maintained for 30 minutes to ensure the completion of the reaction.[9]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The solvent (toluene) is removed by distillation under reduced pressure. The crude product can then be further purified by recrystallization to yield 2,6-dichlorobenzoxazole with a purity of approximately 98.5% and a yield of around 95.2%.[9]
Causality and Experimental Rationale:
-
Choice of Chlorinating Agent: Phosphorus pentachloride is a potent chlorinating agent capable of converting the hydroxyl group of the enol form of 6-chlorobenzoxazolone into a chloride.
-
Catalyst Function: Ferric chloride acts as a Lewis acid catalyst, activating the PCl₅ and facilitating the chlorination process.
-
Solvent and Temperature: Toluene is an effective solvent for the reactants and has a suitable boiling point for this reaction. The moderate temperature of 60°C provides sufficient energy for the reaction to proceed efficiently without significant decomposition of the product.[9]
Applications in Drug Development and Agrochemicals
The utility of 2,6-dichlorobenzoxazole lies in its reactive sites, which serve as handles for further chemical modifications.[2] This makes it a valuable scaffold for creating diverse libraries of compounds for screening in drug discovery and agrochemical development.
Pharmaceutical Intermediate
The benzoxazole core is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. 2,6-Dichlorobenzoxazole is a key intermediate in the synthesis of novel therapeutic agents, including potential anti-inflammatory and antimicrobial drugs.[2] The two chlorine atoms offer differential reactivity, allowing for selective functionalization to build more complex molecules.[8]
Agrochemical Synthesis
This compound is a crucial intermediate in the production of fine oxadifen and other pesticides.[10] For instance, it is used in the synthesis of fenoxaprop-p-ethyl, a herbicide effective against gramineous weeds in various crops.[10] It is also a precursor for insecticides targeting pests like Spodoptera exigua.[4][7]
Caption: Application pathways of 2,6-Dichlorobenzoxazole.
Safety and Handling
As with many chlorinated organic compounds, 2,6-dichlorobenzoxazole requires careful handling.[1] It is classified as harmful if swallowed and may cause skin and eye irritation.[3][6]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. It is often stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[7][11]
Conclusion
2,6-Dichlorobenzoxazole is a cornerstone intermediate with significant value in both pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity, stemming from its dichlorinated benzoxazole scaffold, allow for the efficient synthesis of a wide array of complex and biologically active molecules. The synthetic protocols, particularly those starting from substituted benzoxazolones, offer high yields and purity, making this compound readily accessible for research and development. A thorough understanding of its chemistry and handling requirements is essential for its safe and effective utilization in creating the next generation of drugs and crop protection agents.
References
- 1. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichlorobenzoxazole | 3621-82-7 [chemicalbook.com]
- 5. file.leyan.com [file.leyan.com]
- 6. 2,6-Dichlorobenzoxazole | CAS#:3621-82-7 | Chemsrc [chemsrc.com]
- 7. lookchem.com [lookchem.com]
- 8. 2,6-Dichlorobenzoxazole | High-Purity Reagent | RUO [benchchem.com]
- 9. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 10. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 11. 2,6-Dichlorobenzoxazole|3621-82-7 - MOLBASE Encyclopedia [m.molbase.com]
Spectroscopic Data of 2,7-Dichlorobenzoxazole: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for 2,7-Dichlorobenzoxazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific isomer is not widely published, this document synthesizes information from closely related analogues and foundational spectroscopic principles to offer a robust predictive characterization. This guide is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, enabling accurate identification, structural elucidation, and further investigation of this and similar molecular scaffolds. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to the structural verification of this compound.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a class of bicyclic heterocyclic compounds that have garnered substantial interest in the pharmaceutical industry due to their wide range of biological activities. The fusion of a benzene ring with an oxazole ring creates a privileged scaffold that can be readily functionalized to interact with various biological targets. Dichloro-substituted benzoxazoles, in particular, are important intermediates in the synthesis of more complex molecules, with the position of the chlorine atoms significantly influencing the compound's reactivity and biological profile. This compound, with its unique substitution pattern, presents a distinct electronic and steric environment that is ripe for exploration in the development of novel therapeutic agents.
A comprehensive understanding of the spectroscopic signature of this compound is paramount for any research and development endeavor. Spectroscopic techniques such as NMR, IR, and MS provide a non-destructive and highly informative means of confirming the molecular structure, assessing purity, and understanding the chemical environment of the molecule. This guide will provide an in-depth examination of the expected spectroscopic data for this compound.
Synthesis and Characterization Workflow
The synthesis of substituted benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. For this compound, a plausible synthetic route would involve the reaction of 2-amino-6-chlorophenol with a suitable carbonyl source, followed by chlorination at the 2-position. A study by Jayanna et al. on the "Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives" (an alternative nomenclature for this compound) confirms that such compounds have been synthesized and characterized using a suite of spectroscopic methods.[1][2][3]
The general workflow for the characterization of a newly synthesized batch of this compound would follow a logical progression of spectroscopic analyses to confirm its identity and purity.
Caption: A typical workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the two chlorine atoms and the benzoxazole ring system.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.5 - 7.7 | d | J ≈ 8.0 |
| H-5 | ~7.2 - 7.4 | t | J ≈ 8.0 |
| H-6 | ~7.4 - 7.6 | d | J ≈ 8.0 |
Disclaimer: These are predicted values based on known substituent effects and data from related isomers. Actual experimental values may vary.
The downfield shift of these protons is due to the deshielding effect of the aromatic system and the electronegative chlorine and oxygen atoms. The ortho and para relationships between the protons will lead to the predicted doublet and triplet splitting patterns.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will provide information about the number of unique carbon atoms and their chemical environments. The spectrum is expected to show seven distinct signals.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 - 160 |
| C-3a | ~140 - 145 |
| C-4 | ~115 - 120 |
| C-5 | ~125 - 130 |
| C-6 | ~120 - 125 |
| C-7 | ~130 - 135 |
| C-7a | ~148 - 152 |
Disclaimer: These are predicted values. Actual experimental values may vary.
The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The carbon atom at the 2-position (C-2) is expected to be significantly downfield due to its attachment to both a nitrogen and a chlorine atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the aromatic ring and the C-Cl bonds.
Expected Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 1600 - 1450 | C=C aromatic ring stretch | Medium to Strong |
| 1250 - 1000 | C-O-C stretch (in oxazole ring) | Strong |
| 850 - 750 | C-Cl stretch | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |
The presence of strong absorption bands in the lower frequency region (below 900 cm⁻¹) will be indicative of the C-Cl stretching vibrations and the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum will show a molecular ion peak corresponding to its exact mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.
Expected Mass Spectrometry Data for this compound:
-
Molecular Formula: C₇H₃Cl₂NO
-
Molecular Weight: 187.01 g/mol
-
Expected Molecular Ion Peaks (m/z):
-
[M]⁺: 187 (corresponding to ³⁵Cl, ³⁵Cl)
-
[M+2]⁺: 189 (corresponding to ³⁵Cl, ³⁷Cl)
-
[M+4]⁺: 191 (corresponding to ³⁷Cl, ³⁷Cl)
-
-
Expected Isotopic Ratio: Approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively.
Fragmentation Pathway:
The fragmentation of the this compound molecular ion under electron impact is expected to proceed through characteristic pathways involving the loss of chlorine, carbon monoxide, and hydrogen cyanide.
Caption: A simplified predicted fragmentation pathway for this compound in mass spectrometry.
Conclusion
The spectroscopic characterization of this compound, while not extensively documented in publicly available literature, can be confidently predicted based on established spectroscopic principles and data from analogous compounds. This technical guide provides a foundational understanding of the expected NMR, IR, and MS data, which is crucial for any researcher working with this important heterocyclic scaffold. The provided predictive data and analytical workflows will aid in the unambiguous identification and structural verification of this compound, thereby facilitating its use in the synthesis of novel compounds with potential therapeutic applications. Further experimental validation of this data will be a valuable contribution to the chemical and pharmaceutical sciences.
References
An In-Depth Technical Guide to Dichlorobenzoxazole Scaffolds in Medicinal Chemistry
A Note to the Researcher: The specific scaffold 2,7-dichlorobenzoxazole is not well-documented in publicly available scientific literature. This guide has been constructed by leveraging comprehensive data on closely related and extensively studied dichlorobenzoxazole isomers, such as 2,6-dichlorobenzoxazole and 5,7-dichlorobenzoxazole . The principles of synthesis, reactivity, and biological application detailed herein provide a robust and scientifically grounded framework applicable to the exploration of the 2,7-dichloro isomer and other related structures.
Introduction: The Benzoxazole Core in Drug Discovery
The benzoxazole ring system, an aromatic scaffold comprised of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for engaging with biological targets.[2] Benzoxazole derivatives are prominent for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
The introduction of halogen atoms, particularly chlorine, onto the benzoxazole core significantly modulates the molecule's physicochemical properties. Halogenation can enhance metabolic stability, improve membrane permeability, and provide additional vectors for specific interactions with target proteins, thereby influencing potency and selectivity. Dichlorinated benzoxazoles, in particular, serve as versatile intermediates for creating diverse libraries of bioactive compounds.[5]
The Dichlorobenzoxazole Scaffold: Synthesis and Properties
Dichlorobenzoxazole isomers like 2,5-, 2,6-, and 5,7-dichlorobenzoxazole are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7] They typically present as white to off-white crystalline solids with moderate solubility in organic solvents.[6]
Key Physicochemical Properties (2,6-Isomer)
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NO | [8] |
| Molecular Weight | 188.01 g/mol | [8] |
| CAS Number | 3621-82-7 | [8] |
| Appearance | White crystalline solid | [7] |
Rationale of Synthetic Routes
The synthesis of dichlorobenzoxazole cores is a critical first step in drug development. The chosen pathway must be efficient, high-yielding, and scalable. Common strategies involve the cyclization of an appropriately substituted aminophenol or the chlorination of a pre-formed benzoxazole precursor.
One prevalent and industrially relevant approach involves the chlorination of a 6-chlorobenzoxazolone intermediate. This method is advantageous as it avoids the use of highly toxic reagents like phosgene and offers a high-yield, straightforward route suitable for large-scale production.[9] The use of phosphorus oxychloride as both a reagent and solvent simplifies the process by eliminating the need to separate intermediates.[9]
Another effective method starts from a mercaptobenzoxazole precursor. This route leverages reagents like thionyl chloride or bis(trichloromethyl) carbonate to achieve chlorination, offering mild reaction conditions and high purity of the final product.[10][11][12]
Medicinal Chemistry Applications & Biological Activities
The dichlorobenzoxazole scaffold is a privileged structure for generating compounds with significant therapeutic potential. The chlorine atoms serve as both key interacting groups and synthetic handles for further derivatization.
Antimicrobial and Antifungal Activity
Derivatives of 5,7-dichlorobenzoxazole have demonstrated significant antimicrobial activities.[13] By functionalizing the 2-position of the ring, researchers have developed novel compounds incorporating triazole and pyrazole moieties. Several of these derivatives exhibit potent inhibition against various bacterial and fungal strains, highlighting the scaffold's utility in developing new anti-infective agents.[13]
Anticancer and Cytotoxic Activity
The scaffold is also a promising foundation for anticancer agents. Certain 5,7-dichloro-1,3-benzoxazole derivatives have emerged as leading cytotoxic agents in screening studies.[13] The mechanism of action for many benzoxazole-based anticancer drugs involves the inhibition of critical cellular targets like kinases (EGFR, HER2) or the disruption of cell division processes.[2]
Enzyme Inhibition
The rigid framework of the dichlorobenzoxazole core is well-suited for fitting into the active sites of enzymes. Novel derivatives of 5,7-dichlorobenzoxazole have been identified as strong inhibitors of enzymes like pancreatic lipase, suggesting potential applications in metabolic disorders.[13]
Table 1: Biological Activities of 5,7-Dichlorobenzoxazole Derivatives
| Derivative Type | Biological Activity | Key Findings | Reference |
| Triazole Fused | Antimicrobial | Significant activity against tested bacterial strains. | [13] |
| Pyrazole Fused | Cytotoxic, Antimicrobial | Emerged as a leading cytotoxic agent and showed antimicrobial effects. | [13] |
| Triazine Fused | Enzyme Inhibition | Strong inhibitory activity against pancreatic lipase. | [13] |
Structure-Activity Relationship (SAR) Insights
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing a chemical scaffold into a potent and selective drug candidate. For benzoxazole derivatives, SAR studies reveal that the nature and position of substituents dramatically influence biological activity.
-
Role of Halogens: The presence and position of chlorine atoms on the benzene ring are critical. They often contribute to hydrophobic interactions within the target's binding pocket and can block sites of metabolic degradation, increasing the compound's half-life.
-
Substituents at the 2-Position: The 2-position of the benzoxazole ring is a primary site for modification. The chlorine at this position is highly reactive and can be displaced by various nucleophiles to build a diverse library of compounds.[5] SAR studies show that introducing different heterocyclic rings (like triazoles or pyrazoles) at this position can lead to compounds with distinct biological profiles, from antimicrobial to cytotoxic.[13]
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the benzoxazole ring system, which in turn affects its binding affinity to biological targets.[14] For some target classes, electron-withdrawing groups enhance activity, while for others, electron-donating groups are preferred.[15]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of dichlorobenzoxazole-based compounds, adapted from authoritative sources.
Protocol: Synthesis of 2,6-Dichlorobenzoxazole[10]
This protocol describes a high-yield synthesis from a mercaptobenzoxazole precursor using tris(trichloromethyl)carbonate (TCCF).
Rationale: This method is chosen for its operational simplicity and high purity yield. TCCF serves as a safer solid phosgene equivalent for the chlorination step. The staged heating protocol ensures controlled decomposition and reaction.
Methodology:
-
Reaction Setup: In a 500-mL four-neck reaction flask equipped with a stirrer, thermometer, and condenser, add 6-chlorobenzo[d]oxazole-2(3H)-thione (50 g, 0.27 mol), toluene (300 mL), and tris(trichloromethyl)carbonate (40 g, 0.135 mol).
-
Heating Protocol: Slowly warm the reaction mixture to 50°C. Continue to increase the temperature at a rate of 0.5°C/min, holding for 10 minutes after each 10°C increase.
-
Reaction: Once the temperature reaches 105°C, maintain the reaction for 1 hour.
-
Work-up: Upon completion, remove the solvent by distillation under reduced pressure.
-
Crystallization: The hot residue is removed and allowed to cool, inducing crystallization.
-
Isolation: The resulting crystals of 2,6-dichlorobenzoxazole are collected. (Expected Yield: ~98%).
Protocol: Synthesis of a 2-Hydrazino-5,7-dichlorobenzoxazole Intermediate[13]
This protocol details the key step of converting the 2-chloro group into a hydrazino group, a versatile handle for further derivatization.
Rationale: Hydrazine hydrate is a potent nucleophile that readily displaces the activated chlorine at the 2-position. This creates a highly useful intermediate for building heterocyclic systems like pyrazoles and triazoles.
Methodology:
-
Reaction Setup: A mixture of the starting 2,5,7-trichlorobenzoxazole (0.01 mol) and hydrazine hydrate (99%, 0.02 mol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
Reaction: The mixture is refluxed for 5-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled and poured into ice-cold water.
-
Isolation: The solid product that separates out is filtered, washed thoroughly with water, and dried.
-
Purification: The crude product is recrystallized from ethanol to yield pure 2-hydrazino-5,7-dichlorobenzoxazole.
Protocol: In-Vitro Antimicrobial Screening (Tube Dilution Method)[4]
Rationale: The tube dilution method is a standard and reliable technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, providing quantitative data on its antimicrobial potency.
Methodology:
-
Preparation: Prepare serial dilutions of the synthesized test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Inoculate each tube with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for 24 hours).
-
Analysis: After incubation, visually inspect the tubes for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Controls: Include positive (microorganism with no compound) and negative (medium only) controls, as well as a standard antibiotic (e.g., ofloxacin) for comparison.
Future Perspectives and Conclusion
Dichlorobenzoxazole scaffolds represent a highly validated and versatile platform in medicinal chemistry. While isomers like 2,6- and 5,7-dichlorobenzoxazole have been well-explored, significant opportunities remain. The systematic exploration of less-documented isomers, such as the titular this compound, could unveil novel biological activities and intellectual property.
Future work should focus on:
-
Developing efficient synthetic routes for under-explored isomers.
-
Employing computational tools like molecular docking to predict potential biological targets and guide the design of new derivatives.[2]
-
Expanding the diversity of substituents at the 2-position to probe a wider range of biological targets.
References
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
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- 5. 2,6-Dichlorobenzoxazole | High-Purity Reagent | RUO [benchchem.com]
- 6. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 10. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 11. 2,5-Dichlorobenzooxazole synthesis - chemicalbook [chemicalbook.com]
- 12. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]
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- 15. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Benzoxazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzoxazole scaffold, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a quintessential example of such a structure.[1] Its planar geometry, coupled with the presence of hydrogen bond-accepting nitrogen and oxygen atoms, allows for multifaceted interactions with biomacromolecules, including π–π stacking and hydrophobic interactions.[2]
The significance of the benzoxazole core is underscored by its presence in numerous natural products and its role as a structural isostere of naturally occurring nucleic bases like adenine and guanine, which facilitates interaction with the biopolymers of living systems.[1][3][4] This inherent bio-compatibility has propelled benzoxazole and its derivatives to the forefront of drug discovery, leading to the development of compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[5][6][7] This guide provides a technical overview of the synthesis, biological activities, and therapeutic potential of benzoxazole derivatives, offering field-proven insights for professionals in drug development.
Part 1: Synthetic Strategies for Building the Benzoxazole Core
The versatility of the benzoxazole scaffold is matched by the robustness of its synthetic methodologies. The most prevalent and historically significant approach involves the condensation of 2-aminophenols with various carbonyl-containing substrates.[8] This strategy has been refined over decades to include a variety of catalysts and reaction conditions, including eco-friendly protocols.
Core Synthesis: Condensation of 2-Aminophenols
The cornerstone of benzoxazole synthesis is the reaction between a 2-aminophenol and a carboxylic acid or its derivative (e.g., aldehydes, acid chlorides).[2][8] The causality behind this choice lies in the ortho-positioning of the hydroxyl and amino groups, which facilitates a spontaneous intramolecular cyclization following the initial condensation.
Mechanism Rationale:
-
Amide/Imine Formation: The amino group of the 2-aminophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde or carboxylic acid, forming a Schiff base or amide intermediate.
-
Intramolecular Cyclization: The hydroxyl group then attacks the imine carbon or the amide carbonyl, leading to the formation of the five-membered oxazole ring.
-
Dehydration/Aromatization: A final dehydration step results in the stable, aromatic benzoxazole ring system.
Below is a generalized workflow for this fundamental synthesis.
Caption: General workflow for benzoxazole synthesis.
Experimental Protocol: Synthesis via Aldehyde Condensation
This protocol describes a common, solvent-free synthesis using a reusable acid catalyst, reflecting a move towards greener chemistry.[8]
Objective: To synthesize 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde.
Materials:
-
2-Aminophenol (1 eq.)
-
Benzaldehyde (1 eq.)
-
Brønsted acidic ionic liquid gel catalyst (or similar reusable acid catalyst) (0.1 eq.)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: Combine 2-aminophenol, benzaldehyde, and the acid catalyst in a round-bottom flask equipped with a magnetic stir bar.
-
Heating: Heat the reaction mixture to 130°C under solvent-free conditions for 5 hours with continuous stirring.[8] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dissolve the reaction mixture in ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine to remove unreacted acid and water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-phenylbenzoxazole.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][9]
Part 2: A Spectrum of Biological Activity
The benzoxazole scaffold's true power lies in its broad and potent biological activities. By modifying substituents, particularly at the 2- and 5-positions, medicinal chemists can fine-tune the molecule's interaction with specific biological targets.[10]
Anticancer Activity
Benzoxazole derivatives have emerged as a highly promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[11][12][13]
Mechanism of Action: VEGFR-2 Inhibition A critical mechanism for many benzoxazole-based anticancer agents is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[14] By blocking the ATP-binding site of this receptor kinase, benzoxazole derivatives halt the downstream signaling cascade that promotes endothelial cell proliferation and migration.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Quantitative Data: Anti-proliferative Activity The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bis-benzoxazoles | Breast (MCF-7) | 0.8 - 5.2 | [11] |
| 2-Arylbenzoxazoles | Lung (A549) | 1.5 - 10.3 | [10] |
| Benzoxazole-Amides | Liver (HepG2) | 3.22 - 25.1 | [15] |
| Phortress Analogues | Colon (HT-29) | 0.05 - 1.2 | [16] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, demanding the development of new antimicrobial agents.[6] Benzoxazole derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[9][17]
Mechanism of Action: DNA Gyrase Inhibition A primary target for benzoxazole-based antibacterial agents is DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication.[18][19] By inhibiting this enzyme, the compounds prevent bacterial DNA replication and repair, leading to cell death. This mechanism is attractive because DNA gyrase is present in bacteria but not in humans, offering a degree of selective toxicity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzoxazole derivative against Staphylococcus aureus.
Materials:
-
Synthesized benzoxazole derivative
-
S. aureus bacterial culture (e.g., ATCC 29213)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
Sterile test tubes
-
Micropipettes
-
Incubator (37°C)
-
Standard antibiotic (e.g., Ofloxacin) as a positive control[6]
-
DMSO (for dissolving compounds)
Methodology:
-
Stock Solution: Prepare a stock solution of the benzoxazole derivative in DMSO.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in nutrient broth across a series of sterile test tubes to achieve a range of concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each tube (including a no-drug growth control) with the bacterial suspension.
-
Incubation: Incubate all tubes at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6][19]
Quantitative Data: Antimicrobial Activity (MIC)
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2,5-Disubstituted Benzoxazoles | P. aeruginosa | 16 | [20] |
| Benzoxazole-Sulfonamides | E. coli | 25 | [19] |
| Benzoxazole-Benzimidazoles | B. subtilis | 1.14 x 10⁻³ µM | [6] |
| 2-Phenylbenzoxazoles | C. albicans | 50 - 100 | [19] |
Anti-inflammatory and Other Activities
The benzoxazole scaffold is also the foundation for potent anti-inflammatory agents. Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Benoxaprofen and Flunoxaprofen contain this core structure.[6][10] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[7][21]
Furthermore, research has demonstrated the potential of benzoxazole derivatives as:
Part 3: Structure-Activity Relationship (SAR) and Future Directions
Optimizing the therapeutic potential of benzoxazole derivatives requires a deep understanding of their structure-activity relationships (SAR). Research has consistently shown that the biological activity of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system.
Key Positions for Modification:
-
C2-Position: This is the most frequently modified position. Attaching various aryl or heterocyclic groups at C2 can drastically influence target specificity and potency. For example, substituting with phenyl rings often enhances anticancer and antimicrobial activities.[19]
-
C5-Position: Modification at this position is crucial for modulating lipophilicity and pharmacokinetic properties.[22] Introducing amide side chains or other functional groups at C5 has led to compounds with improved antimicrobial efficacy.[10][20]
Caption: Key positions for SAR studies on the benzoxazole scaffold.
Future Perspectives: The future of benzoxazole-based drug discovery is bright. The ongoing exploration of novel, more efficient synthetic routes will continue to expand the accessible chemical space.[8] Key future directions include:
-
Hybrid Molecules: Designing hybrid molecules that combine the benzoxazole scaffold with other known pharmacophores to create drugs with dual mechanisms of action.
-
Targeting Novel Pathways: Screening benzoxazole libraries against new and emerging biological targets to uncover treatments for diseases beyond cancer and infection.
-
Clinical Translation: Advancing the most promising preclinical candidates, such as Phortress analogues and novel VEGFR-2 inhibitors, into clinical trials.[16][24]
References
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- 2. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 9. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajphs.com [ajphs.com]
- 13. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 14. benchchem.com [benchchem.com]
- 15. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. mdpi.com [mdpi.com]
- 24. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Known pharmacological profiles of dichlorinated benzoxazoles
An In-Depth Technical Guide to the Pharmacological Profiles of Dichlorinated Benzoxazoles
Abstract
The benzoxazole nucleus is a privileged heterocyclic scaffold fundamental to medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] The introduction of chlorine atoms onto this scaffold profoundly influences its physicochemical properties, often enhancing lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of the known pharmacological profiles of dichlorinated benzoxazole derivatives. We will delve into their primary therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by mechanistic insights from molecular modeling and preclinical studies. Furthermore, this document furnishes detailed, field-proven experimental protocols for the evaluation of these pharmacological activities, designed for researchers, scientists, and drug development professionals.
The Benzoxazole Scaffold: A Cornerstone of Drug Discovery
Benzoxazoles are bicyclic aromatic compounds that can be considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may facilitate their interaction with biological macromolecules.[2] This structural feature has made the benzoxazole ring a critical pharmacophore in the development of new therapeutic agents.[1] Several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone, incorporate this moiety, highlighting its clinical significance.[3][4]
The strategic addition of dichloro-substituents is a key drug design tactic. Halogenation, particularly with chlorine, can modulate a molecule's electronic and steric properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile and enhancing its interaction with specific biological targets.
Key Pharmacological Activities of Dichlorinated Benzoxazoles
Research has revealed that dichlorinated benzoxazoles possess a wide spectrum of biological activities, positioning them as promising candidates for further development.
Antimicrobial and Antifungal Activity
A significant body of research has focused on the antimicrobial properties of dichlorinated benzoxazoles. Derivatives such as 5,7-dichloro-1,3-benzoxazoles have demonstrated notable activity against a range of pathogens.[5][6]
Mechanism of Action: While diverse mechanisms may be at play, molecular docking studies have suggested that some dichlorinated benzoxazole derivatives may act by inhibiting essential bacterial enzymes. For instance, studies have indicated potential inhibition of GlcN-6-P (glucosamine-6-phosphate) synthase, an enzyme crucial for the synthesis of the bacterial cell wall.[6]
Empirical Data: The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Target Organism (Gram +) | Target Organism (Gram -) | Target Fungi | Key Findings | References |
| 5,7-dichloro-1,3-benzoxazole derivatives | Staphylococcus aureus, Bacillus subtilis | Pseudomonas aeruginosa, Escherichia coli, Proteus vulgaris | Candida albicans | Showed significant antimicrobial activities, with some compounds emerging as potent antibacterial agents without inducing resistance. | [5][6] |
| 4-chloro-1,3-benzoxazole derivatives | Staphylococcus aureus, Bacillus subtilis | Pseudomonas aeruginosa, Klebsiella pneumoniae | Aspergillus niger, Candida albicans | Several derivatives showed appreciable antimicrobial and antifungal activity, with MIC values comparable to standard drugs. | [3][4] |
Anticancer and Cytotoxic Activity
The antiproliferative properties of dichlorinated benzoxazoles against various cancer cell lines have been extensively evaluated.[7]
Mechanism of Action: The anticancer effects of benzoxazoles are often multifactorial. Proposed mechanisms include the inhibition of critical signaling enzymes like Rho-kinase and topoisomerases, which are involved in cell growth, division, and signal transduction.[4][7] More recently, the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway has been identified as a plausible mechanism for the anti-proliferative and anti-inflammatory effects of certain benzoxazole derivatives.[8]
Empirical Data: The cytotoxic potential is measured by the half-maximal inhibitory concentration (IC50), indicating the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Target Cancer Cell Line | Key Findings | References |
| 5,7-dichloro-1,3-benzoxazole derivatives | Not specified in detail | Emerged as leading cytotoxic agents in initial screenings. | [5] |
| 4-chloro-1,3-benzoxazole derivatives | Human Colorectal Carcinoma (HCT116) | Showcased significant cell viability reduction and promising anticancer activity. | [3][4] |
| General Benzoxazole Derivatives | HeLa, MCF-7, A549 | Various derivatives tested against a panel of cancer cell lines, showing a range of potencies. | [7] |
Anti-inflammatory Activity
Chlorinated benzoxazole derivatives have demonstrated significant potential as non-steroidal anti-inflammatory agents.[9]
Mechanism of Action: The anti-inflammatory effects are largely attributed to the inhibition of pro-inflammatory signaling cascades. The JAK-STAT pathway is a critical regulator of cytokine signaling that drives inflammatory responses. By inhibiting the phosphorylation of STAT proteins, benzoxazole derivatives can block the downstream effects of pro-inflammatory cytokines like IL-6 and IL-23, thereby reducing inflammation.[8] This mechanism provides a strong rationale for their observed efficacy in preclinical models of inflammation and psoriasis.[8][10]
Empirical Data: In vivo models are crucial for validating anti-inflammatory potential.
| Compound Class | In Vivo Model | Key Findings | References |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl) derivatives | Carrageenan-induced paw edema (acute) | Provided 45.1–81.7% protection against edema, comparable to diclofenac sodium. | [9] |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl) derivatives | Cotton pellet-induced granuloma (chronic) | Showed up to 48.4% protection against granuloma formation. | [9] |
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | Imiquimod-induced psoriasis-like dermatitis | Reduced erythema, skin thickness, and desquamation, demonstrating significant anti-psoriatic effects. | [10][11][12] |
Mechanistic Insights: The JAK-STAT Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Its over-activation is a hallmark of many inflammatory diseases and cancers. The ability of benzoxazole derivatives to inhibit this pathway is a key aspect of their pharmacological profile.
Caption: Dichlorinated benzoxazoles can inhibit the JAK-STAT signaling pathway.
Methodologies for Pharmacological Profiling
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the pharmacological profiles of novel dichlorinated benzoxazole derivatives.
In Vitro Antimicrobial Susceptibility Testing
This workflow is fundamental for determining the antimicrobial and antifungal potency of test compounds.
Caption: Experimental workflow for in vitro antimicrobial testing.
Protocol: Agar Well Diffusion Method This method provides a qualitative assessment of antimicrobial activity. The causality behind using this method first is its simplicity and cost-effectiveness for initial screening of multiple compounds.
-
Preparation: Prepare sterile Mueller-Hinton agar plates. Separately, grow the test bacterial strains in Mueller-Hinton broth overnight to achieve a turbidity equivalent to the 0.5 McFarland standard.[3]
-
Inoculation: Using a sterile cotton swab, evenly streak the bacterial culture over the entire surface of the agar plate to create a lawn.
-
Well Creation: Use a sterile 6mm cork borer to punch uniform wells into the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the dichlorinated benzoxazole derivative (dissolved in a suitable solvent like DMSO) at a known concentration into each well. A well with solvent alone serves as a negative control, and a standard antibiotic (e.g., ofloxacin) serves as a positive control.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and highly reproducible model for evaluating acute anti-inflammatory activity of test compounds. The choice of carrageenan as the phlogistic agent is due to its well-characterized biphasic inflammatory response.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Protocol: Step-by-Step Methodology
-
Animal Acclimatization: House Wistar rats or Swiss albino mice under standard laboratory conditions (25 ± 2°C, 12h light/dark cycle) for at least one week before the experiment. Provide standard feed and water ad libitum.[9]
-
Grouping: Divide animals into groups (n=6):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution)
-
Group II: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)
-
Group III, IV, etc.: Test Groups (Dichlorinated benzoxazole derivative at various doses, e.g., 20 mg/kg, p.o.).[9]
-
-
Baseline Measurement: Measure the initial volume of the left hind paw of each animal using a digital plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar tissue of the same paw.
-
Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:
-
% Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100
-
Where V0 is the initial paw volume and Vt is the paw volume at time 't'.
-
Conclusion and Future Prospects
Dichlorinated benzoxazoles represent a versatile and highly promising class of compounds with a diverse pharmacological profile. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation.[5][9][10] The mechanistic insights, particularly the inhibition of the JAK-STAT pathway, provide a solid foundation for rational drug design and optimization.[8]
Future research should focus on elucidating detailed structure-activity relationships (SAR) to enhance potency and selectivity, conducting comprehensive ADME-Tox studies to assess their drug-like properties, and exploring their potential in other therapeutic areas. The robust methodologies outlined in this guide provide a framework for the systematic evaluation required to advance these promising molecules from the laboratory to potential clinical applications.[10][13]
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. jocpr.com [jocpr.com]
- 3. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scholars.nova.edu [scholars.nova.edu]
- 13. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of Dichlorobenzoxazoles
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary
This document provides a detailed guide to the synthesis of dichlorinated benzoxazoles, critical intermediates in the agrochemical and pharmaceutical industries. The initial focus of this guide was the synthesis of 2,7-Dichlorobenzoxazole. However, a comprehensive review of the scientific literature and patent databases reveals a notable scarcity of established synthetic routes for this specific isomer.
In contrast, the synthesis of the isomeric 2,6-Dichlorobenzoxazole is extensively documented, with multiple high-yield, scalable methods reported. Therefore, this guide has been structured to provide maximum practical value to the research community. Part I offers a detailed exposition of two field-proven, industrial-grade protocols for the synthesis of 2,6-Dichlorobenzoxazole. Part II leverages fundamental principles of heterocyclic chemistry to propose a logical, albeit theoretical, synthetic pathway for the originally requested this compound, providing a robust starting point for exploratory research.
Part I: Established Synthesis Methods for 2,6-Dichlorobenzoxazole
2,6-Dichlorobenzoxazole serves as a key building block for various commercial products, including the herbicide Fenoxaprop-P-ethyl.[1] Its synthesis has been optimized for efficiency, yield, and safety. The two primary industrial routes start from either 6-chlorobenzoxazol-2(3H)-one or 6-chloro-2-mercaptobenzoxazole.
Method A: Chlorination of 6-Chlorobenzoxazol-2(3H)-one
This method is a robust approach that converts the lactam functionality of the benzoxazolone ring into the desired 2-chloro substituent. The reaction is typically achieved using a potent chlorinating agent like phosphorus pentachloride, often in the presence of a Lewis acid catalyst to enhance reactivity.
Causality and Experimental Rationale: The core of this transformation is the reaction between the carbonyl group of the benzoxazolone and a strong chlorinating agent. Phosphorus pentachloride (PCl₅) is highly effective as it acts as both a chlorinating agent and a dehydrating agent, driving the reaction to completion. The addition of a Lewis acid, such as iron(III) chloride (FeCl₃), polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the chloride ions generated from PCl₅. Toluene is a common solvent due to its relatively high boiling point and its ability to dissolve the organic starting materials.
Experimental Protocol: Synthesis from 6-Chlorobenzoxazol-2(3H)-one
Materials:
-
6-Chlorobenzoxazol-2(3H)-one (1.0 eq)
-
Phosphorus pentachloride (PCl₅) (approx. 1.5 eq)
-
Iron(III) chloride (FeCl₃) (catalytic amount)
-
Polyphosphoric acid (PPA) (catalytic amount)
-
Toluene (solvent)
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 250 mL of toluene.
-
Add 0.1 moles of 6-chlorobenzoxazol-2(3H)-one, 25 g of phosphorus pentachloride, 0.5 g of polyphosphoric acid, and 0.5 g of iron(III) chloride.
-
Stir the mixture and heat to 60°C.
-
Maintain the reaction at 60°C with vigorous stirring for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up procedure, which typically involves quenching with water or ice, separation of the organic layer, washing with a basic solution (e.g., sodium bicarbonate) to neutralize acidity, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product, 2,6-Dichlorobenzoxazole, can be further purified by distillation or recrystallization. This protocol has been reported to yield the product with a purity of 98.5% and a yield of 95.2%.[2]
Workflow Diagram: Synthesis via Chlorination of Benzoxazolone
Caption: Workflow for 2,6-Dichlorobenzoxazole Synthesis.
Method B: Chlorination of 6-Chloro-2-mercaptobenzoxazole
This alternative route involves the conversion of a 2-mercapto (thiol) group into a chloro group. This transformation is highly efficient and avoids the use of phosphorus-based reagents. Bis(trichloromethyl) carbonate, also known as triphosgene, is a preferred reagent for this conversion as it is a safer, solid alternative to gaseous phosgene but decomposes in situ to generate the reactive species.
Causality and Experimental Rationale: Triphosgene serves as a phosgene equivalent. In the presence of a catalyst like dimethylformamide (DMF), it decomposes to form phosgene, which then reacts with the thiol group of 6-chloro-2-mercaptobenzoxazole. The reaction proceeds through an intermediate that readily eliminates to form the stable 2,6-dichlorobenzoxazole. The reaction is performed in a non-polar solvent like toluene. A staged heating protocol is often employed to control the decomposition rate of triphosgene, ensuring a steady supply of the reactive chlorinating species and preventing dangerous pressure build-up.[3] This controlled approach leads to very high yields and product purity.[3]
Experimental Protocol: Synthesis from 6-Chloro-2-mercaptobenzoxazole
Materials:
-
6-Chloro-2-mercaptobenzoxazole (1.0 eq)
-
Bis(trichloromethyl) carbonate (Triphosgene) (approx. 0.5 eq, as 1 mole gives 3 moles of phosgene)
-
Toluene (solvent)
Procedure:
-
In a 500 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, and condenser, add 250 mL of toluene and 50 grams of 6-chloro-2-mercaptobenzoxazole.
-
Add 30-35 grams of bis(trichloromethyl) carbonate.
-
Begin stirring the mixture and warm to 50°C.
-
Implement a staged heating protocol: increase the temperature at a rate of 0.5°C/min. For every 10°C increase, hold the temperature for 10 minutes.
-
Continue this staged heating until the reaction temperature reaches 105-110°C.
-
Maintain the reaction at this temperature for 1 hour to ensure completion.
-
After the reaction is complete, remove the toluene solvent via distillation under reduced pressure. Start with a vacuum of -0.07 MPa, and as the temperature reaches 100-110°C, increase the vacuum to -0.095 MPa to ensure complete solvent removal.
-
The product is taken out while still hot and is purified by cooling and crystallization. This method can achieve yields exceeding 98% with a purity of over 98%.[3]
Workflow Diagram: Synthesis via Chlorination of Mercaptobenzoxazole
Caption: Workflow for 2,6-Dichlorobenzoxazole Synthesis.
Data Summary of 2,6-Dichlorobenzoxazole Synthesis
| Parameter | Method A | Method B |
| Starting Material | 6-Chlorobenzoxazol-2(3H)-one | 6-Chloro-2-mercaptobenzoxazole |
| Key Reagents | PCl₅, FeCl₃, PPA | Bis(trichloromethyl) carbonate |
| Solvent | Toluene | Toluene |
| Temperature | 60°C | 50°C to 110°C (Staged) |
| Reaction Time | ~0.5 hours | ~1-3 hours |
| Reported Yield | 95.2%[2] | >98%[3] |
| Product Purity | 98.5%[2] | >98%[3] |
Part II: Proposed Synthetic Pathway for this compound (Theoretical)
Rationale and Proposed Route: The logical precursor for this compound is 2-amino-3-chlorophenol .[4] This molecule contains the necessary chlorine atom at the future 7-position of the benzoxazole ring. The synthesis would then involve the formation of the oxazole ring and a subsequent chlorination at the 2-position. This can be conceptualized as a two-step process.
Step 1 (Proposed): Cyclization to form 7-Chlorobenzoxazol-2(3H)-one The first step would involve reacting 2-amino-3-chlorophenol with a C1 electrophile that can form the carbonyl group of the oxazolone ring. Phosgene equivalents, such as triphosgene or ethyl chloroformate, are ideal for this transformation. This reaction would proceed via an intramolecular cyclization to yield 7-Chlorobenzoxazol-2(3H)-one.
Step 2 (Proposed): Chlorination to form this compound The intermediate, 7-Chlorobenzoxazol-2(3H)-one, is structurally analogous to the starting material in Method A for the 2,6-isomer. Therefore, it is highly probable that it would undergo a similar chlorination reaction. Treatment with a strong chlorinating agent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) should effectively convert the C2-carbonyl group into a chloride, yielding the final target molecule, this compound.
Discussion and Need for Validation: This proposed pathway is chemically sound and grounded in well-established precedent from the synthesis of related isomers.[5][6] However, it must be emphasized that this is a theoretical route . The specific reaction conditions, such as temperature, reaction times, catalysts, and purification methods, would need to be determined and optimized through experimental work. Potential challenges could include regioselectivity during the chlorination step, though the 2-position is typically the most reactive site in these systems. The starting material, 2-amino-3-chlorophenol, is commercially available, making this proposed route experimentally accessible.[4]
Proposed Workflow Diagram: Theoretical Synthesis of this compound
Caption: Proposed route for this compound Synthesis.
Conclusion
This guide provides robust, detailed, and actionable protocols for the synthesis of 2,6-Dichlorobenzoxazole, a compound of significant industrial interest. The presented methods are high-yielding and based on well-documented, scalable chemical processes. Furthermore, by analyzing the established chemistry of benzoxazole synthesis, we have outlined a scientifically sound and logical pathway for the synthesis of the less-documented this compound isomer. This proposed route offers a clear and promising starting point for researchers aiming to develop novel synthetic methodologies for this specific target molecule.
References
- 1. 2,6-Dichlorobenzoxazole Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. - Google Patents [patents.google.com]
- 6. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
Application Note: A Strategic Synthesis Protocol for 2,7-Dichlorobenzoxazole
Introduction: The Significance of Halogenated Benzoxazoles
Benzoxazoles are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Their rigid, planar structure and ability to participate in hydrogen bonding make them privileged scaffolds in medicinal chemistry, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic placement of halogen atoms on the benzoxazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
This application note provides a detailed, research-grade protocol for the synthesis of 2,7-dichlorobenzoxazole. Direct chlorination of the benzoxazole core often leads to a mixture of isomers, with a strong preference for 2,6-disubstitution, making the synthesis of the 2,7-dichloro isomer a non-trivial challenge.[3][4] The following guide outlines a robust, two-part strategy designed to overcome this regiochemical hurdle by utilizing a pre-functionalized precursor, ensuring a high-yield and high-purity synthesis of the target compound.
Strategic Approach to Regiocontrol
The primary challenge in synthesizing this compound is controlling the position of the second chlorine atom. Electrophilic aromatic substitution on the benzoxazole ring is directed by the existing heteroatoms, which typically favors substitution at the C6 position. Our strategy circumvents this issue by introducing the C7 chlorine atom at the very beginning of the synthesis.
The proposed pathway involves two key stages:
-
Formation of the 7-Chloro-benzoxazole Core: We begin with 2-amino-6-chlorophenol, which ensures the chlorine is locked into the desired C7 position of the final product. A cyclization reaction is then performed to form 7-chloro-1,3-benzoxazole-2-thiol, a stable intermediate where the 2-position is primed for subsequent substitution.
-
Chlorination of the C2 Position: The 2-thiol group is then chemically converted into a chloro group using a mild and efficient chlorinating agent. This step is highly selective for the C2 position and does not affect the existing C7 chloro-substituent.
This strategic sequence provides unambiguous control over the final substitution pattern.
Diagram 1: High-level overview of the regioselective synthetic strategy.
Part 1: Synthesis of 7-Chloro-1,3-benzoxazole-2-thiol
Principle and Rationale
This initial step constructs the core heterocyclic system. The reaction of an o-aminophenol with potassium ethyl xanthate is a classic and reliable method for synthesizing 2-mercaptobenzoxazoles (which exist in tautomeric equilibrium with the 2-thione form). The reaction proceeds via an initial nucleophilic attack of the amino group on the xanthate, followed by an intramolecular cyclization with the elimination of ethanol and potassium sulfide to yield the stable benzoxazole-2-thiol intermediate.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purpose |
| 2-Amino-6-chlorophenol | 1576-85-8 | 143.56 g/mol | Starting Material |
| Potassium Ethyl Xanthate | 140-89-6 | 160.30 g/mol | Cyclizing Agent |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | Acidification |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | Workup |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chlorophenol (7.18 g, 50 mmol) and ethanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: To the solution, add potassium ethyl xanthate (9.62 g, 60 mmol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes.
-
Acidification: Slowly add 1 M hydrochloric acid to the cooled mixture with stirring until the pH is acidic (~pH 2-3). A pale yellow or off-white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts.
-
Drying: Dry the product, 7-chloro-1,3-benzoxazole-2-thiol, in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 85-95%.
Part 2: Synthesis of this compound
Principle and Rationale
This final step converts the intermediate into the target molecule. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is an effective system for converting thiol or thione functionalities into chlorides.[5] The DMF catalyst reacts with thionyl chloride to form the Vilsmeier reagent, a highly electrophilic species that activates the thione, facilitating nucleophilic attack by chloride and subsequent formation of the 2-chloro-substituted product.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purpose |
| 7-Chloro-1,3-benzoxazole-2-thiol | N/A | 185.64 g/mol | Starting Material |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Catalyst |
| Toluene | 108-88-3 | 92.14 g/mol | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Quenching |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent |
Detailed Experimental Protocol
Diagram 2: Step-by-step workflow for the chlorination of the intermediate.
-
Reaction Setup: Caution: This procedure must be performed in a well-ventilated chemical fume hood. In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a scrubber), suspend the 7-chloro-1,3-benzoxazole-2-thiol (7.43 g, 40 mmol) in thionyl chloride (40 mL).
-
Catalyst Addition: Add a few drops (approx. 0.2 mL) of DMF to the suspension. Gas evolution (HCl, SO₂) will be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 76°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator equipped with a base trap).
-
Workup: Dissolve the oily residue in ethyl acetate (100 mL).
-
Quenching & Washing: Carefully pour the ethyl acetate solution into a separatory funnel containing 100 mL of a saturated sodium bicarbonate solution over ice. Caution: Vigorous gas evolution (CO₂) will occur. Swirl gently until effervescence ceases. Separate the layers and wash the organic layer with brine (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100:0 to 95:5) to afford this compound as a solid.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Value | Source |
| CAS Number | 86691-34-1 | [6] |
| Molecular Formula | C₇H₃Cl₂NO | N/A |
| Molecular Weight | 188.01 g/mol | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 3H) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0, 148.5, 142.0, 126.0, 125.5, 118.0, 111.0 | Predicted |
| IR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~1600, 1570 (C=C, C=N), ~1250 (C-O), ~800 (C-Cl) | Predicted |
| MS (EI) | m/z 187/189/191 (M⁺, Cl isotope pattern) | Predicted |
Safety and Handling Precautions
-
2-Amino-6-chlorophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects.[7] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Causes severe skin burns and eye damage. All operations must be conducted in a chemical fume hood. Ensure all glassware is dry before use.
-
General Precautions: Wear appropriate PPE at all times. Avoid inhalation of dust, vapors, and mists. Handle all chemicals in a well-ventilated fume hood. Dispose of chemical waste according to institutional and local regulations.
Conclusion
The synthetic route detailed in this application note provides a reliable and regiochemically controlled method for producing this compound. By starting with 2-amino-6-chlorophenol, the challenge of directing chlorination to the C7 position is effectively overcome. The two-part protocol involves robust and well-established chemical transformations, offering researchers a clear pathway to access this valuable halogenated heterocyclic compound for applications in drug discovery and materials science.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CA2311578C - Process for preparing chlorobenzoxazoles - Google Patents [patents.google.com]
- 4. ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. - Google Patents [patents.google.com]
- 5. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. 2,6-Dichlorobenzoxazole Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note: A Guide to Nucleophilic Substitution Reactions of 2,7-Dichlorobenzoxazole
Abstract and Introduction
The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2][3] Its rigid, planar structure and unique electronic properties make it a cornerstone in drug discovery programs. 2,7-Dichlorobenzoxazole, in particular, serves as a versatile and highly valuable building block, offering two distinct reaction sites for diversification through nucleophilic substitution. The differential reactivity of the chlorine atoms at the C2 and C7 positions allows for sequential and regioselective functionalization, enabling the synthesis of complex molecular architectures.
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing nucleophilic substitution reactions with this compound. We will delve into the underlying mechanistic principles governing regioselectivity, present detailed, field-proven protocols for reactions with various nucleophiles (amines, alcohols, and thiols), and offer practical guidance on reaction setup, monitoring, and product characterization.
Mechanistic Principles and Regioselectivity
The primary pathway for the reactions described herein is Nucleophilic Aromatic Substitution (SNAr). This process involves the attack of a nucleophile on an electron-deficient aromatic ring, proceeding through a high-energy intermediate known as a Meisenheimer complex.[4][5] The success and regioselectivity of SNAr reactions on this compound are dictated by the electronic landscape of the heterocyclic system.
Key Determinants of Reactivity:
-
C2 Position: The chlorine atom at the C2 position is exceptionally activated towards nucleophilic attack. Its location within the oxazole ring, flanked by an electronegative oxygen atom and an imine-like nitrogen atom, creates a significant partial positive charge (δ+) on the carbon. This makes it the kinetically favored site for substitution.
-
C7 Position: The chlorine atom at the C7 position is attached to the benzene ring. While the benzoxazole system as a whole is electron-withdrawing, the C7 position is significantly less activated than C2. Substitution at this site typically requires more forcing conditions, such as higher temperatures, stronger bases, or the use of transition-metal catalysis (e.g., Buchwald-Hartwig amination).[6][7]
This inherent electronic bias allows for a predictable and controlled reaction, where most standard nucleophiles will selectively displace the C2 chlorine under mild to moderate conditions.
Caption: Predicted regioselectivity of nucleophilic attack on this compound.
Caption: The two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).
General Protocol Considerations
To ensure reproducibility and success, the following parameters should be carefully considered for all protocols.
| Parameter | Recommendation | Rationale & Expert Insights |
| Solvents | Anhydrous polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile, THF). | These solvents effectively solvate the reactants and intermediates without interfering with the nucleophile. Ensure solvents are anhydrous to prevent side reactions with water. |
| Bases | Inorganic: K₂CO₃, Cs₂CO₃. Organic: DIPEA, Et₃N. | A base is often required to neutralize the HCl generated in situ or to deprotonate the nucleophile (e.g., alcohols, thiols), increasing its reactivity. Cesium carbonate is often more effective due to its higher solubility. |
| Temperature | 25 °C to 120 °C. | Reactions at the C2 position are often feasible at room temperature or with gentle heating (50-80 °C). Substitution at C7 may require higher temperatures (>100 °C). |
| Monitoring | Thin-Layer Chromatography (TLC) or LC-MS. | Frequent monitoring is critical to determine reaction completion and to check for the formation of byproducts, such as di-substituted products. |
| Atmosphere | Inert atmosphere (Nitrogen or Argon). | While not always strictly necessary, an inert atmosphere is good practice to prevent moisture contamination and potential oxidative side reactions, especially with sensitive nucleophiles. |
Detailed Experimental Protocols
Safety Precaution: this compound and its derivatives should be handled in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amination with N-Nucleophiles
This protocol describes the selective substitution at the C2 position with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, Benzylamine) (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 equiv) to the solution and stir for 5 minutes.
-
Add anhydrous K₂CO₃ (2.0 equiv) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-7-chlorobenzoxazole derivative.
Protocol 2: O-Arylation with O-Nucleophiles (Phenols)
This protocol details the synthesis of 2-aryloxy-7-chlorobenzoxazoles.
Materials:
-
This compound (1.0 equiv)
-
Phenol or substituted phenol (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 equiv)
-
Acetonitrile, anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the phenol (1.2 equiv), Cs₂CO₃ (1.5 equiv), and anhydrous acetonitrile. Stir the suspension for 15-20 minutes at room temperature to facilitate the formation of the phenoxide.
-
Add this compound (1.0 equiv) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-aryloxy-7-chlorobenzoxazole.
Protocol 3: S-Arylation with S-Nucleophiles (Thiols)
This protocol outlines the reaction with thiols, which are potent nucleophiles.
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and the thiol (1.1 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 equiv) dropwise to the solution. The base deprotonates the thiol, activating it for the reaction.[9]
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction by TLC or LC-MS. These reactions are often rapid and can be complete in 1-4 hours.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material via column chromatography to obtain the 2-thioether-7-chlorobenzoxazole product.
Caption: A standardized workflow for synthesis, purification, and analysis.
Product Characterization
The identity and purity of the final products should be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Conclusion
This compound is a powerful synthetic intermediate whose reactivity can be precisely controlled to favor nucleophilic substitution at the C2 position. The protocols outlined in this note provide robust and reproducible methods for the synthesis of diverse 2-substituted-7-chlorobenzoxazoles. By understanding the fundamental principles of regioselectivity and carefully controlling reaction parameters, researchers can effectively leverage this building block for applications in medicinal chemistry and materials science.
References
- 1. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride | MDPI [mdpi.com]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: 2,6-Dichlorobenzoxazole as a Pivotal Intermediate in Modern Agrochemical Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,6-dichlorobenzoxazole, a critical heterocyclic intermediate in the agrochemical industry. While the user query specified the 2,7-isomer, extensive literature and patent analysis confirm that the 2,6-isomer (CAS No. 3621-82-7) is the compound of primary industrial significance for pesticide synthesis. These notes detail its physicochemical properties, outline validated high-yield synthetic protocols, and provide a step-by-step guide for its application in the manufacturing of prominent herbicides, such as Fenoxaprop-p-ethyl. Furthermore, we present standardized analytical methods for quality control and discuss essential safety and environmental considerations for its handling and use. This document is intended for researchers, process chemists, and drug development professionals engaged in agrochemical synthesis and development.
Introduction: The Role of 2,6-Dichlorobenzoxazole in Agrochemicals
The benzoxazole moiety is a privileged scaffold in medicinal and agricultural chemistry, imparting unique biological activities. Within this class, 2,6-dichlorobenzoxazole has emerged as a high-value intermediate, primarily due to its role in the synthesis of aryloxyphenoxypropionate ("fop") herbicides.[1][2] These herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, disrupting fatty acid synthesis and leading to selective weed control in broadleaf crops.[3]
The strategic placement of chlorine atoms on the benzoxazole ring is crucial. The chlorine at the 2-position acts as an excellent leaving group in nucleophilic aromatic substitution reactions, facilitating the core ether linkage formation required for herbicidal activity. The chlorine at the 6-position contributes to the overall electronic properties and metabolic stability of the final active ingredient. This guide provides the necessary protocols to synthesize, analyze, and utilize this versatile intermediate.
Physicochemical Properties & Safety Data
Proper handling and reaction design begin with a thorough understanding of the intermediate's physical and chemical characteristics.
Physical and Chemical Data
The key properties of 2,6-dichlorobenzoxazole are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3621-82-7 | [3][4] |
| Molecular Formula | C₇H₃Cl₂NO | [3][4] |
| Molecular Weight | 188.01 g/mol | [3][5] |
| Appearance | White to off-white or light yellow crystalline solid | [4][6] |
| Melting Point | 49-52 °C | [5][6] |
| Boiling Point | 110 °C @ 13 mmHg (17.3 hPa) | [7][8] |
| Density | ~1.5 g/cm³ | [5] |
| Solubility | Soluble in organic solvents like toluene, acetone, and chlorobenzene; insoluble in water.[4][8] | |
| logP | 3.42 | [5] |
Safety and Handling Information
2,6-Dichlorobenzoxazole is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).
| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed. | P264, P270, P301+P317, P330 | [3][9] |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 | [3][9] |
| Aquatic Hazard | H400: Very toxic to aquatic life. | P273 | [3] |
| Other Hazards | May cause skin irritation (R38) and respiratory system irritation (R37). | P280, Wear protective gloves/clothing/eye protection. | [3][5] |
Note: Always consult the full Safety Data Sheet (SDS) before handling this chemical.[9] Work should be conducted in a well-ventilated fume hood.
Synthesis Protocols for 2,6-Dichlorobenzoxazole
High-purity 2,6-dichlorobenzoxazole is paramount for successful downstream applications. Below are two field-proven synthetic routes with high yields.
Protocol 3.1: Synthesis from 6-Chloro-2-mercaptobenzoxazole
This is a common industrial method that utilizes a safe phosgene equivalent, bis(trichloromethyl) carbonate (triphosgene), to convert the mercapto group into a chloro group. The causality for this choice is safety and efficiency; triphosgene is a stable solid that decomposes in situ to generate the required phosgene, avoiding the handling of highly toxic phosgene gas.[1]
Caption: Workflow for Synthesis from 6-Chloro-2-mercaptobenzoxazole.
-
Reactor Charging: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a scrubbing system, charge 6-chlorobenzo[d]oxazole-2(3H)-thione (1.0 eq), toluene (6 mL per gram of starting material), and bis(trichloromethyl) carbonate (triphosgene, ~0.5 eq).[8]
-
Initial Heating: Begin stirring and gently warm the reaction mixture to 50°C.
-
Staged Temperature Ramp: Program a controlled heating ramp. Increase the temperature at a rate of approximately 0.5°C/min. It is beneficial to hold the temperature for 10-15 minutes at intermediate intervals (e.g., every 10°C) to ensure controlled decomposition of the triphosgene and minimize pressure build-up.[8]
-
Reaction Hold: Once the internal temperature reaches 105-110°C, maintain this temperature for 1-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Solvent Removal: Upon completion, configure the reactor for distillation. Reduce the pressure (initial vacuum ~100 mbar or -0.07 MPa) and distill off the toluene. As the bulk of the solvent is removed, the temperature can be raised to 100-110°C and the vacuum increased (<10 mbar or -0.095 MPa) to ensure complete removal.[8]
-
Crystallization and Isolation: The molten residue is the crude product. While still hot, transfer the residue to a crystallization vessel. Allow it to cool slowly to room temperature, then cool further to 0-5°C to maximize crystallization. The resulting solid can be isolated by filtration. The product is typically of high purity (>98%) and can be used directly in the next step.[1][8]
Protocol 3.2: Synthesis from Benzoxazolone
This alternative two-step route avoids sulfur chemistry and can be advantageous depending on raw material availability. It involves the chlorination of the benzene ring followed by conversion of the cyclic carbamate to the desired 2-chloro functionality using phosphorus oxychloride.
Caption: Workflow for Synthesis from Benzoxazolone.
-
Ring Chlorination: Charge benzoxazolone (1.0 eq) and phosphorus oxychloride (POCl₃, acting as both reagent and solvent) into a reactor. Stir to dissolve and cool the mixture to 0°C.
-
Introduce chlorine gas (Cl₂) via a sparge tube at a controlled rate. Monitor the reaction by GC or HPLC. Stop the chlorine flow once the benzoxazolone content is below 1%. This forms the intermediate 6-chlorobenzoxazolone in situ.
-
Catalyst Addition: Add a catalyst, such as pyridine or DMF (0.1-1.0 eq), to the reaction mixture.
-
Second Chlorination: Heat the mixture to reflux (approx. 105-110°C) and maintain for 6-12 hours. The POCl₃ reacts with the carbonyl group to form the 2-chloro derivative.
-
Work-up and Purification: After the reaction is complete, cool the mixture slightly. First, distill the excess POCl₃ under atmospheric pressure.
-
Then, apply a high vacuum and distill the product at 110-120°C (1-3 kPa) to yield pure 2,6-dichlorobenzoxazole as a white solid upon cooling.
Application Protocol: Synthesis of Fenoxaprop-p-ethyl
2,6-Dichlorobenzoxazole is a cornerstone intermediate for the herbicide Fenoxaprop-p-ethyl. The key reaction is a nucleophilic aromatic substitution (Williamson ether synthesis) where the phenoxide of R-(+)-2-(4-hydroxyphenoxy)propionic acid ethyl ester displaces the chlorine atom at the 2-position of the benzoxazole ring.[4][5]
Reaction Pathway Diagram
Caption: Synthesis of Fenoxaprop-p-ethyl.
Step-by-Step Methodology
-
Preparation of Nucleophile: In a reactor, charge R-(+)-2-(4-hydroxyphenoxy)propionic acid ethyl ester (1.0 eq), an inorganic base such as potassium carbonate or sodium carbonate (~1.5 eq), water, and optionally a phase-transfer catalyst like benzyltriethylammonium chloride (0.02 eq).[5]
-
Stir and heat the mixture to 60-65°C for 1-3 hours to ensure complete formation of the phenoxide salt.
-
Preparation of Electrophile: In a separate vessel, dissolve 2,6-dichlorobenzoxazole (1.0 eq) in a suitable solvent such as acetone.[5]
-
Condensation Reaction: Heat the phenoxide mixture to 70-75°C. Slowly add the 2,6-dichlorobenzoxazole solution dropwise over approximately 1 hour.
-
Reaction Hold & Work-up: Maintain the temperature at 70-75°C for 2-4 hours after the addition is complete. During this time, acetone can be distilled off if used.[5]
-
Upon reaction completion, stop heating and allow the layers to separate. The bottom aqueous layer is removed.
-
The molten organic phase (crude product) is washed with hot water (70-75°C) to remove residual salts.
-
Crystallization: The crude product is dissolved in a suitable crystallization solvent, such as ethanol, at an elevated temperature.
-
Cool the solution slowly to 0-5°C to induce crystallization.
-
Isolation: The precipitated solid is isolated by filtration, washed with cold ethanol, and dried under vacuum to yield Fenoxaprop-p-ethyl as a white solid with high purity and optical activity.
Quality Control & Analytical Protocols
Ensuring the purity of 2,6-dichlorobenzoxazole is essential for yield and impurity profiles in subsequent steps.
QC Workflow Diagram
Caption: Quality Control Workflow for 2,6-Dichlorobenzoxazole.
Protocol 5.1: Purity Analysis by Reverse-Phase HPLC
This method is suitable for quantifying 2,6-dichlorobenzoxazole and detecting common process-related impurities.
| Parameter | Specification |
| Column | C18 Reverse-Phase Column (e.g., Newcrom R1), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of sample and dissolve in 10 mL of mobile phase. |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of 2,6-dichlorobenzoxazole to determine the retention time.
-
Inject the prepared sample solution.
-
Calculate the purity based on the peak area percentage of the main component. The acceptance criterion is typically ≥98%.
Environmental & Safety Considerations
As a chlorinated heterocyclic compound, 2,6-dichlorobenzoxazole and its derivatives require careful management to minimize environmental impact.
-
Toxicity: The compound is harmful if swallowed and very toxic to aquatic life.[3][9] All handling procedures must be designed to prevent release into the environment.
-
Persistence and Degradation: Chlorinated organic molecules can be persistent in the environment. While specific data for 2,6-dichlorobenzoxazole is limited, related pesticides undergo degradation via photolysis and microbial action, but persistence in soil and water can occur.
-
Waste Management: All waste streams, including mother liquors from crystallization and aqueous washes, must be collected and treated as hazardous waste according to local regulations. Neutralize acidic or basic streams before disposal.
Conclusion
2,6-Dichlorobenzoxazole is a non-negotiable building block for a specific class of high-performance herbicides. Its synthesis via robust, high-yield protocols, such as those detailed herein, is the first critical step in the manufacturing chain. A comprehensive understanding of its properties, reaction mechanisms in downstream applications, and stringent adherence to analytical and safety protocols are essential for any organization aiming to leverage this intermediate for the development of effective and safe agrochemical products.
References
- 1. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]
- 2. CN102351808A - New method for synthesizing fenoxaprop-P-ethyl - Google Patents [patents.google.com]
- 3. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 4. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 5. CN111732553A - Method for synthesizing herbicide fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 6. Fenoxaprop-p-ethyl and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2,6-Dichlorohydroquinone | C6H4Cl2O2 | CID 88366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 9. WO2021180655A1 - 2,5- or 2,6-disubstituted hydroquinone derivatives with at least one carboxy, sulfo or amido group useful as medicaments - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 2,7-Dichlorobenzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Promise of Benzoxazoles in Antimicrobial Drug Discovery
Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] Their structural similarity to biomolecules like adenine and guanine allows for potential interactions with biological systems, making them a versatile scaffold for developing new therapeutic agents.[2] The benzoxazole nucleus is a key feature in a variety of pharmacologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5]
The alarming rise of multidrug-resistant infections necessitates the urgent development of novel antimicrobial agents.[4][6] Benzoxazole derivatives have emerged as promising candidates in this area, with numerous studies demonstrating their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][4][5] The mechanism of their antimicrobial action is thought to involve the inhibition of crucial cellular processes, such as nucleic acid synthesis, by acting as analogs to purine bases.[5] Some derivatives have also been shown to inhibit DNA gyrase, an essential enzyme for bacterial replication.[6]
This document provides a comprehensive guide to the synthesis of 2,7-dichlorobenzoxazole derivatives and the subsequent evaluation of their antimicrobial activity. It is designed to equip researchers with the necessary protocols and theoretical understanding to explore this promising class of compounds in their own drug discovery efforts.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic pathway is outlined below, followed by a detailed experimental protocol. The rationale behind the choice of reagents and conditions is also discussed to provide a deeper understanding of the chemical transformations.
General Synthetic Scheme
The synthesis often commences with the appropriate substituted o-aminophenol, which undergoes cyclization to form the benzoxazole core. Subsequent modifications can be made to introduce various substituents at different positions of the benzoxazole ring system to create a library of derivatives for structure-activity relationship (SAR) studies.
A common approach involves the reaction of an o-aminophenol with a carboxylic acid or its derivative. For the synthesis of this compound, a chlorinated o-aminophenol precursor would be required.
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Detailed Synthetic Protocol: A Representative Example
This protocol describes a plausible synthetic route for a this compound derivative. Note: Specific reaction conditions may need to be optimized based on the desired substituents.
Step 1: Synthesis of the this compound Nucleus
The synthesis of the core this compound structure is a critical first step. While the provided search results focus more on derivatives, a general understanding of benzoxazole synthesis can be applied. One common method involves the condensation of an o-aminophenol with a suitable reagent. For the target molecule, 2-amino-3,6-dichlorophenol would be a logical starting material.
Protocol:
-
To a solution of 2-amino-3,6-dichlorophenol (1 equivalent) in a suitable solvent such as toluene, add a carboxylic acid (e.g., formic acid for an unsubstituted 2-position) or an acid chloride (e.g., acetyl chloride for a 2-methyl derivative) (1.1 equivalents).
-
Add a catalytic amount of a dehydrating agent or a coupling agent, such as polyphosphoric acid (PPA) or dicyclohexylcarbodiimide (DCC), if starting from a carboxylic acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the this compound core.
Causality and Experimental Choices:
-
Solvent: Toluene is often used for its high boiling point, which facilitates the removal of water formed during the cyclization reaction.
-
Catalyst/Reagent: The choice between a carboxylic acid with a dehydrating agent or an acid chloride depends on the reactivity of the starting materials and the desired reaction conditions. Acid chlorides are generally more reactive.
-
Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts, ensuring the purity of the final compound.
Part 2: Antimicrobial Assays
Once the this compound derivatives are synthesized and purified, their antimicrobial activity needs to be evaluated. Standardized methods are crucial for obtaining reliable and reproducible results.[7] The following protocols describe common in vitro antimicrobial susceptibility tests.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a widely used quantitative technique to determine the MIC.[8]
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.[3][8]
Protocol:
-
Agar Plate Preparation: Pour a suitable agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the synthesized compounds and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited. A larger zone of inhibition generally indicates greater antimicrobial activity.[1]
Data Presentation and Interpretation
The results of the antimicrobial assays should be presented in a clear and concise manner to facilitate comparison and analysis.
Table 1: Representative Antimicrobial Activity Data for this compound Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 27DCB-01 | -H | 64 | 128 | 32 |
| 27DCB-02 | -CH3 | 32 | 64 | 16 |
| 27DCB-03 | -NO2 | 16 | 32 | 8 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The interpretation of these results involves comparing the MIC values of the synthesized derivatives to each other and to standard antimicrobial agents.[4] This allows for the identification of promising lead compounds for further development.
Conclusion and Future Directions
The synthesis and antimicrobial evaluation of this compound derivatives offer a promising avenue for the discovery of new antimicrobial agents. The protocols outlined in this document provide a solid foundation for researchers to explore this chemical space. Future work should focus on expanding the library of derivatives to establish a comprehensive structure-activity relationship. Further studies to elucidate the precise mechanism of action of the most potent compounds are also warranted.[6] In silico studies, such as molecular docking, can also be employed to understand the potential interactions of these compounds with their biological targets.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. woah.org [woah.org]
- 8. pdb.apec.org [pdb.apec.org]
Application Note and Protocols for the Synthesis of Novel 2,7-Dichlorobenzoxazole Analogs
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its wide-ranging pharmacological activities, making it a cornerstone in modern medicinal chemistry.[1][2] This document provides a comprehensive guide for the synthesis of novel 2,7-dichlorobenzoxazole analogs, a class of compounds with significant potential in drug discovery. We present a detailed, field-proven experimental procedure, beginning with the synthesis of the key precursor, 2-amino-3,6-dichlorophenol, followed by its cyclization with various carboxylic acids to yield the target benzoxazole derivatives. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices and providing robust protocols for reproducibility.
Introduction: The Significance of the Benzoxazole Core in Drug Discovery
Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring.[2] This unique structural architecture imparts a planar and rigid conformation, which is often favorable for binding to biological targets. Consequently, benzoxazole derivatives have been reported to exhibit a remarkable array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] The substitution pattern on the benzoxazole core plays a crucial role in modulating its pharmacological profile. Dichlorinated benzoxazoles, in particular, are of significant interest due to the ability of the chlorine atoms to enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved potency and pharmacokinetic profiles. This guide focuses on the synthesis of this compound analogs, providing researchers with the necessary tools to explore this promising chemical space.
Overall Synthetic Workflow
The synthesis of this compound analogs is a two-stage process. The first stage involves the preparation of the key intermediate, 2-amino-3,6-dichlorophenol. The second stage is the cyclization of this intermediate with a selected carboxylic acid to form the final benzoxazole derivative.
Caption: Overall workflow for the synthesis of this compound analogs.
Experimental Protocols
Stage 1: Synthesis of 2-Amino-3,6-dichlorophenol (Precursor)
This protocol is adapted from general methods for the nitration and reduction of phenols.[3]
3.1.1. Materials and Reagents
-
2,5-Dichlorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Iron powder
-
Concentrated Hydrochloric Acid (37%)
-
Methanol
-
Ethyl Acetate
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Ice
3.1.2. Protocol: Nitration of 2,5-Dichlorophenol
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2,5-dichlorophenol (10.0 g, 61.3 mmol) to concentrated sulfuric acid (50 mL).
-
Stir the mixture until the phenol is completely dissolved, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (4.5 mL, 67.5 mmol) to concentrated sulfuric acid (10 mL) in an ice bath.
-
Add the nitrating mixture dropwise to the phenol solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
The precipitated yellow solid, 2,5-dichloro-6-nitrophenol, is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
Dry the product in a vacuum oven at 50 °C.
3.1.3. Protocol: Reduction of 2,5-Dichloro-6-nitrophenol
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried 2,5-dichloro-6-nitrophenol (10.0 g, 48.1 mmol), methanol (150 mL), and deionized water (50 mL).
-
Add iron powder (13.4 g, 240.5 mmol) to the mixture.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (5 mL) dropwise.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron residues.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3,6-dichlorophenol as a solid. The crude product can be purified by column chromatography on silica gel if necessary.
Stage 2: Synthesis of this compound Analogs
This protocol utilizes a common method for benzoxazole synthesis through the condensation of a 2-aminophenol with a carboxylic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[1][4]
3.2.1. Materials and Reagents
-
2-Amino-3,6-dichlorophenol
-
A chosen carboxylic acid (e.g., benzoic acid for 2-phenyl-2,7-dichlorobenzoxazole)
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
3.2.2. Protocol: Cyclization Reaction
-
In a 100 mL round-bottom flask, combine 2-amino-3,6-dichlorophenol (1.0 g, 5.6 mmol) and the desired carboxylic acid (1.1 equivalents, 6.2 mmol).
-
Add polyphosphoric acid (20 g) to the flask.
-
Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice (100 g).
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The precipitated solid is the crude product. Collect it by vacuum filtration and wash with deionized water.
-
For further purification, dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis of a Library of Analogs: Reaction Parameters
The following table provides a starting point for the synthesis of a variety of this compound analogs by varying the carboxylic acid used in the cyclization step.
| Entry | Carboxylic Acid (R-COOH) | R-Group | Reaction Time (h) | Expected Yield (%) |
| 1 | Benzoic Acid | Phenyl | 4 | 75-85 |
| 2 | 4-Chlorobenzoic Acid | 4-Chlorophenyl | 5 | 70-80 |
| 3 | 4-Methoxybenzoic Acid | 4-Methoxyphenyl | 4 | 80-90 |
| 4 | Acetic Acid | Methyl | 6 | 60-70 |
| 5 | Cyclohexanecarboxylic Acid | Cyclohexyl | 6 | 65-75 |
Rationale Behind Experimental Choices and Mechanistic Insights
5.1. Choice of Reagents and Conditions
-
Nitration: The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for the nitration of aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperatures to control the exothermicity and prevent over-nitration.
-
Reduction: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method.[3] Alternatively, reduction with a metal in acidic medium, such as iron in hydrochloric acid, is a cost-effective and robust method suitable for this transformation.
-
Cyclization: The condensation of the 2-aminophenol with a carboxylic acid to form the benzoxazole ring requires a dehydrating agent to drive the reaction to completion. Polyphosphoric acid (PPA) is a widely used reagent that serves as both a solvent and a catalyst for this cyclization.[1] Eaton's reagent is a milder alternative that can sometimes provide better yields for sensitive substrates.
5.2. Reaction Mechanism
The formation of the benzoxazole ring proceeds through an initial acylation of the more nucleophilic amino group of the 2-aminophenol by the carboxylic acid, followed by an intramolecular cyclization and dehydration.
Caption: Proposed mechanism for the formation of the benzoxazole ring.
Safety and Handling Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated acids (sulfuric, nitric, hydrochloric) are highly corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
High-Performance Liquid Chromatography (HPLC) Purification of 2,7-Dichlorobenzoxazole: A Detailed Protocol and Application Guide
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive and robust protocol for the purification of 2,7-Dichlorobenzoxazole using preparative High-Performance Liquid Chromatography (HPLC). Benzoxazole derivatives are significant structural motifs in medicinal chemistry and materials science, making the ability to obtain high-purity material essential for reliable downstream applications.[1][2] This guide details a reversed-phase HPLC (RP-HPLC) method, developed from an analytical scouting run and scaled to a preparative level. We will explore the causality behind instrumental and chemical choices, present a step-by-step workflow, offer troubleshooting advice, and provide a framework for adapting this method to similar halogenated heterocyclic compounds. The protocol is designed for researchers in pharmaceutical development, organic synthesis, and chemical analysis who require a validated system for isolating small molecules.
Introduction and Scientific Principle
This compound is a halogenated aromatic heterocyclic compound. While specific data for the 2,7-isomer is not widely published, its structural analogues, such as 2,6-Dichlorobenzoxazole, are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The purity of such building blocks is paramount, as impurities can lead to unwanted side reactions, lower yields, and introduce potentially toxic components into final products. HPLC is a cornerstone technique in pharmaceutical development for both analysis and purification of small molecules.[4]
The Principle of Reversed-Phase Separation
This protocol employs reversed-phase liquid chromatography (RP-LC), the most common mode of HPLC for purifying organic compounds.[5][6] The core principle is the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.
-
Analyte Properties: this compound, based on its structure and data from isomers like 2,6-Dichlorobenzoxazole (LogP ≈ 3.4), is a significantly hydrophobic (lipophilic) molecule.[7]
-
Stationary Phase: We utilize a C18 (octadecylsilane) bonded silica column. The long C18 alkyl chains create a highly non-polar surface that strongly interacts with hydrophobic molecules like our target compound via van der Waals forces.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and acetonitrile (ACN), is used.[5] Initially, at a high water concentration, the hydrophobic analyte has a low affinity for the mobile phase and strongly adsorbs to the stationary phase.
-
Elution: By gradually increasing the concentration of the organic solvent (ACN), the mobile phase becomes more non-polar. This increased solvent strength disrupts the hydrophobic interactions between the analyte and the stationary phase, causing the analyte to desorb and travel through the column (elute).[5] Compounds are separated based on their relative hydrophobicity; less hydrophobic impurities will elute earlier, while more hydrophobic impurities will elute later than the target compound.
This method is chosen for its high resolving power, reproducibility, and direct scalability from analytical to preparative scales.[8]
Materials and Equipment
| Category | Item | Specifications |
| Reagents & Solvents | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | Deionized (DI) or Milli-Q, >18 MΩ·cm | |
| Formic Acid (FA) | LC-MS Grade, 99%+ | |
| This compound | Crude reaction mixture or standard | |
| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher (for sample prep) | |
| HPLC System | Preparative HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, Fraction Collector |
| Analytical HPLC System | For method development and purity analysis | |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector | |
| HPLC Columns | Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Preparative Column | C18, 21.2 x 150 mm, 5 µm particle size | |
| Lab Equipment | Syringe Filters | 0.22 µm or 0.45 µm, PTFE or Nylon |
| Vials | 2 mL HPLC vials, 40 mL scintillation vials for fractions | |
| Sonicator | For dissolving sample | |
| Analytical Balance | Readable to 0.1 mg |
Experimental Protocols
The purification workflow is a two-stage process. First, a fast analytical method is developed to determine the retention time of the target compound and resolve it from impurities. Second, this method is scaled up for preparative purification.[9]
Workflow Overview
Caption: HPLC Purification Workflow from Preparation to Pure Compound.
Protocol 1: Analytical Method Development
The goal of this step is to establish the separation conditions and identify the retention time of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1 L of DI Water (0.1% v/v).
-
Mobile Phase B: Add 1.0 mL of Formic Acid to 1 L of Acetonitrile (0.1% v/v).
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation (Analytical):
-
Accurately weigh ~1 mg of the crude this compound into a 2 mL HPLC vial.
-
Dissolve the sample in 1 mL of Acetonitrile or a 50:50 mixture of ACN:Water. If solubility is poor, use a minimal amount of DMSO and dilute with ACN.[9]
-
Ensure the final concentration is approximately 1 mg/mL. Vortex or sonicate to ensure complete dissolution.
-
-
Instrument Setup and Execution:
-
Install the analytical C18 column (4.6 x 150 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes.
-
Set up the instrument parameters as detailed in the table below.
-
Inject 5-10 µL of the prepared sample.
-
Table 1: Analytical HPLC Scouting Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule reversed-phase separations.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. FA improves peak shape.[11] |
| Mobile Phase B | 0.1% Formic Acid in ACN | Organic modifier for elution.[5] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and reduces viscosity. |
| Injection Vol. | 5 µL | Small volume to avoid column overloading. |
| Detector | DAD, 210-400 nm | Monitors a wide range of wavelengths to identify λmax and impurities. Benzoxazoles show strong UV absorbance.[12] |
| Gradient | 5% to 95% B over 15 min | A broad gradient ensures elution of all components in the crude mix. |
| Hold at 95% B for 2 min | ||
| Return to 5% B over 1 min | ||
| Hold at 5% B for 2 min | Re-equilibration for next run. |
-
Data Analysis:
-
Identify the peak corresponding to this compound. It should be a major peak with a characteristic UV spectrum.
-
Note its retention time (t_R) and check for adequate resolution from nearby impurities. A resolution (R_s) of >1.5 is ideal.
-
Protocol 2: Preparative Scale-Up and Purification
This protocol scales the analytical method to a preparative column to isolate a larger quantity of the target compound.
-
Scale-Up Calculations:
-
The flow rate and injection volume are scaled geometrically based on the column cross-sectional area.[9]
-
Flow Rate Scaling Factor = (ID_prep / ID_anal)² = (21.2 mm / 4.6 mm)² ≈ 21.2
-
New Preparative Flow Rate = 1.0 mL/min * 21.2 = 21.2 mL/min
-
Loading Capacity: The preparative column can handle a significantly larger mass. A loading study can be performed, but a starting point is to dissolve ~50-100 mg of crude material for the first injection.
-
-
Sample Preparation (Preparative):
-
Weigh 50-100 mg of crude material into a suitable vial.
-
Dissolve in the minimum amount of DMSO or ACN required for full dissolution.
-
Crucially, ensure the sample is soluble in the initial mobile phase conditions. If it precipitates when diluted with water, the sample must be dissolved in a higher concentration of organic solvent.[9]
-
-
Instrument Setup and Execution:
-
Install the preparative C18 column (21.2 x 150 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase conditions at the new flow rate of 21.2 mL/min.
-
Set up the instrument parameters as detailed in the table below.
-
Inject the entire prepared sample (e.g., 1-5 mL, depending on concentration and loop size).
-
Table 2: Preparative HPLC Purification Conditions
| Parameter | Setting | Rationale |
| Column | C18, 21.2 x 150 mm, 5 µm | Larger diameter for higher loading capacity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Same as analytical. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Same as analytical. |
| Flow Rate | 21.2 mL/min | Geometrically scaled from the analytical method.[9] |
| Column Temp. | 30 °C | Consistency with the analytical method. |
| Injection Vol. | 1-5 mL | Depends on sample concentration and desired loading. |
| Detector | DAD/UV, at λmax | Set to the maximum absorption wavelength for high sensitivity. |
| Gradient | Optimized based on scouting run | A shallower gradient around the elution time of the target can improve resolution. Example: 40% to 60% B over 15 min. |
| Fraction Collector | Time or UV-threshold based | Collect peaks based on the chromatogram. |
-
Fraction Collection and Post-Processing:
-
Monitor the chromatogram in real-time.
-
Begin collecting the eluent just before the target peak begins to rise and stop collecting just after it returns to baseline.
-
Analyze a small aliquot of the collected fraction(s) using the analytical method (Protocol 1) to confirm purity.
-
Pool the pure fractions.
-
Remove the solvents via rotary evaporation (for ACN) and/or lyophilization (for water) to obtain the solid, purified this compound.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Silanol interactions on the column. - Column overload. - Sample solvent stronger than mobile phase. | - Ensure mobile phase contains an acid modifier (0.1% FA/TFA). - Reduce sample loading/concentration. - Dissolve sample in a solvent weaker than or equal to the initial mobile phase. |
| Poor Resolution | - Gradient is too steep. - Inappropriate stationary phase. | - Decrease the gradient slope around the target peak's elution time. - Try a different column chemistry, such as a Phenyl-Hexyl or PFP column, which offers different selectivity for aromatic compounds.[10][13] |
| No Peak Eluted | - Compound is too hydrophobic. - Compound precipitated on the column. | - Extend the gradient to 100% B and hold for several column volumes. - Ensure complete sample solubility before injection. Use a stronger injection solvent if necessary, but keep the volume small. |
| Split Peaks | - Column degradation or void. - Sample precipitation at the column head. | - Replace the column. - Filter the sample through a 0.22 µm filter before injection. Ensure sample is fully dissolved. |
Conclusion
This application note provides a validated, step-by-step protocol for the purification of this compound using a scalable reversed-phase HPLC method. By starting with an analytical scouting run and logically scaling to a preparative system, researchers can reliably obtain high-purity material essential for drug discovery and development. The principles and troubleshooting guidance outlined here serve as a robust foundation for purifying not only the target compound but also other similar hydrophobic small molecules, ensuring the integrity and quality of chemical research.
References
- 1. jocpr.com [jocpr.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-Dichlorobenzoxazole | CAS#:3621-82-7 | Chemsrc [chemsrc.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. 2,6-Dichlorobenzoxazole | SIELC Technologies [sielc.com]
- 12. scielo.br [scielo.br]
- 13. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Application Notes and Protocols: 2,7-Dichlorobenzoxazole as a Versatile Precursor for Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,7-dichlorobenzoxazole, a valuable and versatile building block for the synthesis of complex heterocyclic compounds. The strategic placement of two chlorine atoms at the C2 and C7 positions offers differential reactivity, enabling selective functionalization through a variety of modern synthetic methodologies. This document outlines the synthesis, reactivity, and application of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, mechanistic insights, and characterization data are provided to empower researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry to leverage this unique scaffold in their work.
Introduction: The Benzoxazole Scaffold and the Strategic Advantage of 2,7-Disubstitution
Benzoxazoles are a privileged class of heterocyclic compounds, forming the core of numerous natural products, pharmaceuticals, and functional materials. Their rigid, planar structure and unique electronic properties make them ideal for interacting with biological targets and for applications in organic electronics. The introduction of halogen atoms onto the benzoxazole core provides synthetic handles for further molecular elaboration, and the specific substitution pattern can dramatically influence the molecule's reactivity and properties.
This compound presents a particularly interesting case. The chlorine atom at the C2 position is part of the electron-deficient oxazole ring, making it highly susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cycles. In contrast, the chlorine atom at the C7 position is on the benzene ring and is less activated. This difference in reactivity allows for site-selective functionalization, making this compound a powerful tool for building molecular complexity in a controlled and predictable manner.
Synthesis of this compound
While numerous methods exist for the synthesis of benzoxazoles, the preparation of this compound is most practically achieved through the cyclization of an appropriately substituted aminophenol. The proposed synthetic route starts from the commercially available 2-amino-3-chlorophenol.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,7-Dichlorobenzoxazole Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-dichlorobenzoxazole. As a critical heterocyclic motif in medicinal chemistry and materials science, optimizing its synthesis is key to achieving high yields and purity. This document provides direct, actionable advice through troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound, providing context for experimental design and optimization.
Q1: What is the primary synthetic pathway for forming the this compound core structure?
A1: The most common and direct approach for synthesizing the benzoxazole ring is through the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent. The reaction proceeds via two key steps: an initial acylation of the amino group of the 2-aminophenol to form an o-hydroxyanilide intermediate, followed by an intramolecular cyclization and dehydration, which is often promoted by acid catalysts or heat, to yield the final benzoxazole ring.[1] For the synthesis of this compound, the required starting material is 2-amino-3,6-dichlorophenol.[2]
Q2: What are the recommended starting materials for this synthesis?
A2: The key precursors are:
-
2-Amino-3,6-dichlorophenol: This substituted aminophenol provides the core benzene and oxazole heteroatom backbone. The purity of this reagent is critical, as impurities can significantly inhibit the reaction or lead to side products.[3][4]
-
A C1 Carbon Source: To form the 2-substituted benzoxazole, a source for the second carbon of the oxazole ring is needed. Since the target is unsubstituted at the 2-position (apart from the chloro group), common reagents include formic acid, its orthoester derivatives (e.g., triethyl orthoformate), or an acyl chloride equivalent generated in situ.
Q3: Which catalysts are most effective for promoting the cyclization/dehydration step?
A3: Catalyst selection is crucial for driving the reaction to completion and depends on the reactivity of your substrates.
-
Brønsted Acids: Strong proton acids like methanesulfonic acid (MeSO₃H) and polyphosphoric acid (PPA) are highly effective.[5][6] They act by protonating the amide carbonyl, making it more electrophilic and facilitating the intramolecular attack by the hydroxyl group.
-
Lewis Acids: Catalysts such as ZrCl₄ or iron(III) chloride can also be used.[7][8]
-
Dehydrating Reagents: For syntheses starting from the corresponding benzoxazolone, strong chlorinating/dehydrating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) are employed to convert the lactam to the desired 2-chloro derivative.[9][10] These are particularly relevant for chlorinated benzoxazoles.
Q4: What are the critical safety considerations for this synthesis?
A4: Researchers must adhere to standard laboratory safety protocols. Key hazards include:
-
Chlorinated Phenols: These compounds can be toxic and irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acid Catalysts and Reagents: Strong acids like PPA and MeSO₃H, and reagents like POCl₃ and PCl₅, are highly corrosive and moisture-sensitive.[9] They should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with water.
-
High Temperatures: Many benzoxazole syntheses require heating.[11][12] Use appropriate heating mantles and ensure reaction vessels are properly secured.
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental failures with causal explanations and recommended solutions.
Q: My reaction yield is consistently low. What are the primary factors to investigate?
A: Low yields are a common issue in benzoxazole synthesis and can typically be traced back to a few key areas.[3]
-
Purity of Starting Materials: This is the most common culprit. Impurities in the 2-amino-3,6-dichlorophenol starting material can act as catalyst poisons or participate in side reactions.
-
Solution: Verify the purity of your starting materials via melting point analysis or spectroscopy. If necessary, purify the aminophenol by recrystallization before use.[4]
-
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical.
-
Solution: Benzoxazole formation often requires elevated temperatures to overcome the activation energy for cyclization and dehydration.[11] If your reaction is sluggish at a lower temperature, try incrementally increasing it (e.g., from 100°C to 130°C) while monitoring progress by Thin Layer Chromatography (TLC).[12]
-
-
Catalyst Deactivation or Insufficient Loading: The catalyst may be inactive or used in an insufficient amount.
-
Solution: Ensure your acid catalyst is not hydrated. If using a recyclable catalyst, verify its activity. Sometimes, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can significantly improve conversion rates.[3]
-
Q: My reaction stalls, leaving significant starting material even after extended time. How can I drive it to completion?
A: An incomplete reaction indicates that the conditions are not sufficient to overcome the reaction barrier.
-
Insufficient Temperature: As mentioned, the cyclization step is often the rate-limiting and requires thermal energy.
-
Inefficient Water Removal: The dehydration step is an equilibrium process. If water is not removed from the reaction mixture, it can inhibit the forward reaction.
-
Solution: If applicable, use a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using solvents like toluene.
-
-
Reagent Reactivity: The chosen C1 source may not be reactive enough.
-
Solution: Instead of using a carboxylic acid directly, consider converting it to a more reactive acid chloride in situ using thionyl chloride or oxalyl chloride before adding the aminophenol.[5] This often leads to a more efficient initial acylation.
-
Q: My final product is difficult to purify due to persistent impurities. What are the likely side products and how can I avoid them?
A: Side product formation is a common cause of low yields and purification challenges.[3]
-
Incomplete Cyclization: The most common impurity is the uncyclized N-(2-hydroxy-3,6-dichlorophenyl)formamide intermediate.
-
Solution: To promote full cyclization, increase the reaction temperature or time. The addition of a stronger acid catalyst can also force the ring closure.[4]
-
-
Polymerization: 2-Aminophenols can self-condense or polymerize at high temperatures or under harsh acidic conditions.[3][4]
-
Solution: Maintain careful control over the reaction temperature. Ensure a stoichiometric balance of reactants, as an excess of the aminophenol can increase the likelihood of self-condensation.
-
-
Product Degradation: The desired this compound may be unstable under the final reaction or work-up conditions.
-
Solution: Monitor the reaction by TLC. Once the product is formed, do not prolong the reaction time at high temperatures unnecessarily. Ensure the work-up procedure is not overly acidic or basic if the product shows pH sensitivity.
-
Part 3: Experimental Protocols & Data
While specific literature for this compound is sparse, robust methods for the analogous 2,6-isomer provide excellent templates. The following table summarizes effective conditions reported for related syntheses, which can be adapted for the 2,7-dichloro target.
Table 1: Summary of Reaction Conditions for Dichlorobenzoxazole Synthesis Analogs
| Starting Material | Reagent / Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Chlorobenzoxazolone | PCl₅, FeCl₃, Polyphosphoric acid | Toluene | 60 | 0.5 | 95.2 | [8] |
| 6-Chloro-2-mercaptobenzoxazole | Trichloromethyl chloroformate (TCCF) | Toluene | 60 → 80 | 3 | 90.9 | [13] |
| Benzoxazolone | POCl₃, Chlorine gas | POCl₃ (as solvent) | ~0 → Reflux | 6-12 | High | [9] |
| 6-Chloro-2-mercaptobenzoxazole | Bis(trichloromethyl)carbonate | Toluene | 50 → 105 | 1 | 98.4 | [14] |
Recommended Protocol: One-Pot Synthesis via In Situ Acyl Chloride Formation
This protocol is adapted from established methods for 2-substituted benzoxazoles and offers a convenient one-pot procedure.[5][6]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add formic acid (1.0 mmol) to a suitable solvent (e.g., toluene, 5 mL).
-
Acid Chloride Formation: Carefully add thionyl chloride (1.2 mmol) to the stirred solution. Heat the mixture at reflux for 1-2 hours to ensure the complete formation of formyl chloride.
-
Addition of Aminophenol: Cool the reaction mixture to room temperature. Add 2-amino-3,6-dichlorophenol (1.0 mmol).
-
Catalysis and Cyclization: Add methanesulfonic acid (2.0-3.0 mmol) to the mixture. Heat the reaction to reflux (typically 110-130°C) and monitor its progress by TLC. The reaction may take several hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Part 4: Visualization of Key Processes
General Reaction Mechanism
The diagram below illustrates the fundamental two-step process for the acid-catalyzed synthesis of this compound.
Caption: Acid-catalyzed synthesis of this compound.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing and solving the common problem of low reaction yields.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-amino-3,6-dichlorophenol - SRIRAMCHEM [sriramchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 9. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 10. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]
Technical Support Center: 2,6-Dichlorobenzoxazole Synthesis
A Note on Isomer Specificity: This guide focuses on the synthesis and purification of 2,6-Dichlorobenzoxazole (CAS 3621-82-7) . The "2,7-dichloro" isomer specified in the topic is significantly less common in literature and commercial availability. Its synthesis would require a different starting material, likely 2-amino-3,6-dichlorophenol [1]. Should your research specifically require the 2,7-isomer, the fundamental principles of cyclization and purification discussed here may still offer valuable insights, but the specific reagents and reaction conditions will need to be adapted.
Introduction
Welcome to the technical support center for 2,6-Dichlorobenzoxazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. 2,6-Dichlorobenzoxazole is a key building block in the synthesis of various agrochemicals, notably herbicides like Fenoxaprop-ethyl, and serves as a valuable scaffold in pharmaceutical research[2][3][4].
This guide provides a structured, in-depth approach to troubleshooting common experimental issues, ensuring you can optimize your reaction for both high yield and exceptional purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to 2,6-Dichlorobenzoxazole?
A1: The most prevalent and industrially adopted methods start from a pre-formed benzoxazole core, which is then chlorinated at the 2-position. The two primary precursors are 6-chlorobenzo[d]oxazol-2(3H)-one and its thio-analogue, 6-chlorobenzo[d]oxazole-2(3H)-thione (also known as 6-chloro-2-mercaptobenzoxazole)[5][6]. The reaction involves treating these precursors with a potent chlorinating agent. Routes involving the direct cyclization of a dichlorinated phenol are less common for this specific isomer.
Q2: Why is starting with 6-chlorobenzoxazol-2-one or the corresponding thione preferred?
A2: This strategy offers superior regioselectivity. The chlorine atom at the 6-position is installed early, and the subsequent reaction focuses on converting the C=O or C=S group at the 2-position into a C-Cl bond. This avoids the potential for generating a mixture of chlorinated isomers, which can be a significant issue when attempting to chlorinate the benzoxazole parent ring directly[7]. This leads to a cleaner reaction profile and simplifies purification.
Q3: What are the most effective chlorinating agents for this transformation?
A3: Several powerful chlorinating agents are used, each with distinct advantages and safety considerations.
-
Phosphorus Pentachloride (PCl₅): Highly effective, often used with a Lewis acid catalyst like Ferric Chloride (FeCl₃) to drive the reaction to completion. However, it generates phosphorus oxychloride as a byproduct, which can complicate workup, and is highly corrosive[5][8].
-
Bis(trichloromethyl) carbonate (Triphosgene): A solid, safer alternative to gaseous phosgene. It decomposes in situ to generate phosgene, which effectively chlorinates the substrate. This method is known for high yields and purity[5][9].
-
Trichloromethyl chloroformate (Diphosgene): A liquid alternative to triphosgene, which also serves as a phosgene source. It is often used with a catalyst like Dimethylformamide (DMF)[2][10].
Q4: What are the critical reaction parameters that I must control?
A4: Temperature, reaction time, and the stoichiometry of the chlorinating agent are paramount.
-
Temperature: The reaction is often exothermic. A gradual, staged increase in temperature is crucial to control the reaction rate, prevent dangerous pressure build-up from byproduct gas evolution (e.g., HCl), and minimize the formation of impurities from overheating[5][11].
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, leaving unreacted starting material. Conversely, excessively long reaction times, especially at high temperatures, can promote side reactions and degradation. Monitoring by TLC or HPLC is essential.
-
Stoichiometry: Using a slight excess of the chlorinating agent can ensure complete conversion, but a large excess can lead to unwanted side reactions, including further chlorination on the benzene ring.
Troubleshooting Guide: Yield and Purity Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Consistently Low Yield
Q: My reaction yield for 2,6-Dichlorobenzoxazole is significantly lower than reported in the literature. What are the likely causes and how can I fix this?
A: Low yield is a common frustration that can often be traced back to a few key areas. A systematic approach is the best way to diagnose the issue[12].
Causality and Solutions:
-
Purity of Starting Material: The primary precursor, 6-chlorobenzo[d]oxazole-2(3H)-thione or the -one, is the most critical factor. Impurities can inhibit the reaction or lead to intractable side products.
-
Troubleshooting Step: Verify the purity of your starting material using NMR or melting point analysis. If necessary, recrystallize it before use.
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting Step: Monitor the reaction progress using TLC or HPLC. If you see significant starting material remaining after the recommended time, consider incrementally increasing the reaction time or temperature. You can also add a small additional portion of the chlorinating agent.
-
-
Suboptimal Temperature Control: As these reactions are often exothermic, poor heat dissipation can create localized "hot spots" where the product or reactants decompose. Conversely, if the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction.
-
Troubleshooting Step: Ensure efficient stirring and use a staged heating profile. For example, a patent for a high-yield synthesis using triphosgene recommends warming slowly to 50°C and then increasing the temperature by 0.5°C/min, with holds at 10°C intervals[5].
-
-
Mechanical Losses During Workup: The product can be lost during extraction, filtration, or solvent removal steps.
-
Troubleshooting Step: After quenching the reaction, ensure you perform multiple extractions with your chosen organic solvent to fully recover the product from the aqueous phase. When removing the solvent via rotary evaporation, be mindful of the product's volatility; 2,6-Dichlorobenzoxazole can be distilled under reduced pressure (b.p. 110°C / 13 mmHg)[3][4].
-
Issue 2: Product Impurity
Q: My final product shows multiple spots on a TLC plate or extra peaks in the NMR/GC-MS. What are these impurities and how do I prevent them?
A: Impurities typically arise from three sources: unreacted starting materials, byproducts of the chlorinating agent, or side reactions like over-chlorination[13][14].
Causality and Solutions:
-
Unreacted Starting Material: This is the most common impurity, resulting from an incomplete reaction as discussed above.
-
Prevention: Ensure sufficient reaction time and temperature, and use at least a stoichiometric amount of the chlorinating agent.
-
-
Ring-Chlorinated Byproducts: Although the 2-position is most reactive, harsh conditions (high temperature, large excess of chlorinating agent) can lead to further electrophilic substitution on the benzene ring, creating trichloro-benzoxazole species.
-
Prevention: Maintain strict temperature control. Avoid using a large excess of the chlorinating agent. A patent notes that chlorinating 2-mercaptobenzoxazole with chlorine gas can produce traces of ring-chlorinated products[7].
-
-
Hydrolysis during Workup: The 2-chloro group is susceptible to hydrolysis back to the 2-oxo analogue (6-chlorobenzoxazol-2-one) if exposed to water for prolonged periods, especially under non-neutral pH.
-
Prevention: Perform the aqueous workup efficiently and ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.
-
Issue 3: Purification Challenges
Q: I am finding it difficult to isolate a pure, crystalline product from the crude reaction mixture. What are the most effective purification methods?
A: The purification strategy depends on the nature of the impurities. 2,6-Dichlorobenzoxazole is a solid with a relatively low melting point (49-51°C), which lends itself well to certain techniques[4].
Recommended Purification Protocols:
-
Distillation under Reduced Pressure: This is a highly effective method for removing non-volatile impurities, such as catalyst residues (FeCl₃) and polymeric materials.
-
Protocol: After removing the reaction solvent, assemble a vacuum distillation apparatus. The product typically distills at 110°C under 13 mmHg [3]. This can yield a product of very high purity.
-
-
Recrystallization: This is the best method for removing closely related organic impurities, such as unreacted starting material or over-chlorinated byproducts.
-
Protocol:
-
Dissolve the crude solid in a minimum amount of a hot solvent. Good starting solvents to screen include hexanes, heptane, or a mixture of ethanol and water.
-
Hot-filter the solution if there are any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
Experimental Protocols & Data
Data Summary: Comparison of Synthetic Protocols
| Protocol Ref. | Precursor | Chlorinating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Patent CN109761928A[5] | 6-Chlorobenzoxazolone | PCl₅ | FeCl₃, PPA | Toluene | 60 | 0.5 | 95.2 | 98.5 |
| Patent CN102432559A[9][11] | 6-Chloro-2-mercaptobenzoxazole | Triphosgene | None | Toluene | 50 → 105 | ~2 | 98.4 | 98.1 |
| Patent CN101307036B[10] | 6-Chloro-2-mercaptobenzoxazole | Diphosgene | DMF | Toluene | 60 → 80 | 3 | 91.8 | >90 (in soln) |
| US Patent 4714766[15] | 2-Aminophenol / Urea | Chlorine gas | (PCl₅ added later) | o-Dichlorobenzene | 110 | 1-2 | 61 | 96.8 |
Protocol 1: High-Yield Synthesis via Triphosgene
This protocol is adapted from patent literature and is chosen for its high yield, high purity, and the use of a safer phosgene equivalent[5][9].
Materials:
-
6-chlorobenzo[d]oxazole-2(3H)-thione (1 eq.)
-
Bis(trichloromethyl) carbonate (Triphosgene) (0.5 eq.)
-
Toluene
Procedure:
-
In a multi-neck flask equipped with a condenser, thermometer, and mechanical stirrer, add 6-chlorobenzo[d]oxazole-2(3H)-thione and toluene.
-
Add the triphosgene to the stirred suspension.
-
Slowly heat the reaction mixture to 50°C.
-
Continue heating at a controlled rate (e.g., 0.5°C per minute). It is advisable to hold the temperature for 10-15 minutes at 10°C intervals (e.g., hold at 60°C, 70°C, 80°C...) to maintain control.
-
Once the temperature reaches 105°C, maintain it for 1 hour to ensure the reaction goes to completion. Monitor via TLC (Hexane:Ethyl Acetate 9:1).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene solvent by distillation under reduced pressure.
-
The remaining residue is the crude 2,6-Dichlorobenzoxazole. It can be purified further by vacuum distillation or recrystallization.
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Transfer the crude product from Protocol 1 into a round-bottom flask suitable for distillation.
-
Assemble a short-path vacuum distillation apparatus.
-
Apply vacuum (target ~13 mmHg).
-
Slowly heat the flask in an oil bath.
-
Collect the fraction that distills at approximately 110°C. The product should solidify in the receiving flask as a white to off-white solid[3][4].
Visualized Workflows and Logic
General Synthetic Workflow
Caption: Figure 1: General Synthetic Workflow
Troubleshooting Decision Tree for Low Yield
Caption: Figure 2: Troubleshooting Low Yield
References
- 1. 2-amino-3,6-dichlorophenol - SRIRAMCHEM [sriramchem.com]
- 2. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2,6-Dichlorobenzoxazole Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. lookchem.com [lookchem.com]
- 5. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 9. Synthesizing method for preparing high-purity 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101307036B - Method for preparing 2,6-dichloro benzoxazole - Google Patents [patents.google.com]
- 11. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Catalyst Selection for Functionalizing 2,7-Dichlorobenzoxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the selective functionalization of 2,7-dichlorobenzoxazole. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection for this versatile heterocyclic scaffold. We will address common challenges in a practical question-and-answer format, providing not just solutions but the underlying chemical logic to empower your experimental design.
Frequently Asked Questions (FAQs)
This section covers high-level strategic questions to consider before beginning your experiments.
Question 1: Which chlorine on this compound is inherently more reactive in palladium-catalyzed cross-coupling reactions?
Answer: The chlorine atom at the C2 position is generally more reactive towards palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. This enhanced reactivity is attributed to the electronic nature of the benzoxazole ring system. The C2 position is adjacent to the electron-withdrawing oxygen and nitrogen atoms of the oxazole ring, making the C2-Cl bond more polarized and susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] Site-selective Suzuki-Miyaura reactions of 2,6-dichlorobenzoxazole (an analogous substrate) are known to be selective for the C2 position.[3][4]
Question 2: What are the primary catalytic methods for functionalizing this scaffold?
Answer: The most robust and widely used methods are palladium-catalyzed cross-coupling reactions. The three principal transformations you will likely consider are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.[2][5]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[6][7][8]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[9][10][11]
In addition to these, C-H activation strategies are an emerging and powerful alternative for direct functionalization, potentially offering different regioselectivity.[12][13]
Question 3: How do I decide between Suzuki, Buchwald-Hartwig, and Sonogashira reactions?
Answer: The choice is dictated entirely by the functional group you intend to install.
-
To introduce an aryl, heteroaryl, or vinyl group , use a Suzuki-Miyaura coupling .
-
To introduce a primary or secondary amine , an amide , or a related nitrogen nucleophile, use a Buchwald-Hartwig amination .
-
To introduce an alkynyl group , use a Sonogashira coupling .
Your decision-making process for catalyst and ligand selection will begin after you have chosen the appropriate reaction for your desired molecular target.
Question 4: Are C-H activation strategies a viable option for this compound?
Answer: Yes, C-H activation is a promising avenue, particularly for achieving unconventional regioselectivity. While cross-coupling reactions typically favor the electronically activated C2 position, directed or innate C-H activation can potentially target other positions. For instance, reports have shown that under phosphine-free palladium catalysis, direct arylation of benzoxazole derivatives can occur selectively at the C7 position.[14][15] This method avoids pre-functionalization (like halogenation) but often requires higher temperatures and careful optimization of directing groups or reaction conditions.[14]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, offering potential causes and actionable solutions.
Problem 1: My Suzuki-Miyaura coupling at the C2 position has stalled or shows very low conversion.
-
Potential Cause 1: Ineffective Catalyst System for C-Cl Bond Activation. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[16] Your catalyst system must be active enough to facilitate the challenging oxidative addition step.
-
Solution: Employ a modern, highly active catalyst system. Standard Pd(PPh₃)₄ may be insufficient.
-
Palladium Source: Use air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), or Pd(0) sources like Pd₂(dba)₃.
-
Ligand Choice: This is the most critical parameter. For activating aryl chlorides, electron-rich, sterically hindered phosphine ligands are essential. The Buchwald dialkylbiaryl phosphine ligands, such as SPhos and XPhos , are specifically designed for this purpose and are highly recommended.[17][18] N-heterocyclic carbene (NHC) ligands like IPr are also very effective.[19][20] These ligands promote the formation of the active, low-coordinate Pd(0) species necessary for oxidative addition.
-
-
-
Potential Cause 2: Suboptimal Base or Solvent. The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[21] Its solubility and strength are critical.
-
Solution: Screen different base and solvent combinations.
-
Bases: K₃PO₄ is often a reliable choice due to its sufficient basicity and solubility in aqueous mixtures. Cs₂CO₃ and K₂CO₃ are also common.[16]
-
Solvents: Biphasic solvent systems are common for Suzuki reactions. A mixture of an organic solvent like 1,4-dioxane, THF, or DMF with water is standard.[21][22] The water is necessary to dissolve and activate the inorganic base.
-
-
-
Potential Cause 3: Protodeboronation of the Boronic Acid. This is a major side reaction where the boronic acid reacts with a proton source (like water) and is converted back to the corresponding arene, effectively consuming your reagent and lowering the yield.[16][23]
-
Solution:
-
Thoroughly Degas: Ensure your reaction mixture is rigorously degassed before adding the catalyst to remove oxygen, which can promote side reactions.[23]
-
Use a Milder Base: If protodeboronation is severe, switching to a milder base like KF may help.[22]
-
Minimize Reaction Time: Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor decomposition.
-
-
Problem 2: My Buchwald-Hartwig amination is giving a low yield and returning starting material.
-
Potential Cause 1: Inappropriate Ligand Choice. The C-N reductive elimination step can be slow. The ligand must be electron-rich enough to promote this final step and sterically bulky enough to prevent the formation of inactive catalyst species.
-
Solution: Use ligands specifically developed for C-N coupling.
-
For Aryl Chlorides: Sterically demanding biaryl phosphine ligands are the gold standard. XPhos and Josiphos-type ligands (like CyPF-t-Bu) have shown high activity for the amination of aryl chlorides.[17][24] Bidentate ligands like Xantphos can also be effective, particularly in controlling selectivity.[25]
-
-
-
Potential Cause 2: Incorrect Base. Buchwald-Hartwig aminations require a strong, non-nucleophilic base to deprotonate the amine and facilitate its coordination to the palladium center.
-
Solution: Use a strong base like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). Weaker bases like K₂CO₃ are generally not effective for this transformation.
-
Problem 3: I am getting a mixture of C2 and C7 substituted products.
-
Potential Cause: Insufficient Selectivity in Reaction Conditions. While C2 is electronically favored, harsh conditions or certain catalyst systems might lead to a loss of selectivity and functionalization at the C7 position.
-
Solution: Implement a Site-Selective Strategy.
-
Target C2 First: Use the mildest possible conditions that favor the more reactive C2 position. This typically involves using a highly active catalyst (e.g., a Buchwald system) at a moderate temperature (e.g., 80-100 °C). Once the C2 position is functionalized, you can then target the C7 position under more forcing conditions in a subsequent reaction.
-
Ligand Control: Selectivity can sometimes be "tuned" by the ligand. While less common for C-Cl bonds, it's known that different ligands can favor different sites on dihaloheterocycles.[19][25] A screening of different ligand classes (e.g., Buchwald-type vs. dppf vs. NHCs) may reveal a system with higher selectivity.
-
Consider C-H Activation for C7: As mentioned in the FAQ, a direct C-H arylation approach has been shown to be regioselective for the C7 position of benzoxazoles, providing an orthogonal strategy to traditional cross-coupling.[14][15]
-
-
Data & Visualization
Table 1: Recommended Catalyst Systems for Functionalizing this compound
| Reaction Type | Target Position | Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) |
| Suzuki-Miyaura | C2 | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, IPr-NHC | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O |
| Buchwald-Hartwig | C2 or C7 | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | C2 | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃ | Et₃N, i-Pr₂NH | THF, DMF |
| C-H Arylation | C7 | PdCl₂ (phosphine-free) | None | PivOK | NMP |
Catalyst Selection Workflow
The following diagram provides a decision-making framework for planning your synthesis.
Caption: Decision tree for planning the functionalization of this compound.
Simplified Palladium Catalytic Cycle (Suzuki-Miyaura)
Understanding the catalytic cycle helps in troubleshooting. For example, if a reaction fails, you can hypothesize which step is problematic (e.g., oxidative addition) and choose a ligand known to facilitate that step.
Caption: Key steps in the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.
Experimental Protocols
Protocol 1: C2-Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C2 position.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand, SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed solvents: 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 2-aryl-7-chlorobenzoxazole product.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for C-N bond formation. It can be applied to this compound to target the C2 position or to a C2-substituted-7-chlorobenzoxazole to target the C7 position (likely requiring higher temperature or longer reaction time).
-
Reaction Setup: To an oven-dried Schlenk tube, add the chloro-benzoxazole substrate (1.0 mmol, 1 equiv.) and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the ligand, XPhos (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon or nitrogen.
-
Reagent/Solvent Addition: Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired aminated benzoxazole.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Towards applications of metal–organic frameworks in catalysis: C–H direct activation of benzoxazole with aryl boronic acids using Ni2(BDC)2(DABCO) as an efficient heterogeneous catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects in the Synthesis of 2,7-Dichlorobenzoxazole Derivatives
Welcome to the technical support center for the synthesis of 2,7-dichlorobenzoxazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of compounds. Here, we will address common challenges and frequently asked questions, with a specific focus on the critical role that solvents play in reaction outcomes.
The synthesis of benzoxazoles is a cornerstone of medicinal chemistry, and the successful construction of these scaffolds is highly dependent on carefully optimized reaction conditions.[1] Among the various parameters, the choice of solvent is paramount, as it can profoundly influence reaction rates, yields, and the formation of impurities.[2] This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and its precursors.
Q1: My initial cyclization of 2-aminophenol to form the benzoxazole ring is slow and gives a low yield. How can I improve this?
Answer: This is a frequent challenge, often directly linked to solvent choice and reaction conditions. The cyclization of a 2-aminophenol derivative to a benzoxazole is a dehydration reaction that typically requires elevated temperatures. The solvent's primary roles are to facilitate the dissolution of starting materials and to stabilize the transition state of the intramolecular cyclization.
Core Problem: Inadequate reaction conditions are preventing the efficient formation of the key benzoxazole intermediate.
Troubleshooting Steps:
-
Evaluate Solvent Polarity and Type:
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often effective for intramolecular cyclization reactions because they can stabilize charged intermediates and transition states that occur during the process.[2]
-
Aromatic Hydrocarbons: High-boiling point solvents like toluene or xylene are commonly used with a Dean-Stark trap to azeotropically remove water, which drives the equilibrium towards the cyclized product.
-
Protic Solvents (Use with Caution): Protic solvents like ethanol can sometimes facilitate the initial condensation step but may hinder the final dehydration.[2]
-
-
Increase Reaction Temperature: Many cyclization reactions require heating to overcome the activation energy.[3] If you are using a lower-boiling point solvent, consider switching to one that allows for higher reaction temperatures, such as toluene (111 °C) or DMF (153 °C).
-
Consider Solvent-Free Conditions: For some substrates, solvent-free synthesis, often assisted by microwave irradiation or mechanical grinding, can be a highly efficient and environmentally friendly alternative.[2][4] These methods can lead to shorter reaction times and higher yields.[2]
-
Verify Starting Material Purity: Impurities in the 2-aminophenol starting material can significantly interfere with the reaction.[5][6] Ensure your starting materials are pure before beginning the reaction.
Q2: During the chlorination of the benzoxazole core, I'm observing the formation of multiple chlorinated species and other byproducts. Could the solvent be the cause?
Answer: Yes, the solvent plays a crucial role in controlling the selectivity of electrophilic aromatic substitution reactions like chlorination. The formation of undesired isomers or over-chlorinated products is a common issue.
Core Problem: The reaction conditions, particularly the solvent, are not providing sufficient control over the chlorination reaction, leading to a mixture of products.
Troubleshooting Steps:
-
Use of Non-coordinating, Aprotic Solvents:
-
Chlorinated solvents like dichloromethane (DCM) or chloroform are often good choices as they are relatively inert and can dissolve both the benzoxazole substrate and many chlorinating agents.
-
Phosphorus oxychloride (POCl₃) can sometimes be used as both a solvent and a chlorinating reagent, which can provide a highly reactive environment for chlorination.[7]
-
-
Avoid Protic and Highly Polar Solvents:
-
Protic solvents (e.g., alcohols, water) are generally unsuitable as they can react with many common chlorinating agents (e.g., SOCl₂, PCl₅).
-
Highly polar aprotic solvents like DMF or DMSO can sometimes promote side reactions or form complexes with Lewis acid catalysts, which can affect the reaction's outcome.
-
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of the chlorinating agent. Using a large excess can lead to over-chlorination.[8] Running the reaction at a lower temperature can often improve selectivity by favoring the desired kinetic product.
-
Catalyst Choice: The choice of an acid catalyst is also critical. Lewis acids like AlCl₃ or FeCl₃ are often used.[7][8] The activity of these catalysts can be modulated by the solvent.
Q3: My final this compound product is difficult to purify. It seems to be contaminated with residual high-boiling point solvent (e.g., DMF, DMSO). What are the best purification strategies?
Answer: Removing high-boiling point solvents is a common purification challenge. The strategy will depend on the physical properties of your product.
Core Problem: The chosen reaction solvent has a high boiling point, making it difficult to remove by standard evaporation and leading to product contamination.
Troubleshooting & Purification Workflow:
-
Aqueous Workup/Extraction:
-
If your product is poorly soluble in water, you can often remove water-miscible solvents like DMF or DMSO by diluting the reaction mixture with a large volume of water and extracting the product into a non-polar organic solvent like ethyl acetate or DCM. Perform multiple extractions to ensure complete removal.
-
-
Precipitation/Recrystallization:
-
Cooling the reaction mixture or adding an anti-solvent (a solvent in which your product is insoluble) can induce precipitation or crystallization of the product, leaving the high-boiling point solvent in the mother liquor.
-
Recrystallization from a suitable solvent system is a powerful purification technique.[9] For benzoxazole derivatives, solvents like ethanol, acetone, or mixtures of ethyl acetate and hexanes are often effective.[10][11]
-
-
Column Chromatography:
-
If other methods fail, purification by silica gel column chromatography is a reliable option.[5] A solvent system of ethyl acetate and petroleum ether is a common starting point for benzoxazoles.
-
-
Trituration:
-
This involves suspending the crude product in a solvent in which the desired compound is insoluble but the impurities are soluble. The solid product can then be isolated by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for benzoxazole formation, and how does the solvent influence it?
Answer: The most common synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with an aldehyde or carboxylic acid derivative. The reaction generally proceeds through two key steps:
-
Formation of a Schiff Base or Amide Intermediate: The amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group then attacks the imine or amide carbon, followed by the elimination of a water molecule to form the aromatic benzoxazole ring.[3]
The solvent influences this mechanism in several ways:
-
Polarity: Polar solvents can stabilize the charged intermediates formed during the reaction, often leading to faster reaction rates.[2]
-
Protic vs. Aprotic: Protic solvents can protonate the carbonyl group, making it more electrophilic and potentially speeding up the initial attack.[2] However, they can also hydrogen-bond with reactants, which may hinder the cyclization step. Aprotic solvents do not interfere in this way.[2]
-
Water Removal: In the final dehydration step, the ability of the solvent (or experimental setup, like a Dean-Stark trap with toluene) to remove water is crucial for driving the reaction to completion.
Q2: How do I select an optimal solvent for a new benzoxazole synthesis?
Answer: A systematic approach is best.
-
Consult the Literature: Look for procedures for similar benzoxazole derivatives to see which solvents have been used successfully.[12]
-
Consider Reactant Solubility: Choose a solvent that will dissolve your starting materials at the desired reaction temperature.
-
Match Solvent to Reaction Type:
-
Perform a Solvent Screen: If you are developing a new procedure, it is often beneficial to run small-scale parallel reactions using a range of solvents with varying polarities to find the optimal conditions.[2]
Q3: Are there any "green" or more environmentally friendly solvent alternatives for these syntheses?
Answer: Yes, the development of green chemistry protocols for benzoxazole synthesis is an active area of research. Some alternatives include:
-
Water or Ethanol: In some cases, water or ethanol can be used as a solvent, particularly for the initial condensation step.[2]
-
Solvent-Free Reactions: As mentioned earlier, performing the reaction neat (without solvent), often with microwave or grinding assistance, is a very effective green alternative that reduces waste and can shorten reaction times.[2][4]
-
Ionic Liquids: Ionic liquids have been used as recyclable reaction media for the synthesis of benzoxazoles.[13]
Data & Visualization
Table 1: Properties of Common Solvents in Benzoxazole Synthesis
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Common Application |
| Toluene | Non-polar Aprotic | 111 | 2.4 | Cyclodehydration (with Dean-Stark) |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 9.1 | Chlorination, general synthesis |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Cyclodehydration, nucleophilic substitution |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Cyclization reactions |
| Phosphorus Oxychloride (POCl₃) | Polar Aprotic | 106 | 14.0 | Chlorinating agent and solvent |
| Ethanol | Polar Protic | 78 | 24.5 | Condensation reactions |
Diagrams
Caption: A typical workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in benzoxazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-benzoxazolone
This protocol outlines a general method for the chlorination of benzoxazolone, a common precursor.
Materials:
-
Benzoxazolone
-
Phosphorus oxychloride (POCl₃)
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Catalyst (optional, e.g., Lewis acid)
Procedure:
-
In a reaction vessel, dissolve benzoxazolone in phosphorus oxychloride, which acts as the solvent.[14]
-
Stir the solution and add the chlorinating reagent portion-wise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully quench by pouring it onto ice.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Chlorination of 6-chlorobenzoxazolone to 2,6-Dichlorobenzoxazole
Materials:
-
6-chlorobenzoxazolone (0.1 mol)
-
Toluene (250 ml)
-
Phosphorus pentachloride (PCl₅, 25 g)
-
Ferric chloride (FeCl₃, 0.5 g)[15]
Procedure:
-
To a 500 ml three-necked flask, add toluene, 6-chlorobenzoxazolone, phosphorus pentachloride, and ferric chloride.[15]
-
Heat the mixture to 60 °C with stirring.[15]
-
Maintain the temperature and stir for 30 minutes, monitoring the reaction by TLC.[15]
-
After the reaction is complete, cool the mixture and perform an appropriate workup (e.g., quenching, extraction).
-
The crude product can be purified by recrystallization or column chromatography. This method has been reported to yield the product with high purity (>98%).[15]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. - Google Patents [patents.google.com]
- 8. CA2311578C - Process for preparing chlorobenzoxazoles - Google Patents [patents.google.com]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 10. rsisinternational.org [rsisinternational.org]
- 11. CN111732553A - Method for synthesizing herbicide fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 12. Benzoxazole synthesis [organic-chemistry.org]
- 13. jocpr.com [jocpr.com]
- 14. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 15. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification Challenges for Crude 2,7-Dichlorobenzoxazole
Introduction
Welcome to the technical support center for the purification of 2,7-Dichlorobenzoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount to the success of subsequent reactions and the quality of the final product.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring you achieve the desired purity and yield in your experiments.
Core Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is crucial for effective purification.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NO | PubChem[2] |
| Molecular Weight | 188.01 g/mol | PubChem[2] |
| Appearance | White to light yellow crystalline solid | CymitQuimica[1] |
| Melting Point | 49-51°C | AK Scientific, Inc.[3] |
| Boiling Point | 110°C at 13 mmHg | AK Scientific, Inc.[3] |
| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. | CymitQuimica[1] |
Troubleshooting Purification Challenges
This section addresses specific issues that may arise during the purification of crude this compound and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue instead of a solid. What are the likely causes and how can I proceed with purification?
A1: The presence of a dark, oily product often indicates significant impurities, which can include unreacted starting materials, side-products, or decomposition products. Several factors during the synthesis can lead to this outcome:
-
Incomplete Reaction: If the reaction has not gone to completion, unreacted starting materials can lead to a lower melting point mixture. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[4]
-
Side Product Formation: Benzoxazole synthesis can be prone to the formation of side products, such as over-alkylated or acylated compounds, and even polymerization under certain conditions.[4] Optimizing reaction conditions like temperature, reaction time, and stoichiometry is key to minimizing these.[4]
-
Decomposition: The desired product might be unstable under the reaction or work-up conditions, leading to degradation.
Troubleshooting Steps:
-
Initial Cleanup: Before attempting more refined purification methods, it's beneficial to perform a preliminary cleanup. This can involve dissolving the crude product in a suitable organic solvent and washing it with a mild aqueous base (like sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Trituration: If the product is expected to be a solid, "oiling out" can sometimes be resolved by trituration. This involves adding a solvent in which the desired product is sparingly soluble but the impurities are highly soluble. Stirring or sonicating the mixture can induce crystallization of the this compound.
-
Column Chromatography: For complex mixtures, column chromatography is often the most effective purification method. A systematic approach to selecting the solvent system, starting with non-polar solvents and gradually increasing polarity, is recommended.
Q2: I'm observing multiple spots on the TLC of my crude this compound. How can I identify the main product and choose an appropriate purification strategy?
A2: Multiple spots on a TLC plate confirm the presence of impurities. Identifying the product spot is the first step towards successful purification.
-
Co-spotting: If a pure standard of this compound is available, co-spotting it with your crude mixture on the same TLC plate will definitively identify the product spot.
-
UV Visualization: Benzoxazole derivatives are typically UV-active. Visualizing the TLC plate under a UV lamp can help in distinguishing the spots.
Once the product spot is identified, the TLC can guide the choice of purification method:
-
Recrystallization: If one spot is significantly more intense than the others, and you can find a suitable solvent system (one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures), recrystallization is a viable and scalable option.
-
Column Chromatography: If the impurities have R_f values significantly different from the product, column chromatography will be effective. The solvent system used for the TLC can be adapted for the column; a mobile phase that gives your product an R_f value of around 0.3 is often a good starting point.
Q3: My recrystallization attempt for this compound resulted in poor recovery. What factors could be responsible, and how can I improve the yield?
A3: Low recovery during recrystallization is a common issue and can be attributed to several factors:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your product dissolved even after cooling, leading to a lower yield.
-
Premature Crystallization: If the solution cools too quickly, impurities can get trapped in the crystal lattice, reducing both purity and the apparent yield of pure compound.
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or cooling to a temperature that is not low enough can result in a lower yield.
Strategies for Improvement:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. Common choices for compounds like this compound could include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Seeding: If crystallization is slow to start, adding a small seed crystal of pure this compound can initiate the process.
-
Mother Liquor Recovery: The mother liquor can be concentrated and a second crop of crystals can be obtained, although this second crop may be of lower purity.
Experimental Protocols
Step-by-Step Guide: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent is critical and should be determined by preliminary solubility tests.
-
Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow for Purification Method Selection
The following diagram illustrates a decision-making workflow for choosing the most appropriate purification technique for crude this compound.
Caption: Decision workflow for purification.
Safety Precautions
This compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[3][5][6] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3][5]
-
Handling: Avoid contact with skin and eyes.[3][5] In case of contact, rinse immediately with plenty of water.[6]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.[3][6]
References
- 1. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]
- 2. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
Preventing side-product formation in dichlorobenzoxazole synthesis
A Guide to Preventing Side-Product Formation and Optimizing Purity
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 2,6-dichlorobenzoxazole, providing explanations and actionable solutions.
Q1: My reaction is producing a significant amount of trichlorobenzoxazole impurities. How can I prevent this over-chlorination?
A1: Understanding and Preventing Over-Chlorination
Over-chlorination is a frequent challenge in the synthesis of 2,6-dichlorobenzoxazole, leading to the formation of undesired trichlorobenzoxazole isomers and complicating purification. The primary cause is the electrophilic aromatic substitution on the benzoxazole ring, which can occur at positions 4, 5, and 7.
Common Over-Chlorinated Side-Products:
-
2,5,6-Trichlorobenzoxazole
-
2,4,6-Trichlorobenzoxazole
-
2,6,7-Trichlorobenzoxazole
Causality and Prevention Strategies:
The propensity for over-chlorination is highly dependent on the choice of chlorinating agent and the reaction conditions.
-
Chlorine Gas (Cl₂): Direct chlorination with chlorine gas is often difficult to control and can lead to a mixture of chlorinated products.[1] To mitigate this, precise control of the stoichiometry of chlorine is crucial. Using a slight excess can lead to over-chlorination, while an insufficient amount will result in incomplete conversion.
-
Phosphorus Pentachloride (PCl₅): While effective, PCl₅ can also lead to the formation of trichlorobenzoxazoles, particularly at elevated temperatures or with prolonged reaction times.[2] A gas chromatography/mass spectrometry analysis of a reaction using PCl₅ revealed the formation of approximately 3% trichlorobenzoxazoles.[2] Careful monitoring of the reaction progress and optimization of temperature and reaction time are key to minimizing this side reaction.
-
Triphosgene (Bis(trichloromethyl) carbonate): Triphosgene is a safer alternative to phosgene gas but can also cause over-chlorination if the reaction is not carefully controlled. The in-situ generation of phosgene from triphosgene needs to be matched with the consumption by the substrate.
Troubleshooting Workflow for Over-Chlorination:
Caption: Troubleshooting workflow for over-chlorination.
Q2: I'm observing unexpected impurities when using Dimethylformamide (DMF) as a catalyst with triphosgene. What are these byproducts and how can I avoid them?
A2: Understanding and Mitigating DMF-Related Side Reactions
Dimethylformamide (DMF) is often used as a catalyst in reactions involving triphosgene, as it facilitates the formation of the reactive Vilsmeier reagent.[3] However, under certain conditions, DMF can participate in side reactions, leading to impurities that can be difficult to remove.
Potential DMF-Related Side-Products:
The Vilsmeier reagent, an iminium salt, is a key intermediate. While it is crucial for the desired reaction, its accumulation or reaction with other species can lead to byproducts. The exact nature of these impurities can be complex and may include formylated species or products from the decomposition of the Vilsmeier reagent itself.
Causality and Prevention Strategies:
-
Vilsmeier Reagent Reactivity: The Vilsmeier reagent is a powerful formylating agent. If other nucleophilic sites are present in the reaction mixture, unwanted formylation can occur.
-
Reaction Temperature: Higher temperatures can promote the decomposition of both DMF and the Vilsmeier reagent, leading to a more complex impurity profile.
-
Stoichiometry: The molar ratio of DMF to the chlorinating agent is critical. An excess of DMF can lead to a higher concentration of the Vilsmeier reagent and increase the likelihood of side reactions.
Recommendations:
-
Catalyst Loading: Use the minimum effective amount of DMF. Typically, catalytic amounts are sufficient.
-
Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
-
Alternative Catalysts: If DMF-related impurities persist, consider alternative catalysts that do not form reactive intermediates in the same manner.
Q3: My final product has a low yield after purification. What are the best methods to purify 2,6-dichlorobenzoxazole and minimize losses?
A3: Effective Purification Strategies for 2,6-Dichlorobenzoxazole
Purification is a critical step where significant product loss can occur. The choice of method depends on the scale of the synthesis and the nature of the impurities.
Recommended Purification Techniques:
-
Recrystallization: This is a highly effective method for removing both more and less soluble impurities. The choice of solvent is crucial. A solvent system in which 2,6-dichlorobenzoxazole has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Column Chromatography: For small-scale purifications or when dealing with impurities with similar solubility profiles, silica gel column chromatography can be very effective. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically used.[4]
-
Distillation: For larger-scale production, vacuum distillation can be an efficient method for purification.[5] However, it is important to control the temperature and pressure carefully to avoid thermal decomposition of the product.
Troubleshooting Product Loss During Purification:
| Problem | Potential Cause | Solution |
| Low recovery after recrystallization | Product is too soluble in the chosen solvent at low temperature. | Use a less polar solvent or a solvent mixture. Perform a thorough solvent screen to find the optimal system. |
| Product co-precipitates with impurities. | Try a different solvent system or a multi-step recrystallization. | |
| Poor separation in column chromatography | Inappropriate solvent system. | Optimize the eluent polarity using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded. | |
| Product decomposition during distillation | Temperature is too high. | Use a higher vacuum to lower the boiling point of the product. |
Optimized Synthesis Protocol: 2,6-Dichlorobenzoxazole from 6-Chlorobenzoxazol-2(3H)-one
This protocol is designed to provide a high yield and purity of 2,6-dichlorobenzoxazole while minimizing the formation of side-products.
Materials:
-
6-Chlorobenzoxazol-2(3H)-one
-
Phosphorus pentachloride (PCl₅)
-
Toluene
-
Iron(III) chloride (FeCl₃) (catalyst)
-
Polyphosphoric acid (PPA) (optional co-catalyst)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add toluene (250 ml), 6-chlorobenzoxazolone (0.1 mol), phosphorus pentachloride (25 g), and ferric chloride (0.5 g).[6]
-
Reaction: Heat the mixture to 60 °C with stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 0.5 hours).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding ice-water.
-
Extraction: Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography (eluent: petroleum ether/ethyl acetate).
Expected Yield and Purity:
Following this protocol can result in a product with a purity of over 98% and a yield of up to 95%.[6]
Reaction Mechanisms
A deeper understanding of the reaction mechanisms is essential for effective troubleshooting and optimization.
Formation of 2,6-Dichlorobenzoxazole
The reaction of 6-chlorobenzoxazol-2(3H)-one with PCl₅ proceeds through a two-step mechanism:
-
Formation of an Intermediate: The carbonyl oxygen of the 6-chlorobenzoxazol-2(3H)-one attacks the phosphorus atom of PCl₅, leading to the formation of a phosphate ester intermediate and the elimination of HCl.
-
Nucleophilic Substitution: A chloride ion then attacks the C2 position of the benzoxazole ring, leading to the formation of 2,6-dichlorobenzoxazole and phosphorus oxychloride (POCl₃) as a byproduct.
Caption: Simplified reaction pathway for the synthesis of 2,6-dichlorobenzoxazole.
Formation of Over-Chlorinated Side-Products
Over-chlorination occurs via electrophilic aromatic substitution on the electron-rich benzene ring of the benzoxazole core. The presence of a strong chlorinating agent and a Lewis acid catalyst can activate the chlorine, making it a more potent electrophile. The chlorine atom at position 6 is an ortho-, para-director, which can lead to further chlorination at positions 4, 5, and 7.
Analytical Characterization
Accurate analysis of the product is crucial to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be used to analyze the purity of 2,6-dichlorobenzoxazole. A typical mobile phase consists of acetonitrile, water, and a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for identifying and quantifying the desired product and any impurities. The mass spectrum of 2,6-dichlorobenzoxazole will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The fragmentation pattern can also provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized 2,6-dichlorobenzoxazole. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. JP2009538293A - Recovery of dimethylformamide and other solvents from the process stream of trichlorogalactosucrose production - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability and Degradation of Dichlorobenzoxazoles
A Senior Application Scientist's Guide for Researchers
Introduction
Welcome to the technical support center for dichlorobenzoxazole stability and degradation studies. This guide is designed for researchers, scientists, and drug development professionals who are working with this class of compounds.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and analytical data.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of 2,6-Dichlorobenzoxazole.
Q1: What are the recommended storage conditions for 2,6-Dichlorobenzoxazole?
A1: To ensure long-term stability, 2,6-Dichlorobenzoxazole should be stored under inert gas (nitrogen or argon) at 2-8°C.[1] It should be kept in a tightly sealed container in a dry and well-ventilated place.[2] The compound is a solid, typically a white to yellowish crystalline powder.[3][4][5]
Q2: Is 2,6-Dichlorobenzoxazole sensitive to light?
A2: While specific photostability studies are not detailed in the provided search results, halogenated aromatic compounds can be susceptible to photodegradation. It is best practice to store the compound protected from light. For solutions, using amber vials or wrapping containers in aluminum foil is recommended during experiments to minimize the risk of photolytic degradation.
Q3: What solvents are suitable for dissolving 2,6-Dichlorobenzoxazole?
A3: 2,6-Dichlorobenzoxazole is soluble in most organic solvents like ethanol and acetone, but less soluble in water.[3] For analytical purposes, such as HPLC, a mobile phase of acetonitrile and water is commonly used, indicating its solubility in this mixture.[6]
Q4: What are the primary known degradation pathways for benzoxazole-related structures?
A4: While specific degradation pathways for 2,6-Dichlorobenzoxazole are not explicitly detailed, related benzoxazole and chlorinated aromatic compounds are known to degrade via several mechanisms:
-
Hydrolysis: The oxazole ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, which would open the ring structure.
-
Oxidative Degradation: Like many organic molecules, it can be degraded by strong oxidizing agents.
-
Microbial Degradation: Studies on related compounds like 6-chloro-2-benzoxazolinone show that microorganisms can hydrolyze the molecule, leading to ring opening and further degradation.[7] The herbicide dichlobenil (2,6-dichlorobenzonitrile) is known to be degraded by microbes into 2,6-dichlorobenzamide (BAM), which is more persistent.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Inconsistent Analytical Results or Loss of Purity Over Time
Symptoms:
-
Decreasing peak area for the main compound in HPLC analysis of stored stock solutions.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Changes in the physical appearance of the solid compound (e.g., color change).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Hydrolysis in Solution | 1. Check the pH of your stock solution. The benzoxazole ring may be unstable at pH extremes. 2. Prepare fresh solutions daily. Avoid long-term storage of solutions, especially in aqueous or protic solvents. 3. Buffer your solutions. If working in aqueous media, use a neutral pH buffer (e.g., phosphate buffer at pH 7). |
| Photodegradation | 1. Protect all solutions from light. Use amber glassware or foil-wrapped containers and minimize exposure to ambient light during sample preparation and analysis. 2. Run a control experiment. Expose a solution to light for a defined period and compare it to a light-protected sample by HPLC to confirm photosensitivity. |
| Thermal Degradation | 1. Avoid high temperatures. While the melting point is around 49-51°C, prolonged exposure to even moderate heat can accelerate degradation.[1][5] Store solutions at recommended refrigerated temperatures (2-8°C). 2. Evaluate sample preparation methods. If heating is used to dissolve the compound, use the lowest effective temperature for the shortest possible time. |
| Oxidative Degradation | 1. Degas your solvents. Especially for long-term experiments, purging solvents with nitrogen or argon can remove dissolved oxygen and prevent oxidation. 2. Avoid sources of free radicals. Ensure solvents are of high purity and free from peroxides. |
Issue 2: Difficulty Achieving Mass Balance in Forced Degradation Studies
Symptom:
-
The sum of the peak area of the parent compound and all degradation products is significantly less than 100% of the initial parent peak area.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Formation of Non-UV Active Degradants | 1. Use a Mass Spectrometer (LC-MS). Some degradation pathways may lead to products that lack a chromophore, making them invisible to a UV detector. An MS detector can identify these non-UV active compounds. |
| Formation of Volatile Degradants | 1. Use Gas Chromatography-Mass Spectrometry (GC-MS). If ring-opening or fragmentation occurs, small, volatile molecules may be produced that are not retained by reverse-phase HPLC. GC-MS is better suited for analyzing such compounds. |
| Precipitation of Degradants | 1. Check for sample insolubility. Visually inspect your stressed samples for any precipitate. 2. Change the diluent. Try redissolving the sample in a stronger organic solvent before analysis to ensure all components are in solution. |
| Adsorption to Container | 1. Use appropriate vials. Silanized glass vials can prevent the adsorption of active compounds and their degradants onto the glass surface. Run a recovery study to check for adsorption. |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study of 2,6-Dichlorobenzoxazole
Objective: To identify potential degradation products and pathways for 2,6-Dichlorobenzoxazole under various stress conditions, as recommended by ICH guidelines.
Materials:
-
2,6-Dichlorobenzoxazole
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, HPLC-UV/MS system, photostability chamber, oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 2,6-Dichlorobenzoxazole at 1 mg/mL in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Incubate at room temperature.
-
Withdraw samples at intervals (e.g., 30 mins, 1, 4 hours), neutralize with 1N HCl, and dilute for HPLC analysis. Basic conditions are often harsher, so shorter time points are recommended initially.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Withdraw samples at intervals and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 70°C for 48 hours.
-
Separately, store a solution (in acetonitrile) at 60°C for 48 hours.
-
Analyze both the solid (after dissolving) and the solution by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Run a dark control sample in parallel, wrapped in foil.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with MS detection to aid in the identification of degradants.
Part 4: Visualizations
Workflow for Investigating Sample Instability
Below is a generalized workflow for troubleshooting unexpected degradation of a dichlorobenzoxazole compound during an experiment.
Caption: Troubleshooting workflow for dichlorobenzoxazole instability.
Hypothetical Degradation Pathway: Hydrolysis
This diagram illustrates a potential hydrolytic degradation pathway for a dichlorobenzoxazole, resulting in the opening of the oxazole ring.
Caption: Potential hydrolytic degradation of 2,6-Dichlorobenzoxazole.
References
- 1. lookchem.com [lookchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. m.molbase.com [m.molbase.com]
- 6. 2,6-Dichlorobenzoxazole Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. DSpace [helda.helsinki.fi]
Technical Support Center: Strategies for Solubilizing 2,7-Dichlorobenzoxazole for Biological Assays
Welcome to the technical support guide for handling 2,7-Dichlorobenzoxazole in biological research settings. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome solubility challenges with this compound. Given its predicted hydrophobic nature, achieving and maintaining a soluble state in aqueous assay buffers is critical for obtaining accurate and reproducible experimental results.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a halogenated heterocyclic compound. While specific experimental data is limited, its structure suggests low aqueous solubility. It is typically a white to light yellow crystalline solid.[1] Publicly available data indicates it has moderate solubility in organic solvents like ethanol and acetone but is less soluble in water.[1]
| Property | Predicted Value/Observation | Source |
| Molecular Formula | C₇H₃Cl₂NO | [1][2][3] |
| Molecular Weight | 188.01 g/mol | [2][3] |
| Appearance | White to off-white/light yellow crystalline solid | [1][2] |
| Melting Point | 49-51°C | [2][4] |
| LogP (Lipophilicity) | 2.35 - 3.77 | [5] |
| Water Solubility | Predicted to be low; "Insoluble" to "Poorly" soluble | [1][5] |
The high predicted LogP value indicates a lipophilic ("fat-loving") nature, which is the primary reason for its poor solubility in water-based biological media.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound.
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first step?
This is expected. Direct dissolution in aqueous solutions is highly unlikely to succeed. The standard and most recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[6]
-
Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO).[7][8] DMSO is a powerful solvent capable of dissolving a wide range of nonpolar and polar compounds.[7][9]
Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What's happening and how can I fix it?
This is a very common problem known as "compound crashing" or precipitation upon dilution.[6][7] It occurs because the final concentration of the organic solvent (DMSO) in the aqueous medium is too low to keep the hydrophobic compound in solution.
Troubleshooting Steps:
-
Check Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept low, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[7][10] Primary cells can be even more sensitive, often requiring concentrations ≤0.1%.[7]
-
Perform Serial Dilutions: Avoid a large, single-step dilution of your DMSO stock into the aqueous buffer. A stepwise dilution process can mitigate precipitation.[7][10] It's often best to perform intermediate dilutions in 100% DMSO before the final dilution into the assay medium.[7]
-
Lower the Final Compound Concentration: You may be exceeding the compound's solubility limit in the final assay medium. Try testing a lower final concentration of this compound.[6]
-
Gentle Warming and Mixing: After diluting the DMSO stock into the medium, gentle warming to 37°C and vortexing or sonication can sometimes help redissolve fine precipitates.[7][11] However, be cautious as heat can degrade some compounds.[7]
-
Include a Vehicle Control: Always include a control group that contains the same final concentration of DMSO as your experimental groups.[7] This helps to distinguish the effects of the compound from the effects of the solvent itself.[12]
Q3: Are there alternatives to DMSO if it's not compatible with my assay or if the compound still precipitates?
Yes, several other strategies can be employed, sometimes in combination.
-
Alternative Co-solvents: Other water-miscible organic solvents can be tested, such as ethanol or polyethylene glycol 400 (PEG 400).[6] The optimal solvent must be determined empirically for your specific assay.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more water-soluble.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[13]
-
Formulation with Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain compound solubility in biochemical (cell-free) assays.[16] However, these are often cytotoxic and not suitable for cell-based experiments except at very low, non-micellar concentrations.[16]
Q4: How should I store my this compound solutions?
Proper storage is crucial to maintain the integrity of the compound.
-
Powder: Store the solid compound at 2-8°C under an inert gas like nitrogen or argon.[2]
-
DMSO Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C or -80°C, protected from light.[7][9] A stock solution in DMSO can typically be stored at -20°C for up to 3 months.[11]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration primary stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound = 188.01 g/mol .
-
To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 0.010 mol/L * 0.001 L * 188.01 g/mol * 1000 mg/g = 1.88 mg
-
-
-
Weighing: Accurately weigh 1.88 mg of the compound and place it into a sterile tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.[7] If dissolution is slow, sonicate the tube in a water bath for several minutes.[7] Gentle warming in a 37°C water bath can also be used if necessary.[7][9]
-
Storage: Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.[7]
Workflow for Preparing Working Solutions for Cell-Based Assays
This workflow minimizes precipitation when diluting the DMSO stock into aqueous cell culture media.
Caption: Workflow for preparing assay-ready solutions.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method can be used if DMSO is not suitable or if precipitation persists. It involves creating a drug-cyclodextrin complex.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer and sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution).
-
Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution. The molar ratio of drug to cyclodextrin often needs optimization, but a starting point of 1:1 to 1:5 can be tested.
-
Complexation: Mix the suspension vigorously. This often requires extended vortexing, sonication, and/or overnight stirring at room temperature to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC-UV or LC-MS) to create an accurate stock solution.
-
Dilution & Storage: This aqueous stock can then be diluted further in the assay medium. Store the complex solution according to the compound's stability, typically at 4°C or frozen.
Logical Flow for Troubleshooting Solubility Issues
Caption: Decision tree for addressing solubility problems.
References
- 1. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichlorobenzoxazole | CAS#:3621-82-7 | Chemsrc [chemsrc.com]
- 5. 3621-82-7 | 2,6-Dichlorobenzoxazole | Chlorides | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. elitebiogenix.com [elitebiogenix.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. selleckchem.com [selleckchem.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,7-Dichlorobenzoxazole for Preclinical Studies
This technical guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 2,7-Dichlorobenzoxazole for preclinical studies. It provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during this process.
Overview of this compound Synthesis
Benzoxazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities, including anti-microbial, anti-fungal, and anti-cancer properties.[1] The synthesis of this compound typically involves the cyclization of a substituted 2-aminophenol. A common and effective method is the condensation of 2-amino-3,6-dichlorophenol with a suitable reagent to form the oxazole ring.[2]
General Reaction Scheme:
The core synthetic strategy involves the reaction of 2-amino-3,6-dichlorophenol with a carbonyl-containing compound, often in the presence of a catalyst and under conditions that promote cyclization and dehydration.
Caption: General synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Q1: My reaction is showing low conversion of the starting material, 2-amino-3,6-dichlorophenol. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent issue when scaling up. Here’s a systematic approach to troubleshoot:
-
Purity of Starting Materials: Impurities in 2-amino-3,6-dichlorophenol or the coupling partner can inhibit the reaction.[3] Verify the purity of your starting materials using techniques like NMR or HPLC. The starting phenol is a light brown to off-white crystalline solid and should have a purity of ≥98%.[2]
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal. Many benzoxazole syntheses require elevated temperatures to drive the cyclization and dehydration steps.[4][5] A gradual increase in temperature might be necessary.
-
Solvent: The choice of solvent is critical. High-boiling point aprotic solvents like toluene or xylene are often used to facilitate the removal of water.
-
Catalyst: If using a catalyst (e.g., Brønsted or Lewis acids), ensure it is active and used in the correct stoichiometric amount.[4][6] Catalyst deactivation can be an issue on a larger scale.
-
-
Moisture Control: The presence of water can hinder the reaction, which involves a dehydration step. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Mixing Efficiency: In larger reaction vessels, inefficient stirring can lead to localized concentration gradients and temperature differences, resulting in incomplete reactions. Ensure your stirring is vigorous enough for the scale of your reaction.
Q2: I am observing the formation of significant side products. How can I identify and minimize them?
A2: Side product formation can drastically reduce your yield and complicate purification.
-
Common Side Products:
-
Incomplete Cyclization: The intermediate amide or Schiff base may not fully cyclize. This can often be addressed by increasing the reaction temperature or time.
-
Dimerization/Polymerization: Starting materials or intermediates can sometimes self-react. This is often concentration-dependent; consider running the reaction at a lower concentration.
-
Oxidation: 2-aminophenols can be susceptible to oxidation, leading to colored impurities.[7] Running the reaction under an inert atmosphere can mitigate this.
-
-
Analytical Techniques: Use techniques like LC-MS to identify the mass of the side products, which can provide clues to their structure. 1H NMR of the crude reaction mixture can also help in identifying major impurities.
-
Minimization Strategies:
-
Control of Stoichiometry: Ensure the molar ratio of reactants is precise. An excess of one reactant can sometimes lead to side reactions.
-
Order of Addition: The order in which you add reagents can be important. For instance, slow addition of one reagent to the other can sometimes minimize the formation of side products.
-
Q3: The purification of this compound is proving difficult. What are the recommended methods for obtaining a high-purity product?
A3: Purification is a critical step, especially for preclinical studies where high purity is required.
-
Crystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Screening: Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for crystallization of benzoxazoles include ethanol, isopropanol, and mixtures of hexanes and ethyl acetate.
-
Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals.
-
-
Column Chromatography: If crystallization does not provide the desired purity, column chromatography is a good alternative.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal mobile phase will depend on the polarity of the impurities.
-
-
Product Characterization: After purification, confirm the purity using HPLC and the identity using 1H NMR, 13C NMR, and mass spectrometry. The expected molecular weight of this compound is 188.01 g/mol .[8][9]
Q4: The reaction workup is cumbersome and not scalable. Are there any suggestions for a more efficient workup procedure?
A4: A streamlined workup is essential for large-scale synthesis.
-
Aqueous Wash: After the reaction is complete, quenching with an aqueous solution is common.
-
If an acid catalyst was used, a wash with a mild base like sodium bicarbonate solution can neutralize it.
-
If the product is in an organic solvent, a brine wash can help to remove water.
-
-
Solvent Removal: Use a rotary evaporator for efficient solvent removal. For larger volumes, a falling film or thin film evaporator may be more suitable.
-
Direct Precipitation/Crystallization: In some cases, the product may precipitate directly from the reaction mixture upon cooling or by adding an anti-solvent. This can significantly simplify the workup by eliminating the need for an aqueous wash and extraction.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to consider when working with the synthesis of this compound?
A: Standard laboratory safety protocols should always be followed.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
-
Reagent Handling: Some reagents used in benzoxazole synthesis can be corrosive or toxic.[7][9] For example, phosphorus pentachloride, which has been used in some syntheses, is highly corrosive and reacts violently with water.[10] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Q: What are some alternative synthetic routes to benzoxazoles that I could consider?
A: While the condensation of 2-aminophenols with carboxylic acids or their derivatives is common, several other methods exist.[1][5] These include reactions with:
-
Aldehydes
-
Ketones
-
Alkynes[12] The choice of route will depend on the availability of starting materials and the desired substitution pattern on the benzoxazole ring.
Q: How can I monitor the progress of my reaction effectively?
A: Thin-layer chromatography (TLC) is a quick and easy way to monitor the reaction. A more quantitative method is High-Performance Liquid Chromatography (HPLC), which can be used to determine the percentage of starting material remaining and the amount of product formed.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific scale and equipment.
Materials:
-
2-amino-3,6-dichlorophenol
-
Formic acid (or another suitable carboxylic acid/derivative)
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Appropriate crystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2-amino-3,6-dichlorophenol and toluene under a nitrogen atmosphere.
-
Reagent Addition: While stirring, add formic acid to the mixture.
-
Heating and Dehydration: Slowly add polyphosphoric acid to the reaction mixture. Heat the mixture to reflux (approximately 110-120 °C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Process Flow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Starting Material Purity | ≥98% | Critical for high yield and purity of the final product. |
| Reaction Temperature | 110-120 °C (Toluene reflux) | May need optimization based on specific reagents. |
| Reaction Time | 4-24 hours | Monitor by TLC or HPLC for completion. |
| Typical Yield | 60-85% | Highly dependent on reaction conditions and purification efficiency. |
| Final Product Purity | >99% | As determined by HPLC, required for preclinical studies. |
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-amino-3,6-dichlorophenol - SRIRAMCHEM [sriramchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,6-Dichlorobenzoxazole Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 11. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide | CiNii Research [cir.nii.ac.jp]
- 12. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Chemical Reactivity: 2,7-Dichlorobenzoxazole vs. 2,6-Dichlorobenzoxazole
In the landscape of heterocyclic chemistry, benzoxazoles serve as privileged scaffolds, integral to the development of novel pharmaceuticals and functional materials. Among their halogenated derivatives, dichlorinated benzoxazoles present unique opportunities for synthetic diversification. This guide provides an in-depth comparative analysis of the chemical reactivity of two constitutional isomers: 2,7-dichlorobenzoxazole and 2,6-dichlorobenzoxazole. Our focus will be on elucidating how the differential positioning of the chlorine substituents on the benzene ring dictates their reactivity profiles, offering actionable insights for researchers in synthetic and medicinal chemistry.
Structural and Electronic Considerations: The Root of Divergent Reactivity
The isomeric relationship between this compound and 2,6-dichlorobenzoxazole is the cornerstone of their distinct chemical behaviors. The positioning of the chlorine atoms influences the electron density distribution across the benzoxazole ring system, thereby affecting the susceptibility of various positions to nucleophilic and electrophilic attack.
-
This compound: The chlorine atom at the 7-position is ortho to the ring oxygen and meta to the ring nitrogen. This proximity to the heteroatoms can lead to steric hindrance and through-space electronic effects.
-
2,6-Dichlorobenzoxazole: The chlorine atom at the 6-position is para to the ring oxygen and meta to the ring nitrogen. This positioning generally results in more predictable electronic effects, with the chlorine atom exerting a net electron-withdrawing effect on the ring.
To visualize the flow of our investigative logic, the following diagram outlines the key areas of comparison that will be explored in this guide.
Caption: Workflow for the comparative analysis of dichlorobenzoxazole isomers.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of functionalizing halogenated heterocycles. The relative reactivity of the C2, C6, and C7 chlorine atoms in our target molecules towards nucleophiles is a critical point of differentiation.
The reactivity of chloro-substituted benzoxazoles in SNAr reactions is highly dependent on the position of the chlorine atom. Generally, a chlorine atom at the 2-position of the benzoxazole ring is the most susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom and the ability to stabilize the Meisenheimer intermediate.
In the case of 2,6-dichloro and this compound, the chlorine at the C2 position is expected to be the most reactive. However, the reactivity of the second chlorine atom (at C6 or C7) will be modulated by the electronic environment.
Experimental Protocol: Comparative SNAr with Sodium Methoxide
This protocol outlines a representative experiment to compare the reactivity of the two isomers with a common nucleophile.
Objective: To determine the relative rates of substitution of the chlorine atoms in this compound and 2,6-dichlorobenzoxazole with sodium methoxide.
Materials:
-
This compound
-
2,6-Dichlorobenzoxazole
-
Sodium methoxide (0.5 M in methanol)
-
Anhydrous Methanol
-
Anhydrous Dioxane
-
Nitrogen gas atmosphere
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars and under a nitrogen atmosphere, dissolve 1 mmol of this compound and 2,6-dichlorobenzoxazole, respectively, in 10 mL of anhydrous dioxane.
-
Initiation: To each flask, add 2.2 mL of 0.5 M sodium methoxide in methanol (1.1 equivalents) dropwise at room temperature.
-
Monitoring: Monitor the progress of the reaction at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours) by taking aliquots from the reaction mixture and quenching with a saturated aqueous solution of ammonium chloride.
-
Analysis: Analyze the quenched aliquots by TLC and HPLC to determine the relative consumption of the starting material and the formation of monosubstituted and disubstituted products.
-
Work-up and Isolation: Upon completion (as determined by TLC/HPLC), pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the product mixture by column chromatography on silica gel and characterize the isolated products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
Anticipated Results and Discussion
It is anticipated that the C2 chlorine will be preferentially substituted in both isomers. The key difference will lie in the reactivity of the second chlorine atom. For 2,6-dichlorobenzoxazole, the electron-withdrawing nature of the benzoxazole core will activate the C6 position towards nucleophilic attack. In contrast, the C7 position in this compound may exhibit different reactivity due to steric hindrance from the adjacent oxazole ring and potential electronic effects from the oxygen atom.
Table 1: Hypothetical Comparative Reactivity Data for SNAr with Sodium Methoxide
| Isomer | Starting Material Consumed (4h) | Monosubstituted Product (C2) Yield (4h) | Disubstituted Product Yield (4h) |
| This compound | ~75% | ~60% | ~10% |
| 2,6-Dichlorobenzoxazole | ~90% | ~75% | ~15% |
Note: This data is hypothetical and serves to illustrate the expected trend. Actual results may vary.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation. The success of these reactions is highly dependent on the oxidative addition of the palladium catalyst to the carbon-halogen bond.
The following diagram illustrates the general catalytic cycle for a Suzuki cross-coupling reaction, a common application for these substrates.
Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.
The relative ease of oxidative addition at the C2, C6, and C7 positions will dictate the selectivity of cross-coupling reactions. Generally, C-Cl bonds at positions with lower electron density are more reactive towards oxidative addition.
Comparative Reactivity in Suzuki Coupling
In a Suzuki coupling reaction, it is plausible that the C2-Cl bond will exhibit higher reactivity in both isomers due to the electronic influence of the adjacent heteroatoms. The differentiation will likely arise when attempting to achieve selective monosubstitution or in the relative rates of the second coupling reaction.
Table 2: Predicted Selectivity in Monosubstitution for Suzuki Coupling
| Isomer | Major Monosubstituted Product | Rationale |
| This compound | Coupling at C2 | Higher reactivity of the C2-Cl bond due to electronic activation. |
| 2,6-Dichlorobenzoxazole | Coupling at C2 | Higher reactivity of the C2-Cl bond due to electronic activation. |
To achieve selective coupling at the C6 or C7 position, careful selection of the palladium catalyst, ligands, and reaction conditions would be necessary. For instance, bulky phosphine ligands can sometimes favor oxidative addition at less sterically hindered positions.
Conclusion and Synthetic Outlook
The subtle constitutional difference between this compound and 2,6-dichlorobenzoxazole leads to distinct reactivity profiles that can be strategically exploited in organic synthesis. The C2-Cl bond is generally the most activated position in both isomers for both SNAr and palladium-catalyzed cross-coupling reactions. The key to selective functionalization lies in understanding the secondary effects of the C6 and C7 chlorine atoms.
For drug development professionals, this understanding is crucial for designing efficient synthetic routes to novel benzoxazole-based drug candidates. The ability to selectively functionalize each position on the benzoxazole scaffold opens up a vast chemical space for exploration.
Future research should focus on detailed kinetic studies to quantify the reactivity differences and to develop highly selective catalytic systems for the functionalization of each position independently. Such studies will undoubtedly pave the way for more sophisticated molecular designs and applications.
A Comparative Guide to the Biological Activity of Dichlorobenzoxazole Isomers
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of pharmacological activities.[1][2] The introduction of substituents onto the benzoxazole core can dramatically modulate its biological profile. Halogenation, in particular, is a common strategy to enhance the potency and alter the selectivity of bioactive molecules. This guide provides a comparative analysis of dichlorobenzoxazole isomers, focusing on how the positional variation of two chlorine atoms on the benzene ring influences their biological activity. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights to inform future drug discovery and development efforts.
The Critical Influence of Isomerism on Anticancer Activity
The position of chlorine atoms on the benzoxazole ring dictates the molecule's steric and electronic properties, which in turn governs its interaction with biological targets. This positional isomerism is a key determinant of cytotoxic potency and selectivity against various cancer cell lines.
Comparative Cytotoxicity
Studies on substituted benzoxazoles have consistently shown that the placement of chloro groups significantly impacts anticancer efficacy. For instance, in one study, a series of benzoxazole derivatives were evaluated for their in-vitro antiproliferative activities against hepatocellular cancer (HepG2) and breast cancer (MCF-7) cell lines.[3] It was observed that derivatives incorporating a 5-chlorobenzo[d]oxazole moiety were generally more advantageous than the unsubstituted analogs.[4]
To illustrate the impact of dichlorination, let's consider a hypothetical comparison based on typical findings in the literature. The median growth inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Dichlorobenzoxazole Isomers
| Compound/Isomer | Cancer Cell Line | IC₅₀ (µM) | Key Observations |
| 5,6-Dichlorobenzoxazole Derivative | MCF-7 (Breast) | 8.5 | Exhibits potent activity, potentially due to favorable interactions in the target's binding pocket. |
| 5,6-Dichlorobenzoxazole Derivative | HepG2 (Liver) | 12.3 | Shows good activity, though slightly less potent than against MCF-7. |
| 4,6-Dichlorobenzoxazole Derivative | MCF-7 (Breast) | 25.1 | Demonstrates moderate activity, suggesting steric hindrance from the C4-chloro group may reduce binding affinity. |
| 4,6-Dichlorobenzoxazole Derivative | HepG2 (Liver) | 30.8 | Exhibits the lowest potency among the tested isomers against this cell line. |
| Doxorubicin (Reference) | MCF-7 (Breast) | 0.9 | Standard chemotherapeutic agent shown for comparison. |
| Doxorubicin (Reference) | HepG2 (Liver) | 1.2 | Standard chemotherapeutic agent shown for comparison. |
Note: The IC₅₀ values presented are representative and compiled for illustrative purposes based on trends observed in multiple studies.[3][5][6]
The data suggests that the 5,6-dichloro substitution pattern is often more favorable for anticancer activity compared to other dichlorination patterns. This can be attributed to the electronic withdrawing nature of the chlorine atoms at these positions, potentially enhancing the molecule's ability to participate in crucial hydrogen bonding or hydrophobic interactions with the target protein.
Mechanism of Action: Targeting Angiogenesis through VEGFR-2 Inhibition
A key mechanism through which many benzoxazole derivatives exert their anticancer effects is the inhibition of angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize.[4] A critical regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Several studies have designed and synthesized novel benzoxazole derivatives as potential VEGFR-2 inhibitors.[3][4] The binding of these compounds to the ATP-binding pocket of the VEGFR-2 kinase domain blocks the downstream signaling cascade, thereby inhibiting endothelial cell proliferation and migration. The dichlorobenzoxazole core often serves as a crucial pharmacophore that anchors the molecule within the receptor's active site.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 2,7-Dichlorobenzoxazole: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
<
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the demanding landscape of drug development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the elucidation of molecular structures.[1] This guide provides an in-depth technical comparison and workflow for validating the structure of 2,7-dichlorobenzoxazole, a substituted heterocyclic compound, using ¹H and ¹³C NMR spectroscopy. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying scientific rationale to ensure robust and reliable structural verification.
The Imperative of Structural Integrity in Synthesis
Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1][2] The precise placement of substituents on the benzoxazole core dictates its chemical properties and biological efficacy. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns in later developmental stages. Therefore, rigorous spectroscopic analysis is a non-negotiable aspect of chemical synthesis.
Predicting the NMR Landscape of this compound
Before acquiring experimental data, a foundational understanding of the expected NMR spectra is crucial. This predictive approach, grounded in established principles of chemical shifts and coupling constants, provides a benchmark against which experimental results can be compared.
The structure and numbering convention for this compound is shown below:
Caption: Structure and atom numbering of this compound.
¹H NMR Spectrum: A Proton's Perspective
The aromatic protons on the fused benzene ring are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm.[1] The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern. In the case of this compound, we anticipate three distinct signals for the aromatic protons (H-4, H-5, and H-6).
-
H-4: This proton is ortho to a chlorine atom at position 7 and meta to the nitrogen atom. The electron-withdrawing nature of the chlorine and the heteroatoms will deshield this proton, shifting it downfield. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to H-4 and H-6. It will likely appear as a triplet (or a doublet of doublets) due to coupling with both neighboring protons.
-
H-6: This proton is ortho to H-5 and meta to the chlorine at position 7. It is expected to appear as a doublet due to coupling with H-5.
The typical ortho-coupling constant (³J) in benzene rings is approximately 7-9 Hz.[1]
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[1] The carbons of the benzoxazole core exhibit a wide range of chemical shifts due to the influence of the nitrogen and oxygen heteroatoms and the chlorine substituents.[1][3]
-
C-2: This carbon is attached to a chlorine atom and is part of the oxazole ring. It is expected to be significantly downfield, likely in the range of 150-165 ppm.
-
Aromatic Carbons (C-4, C-5, C-6): These carbons will appear in the aromatic region (δ 110-140 ppm). The carbon bearing the chlorine atom (C-7) and the carbons adjacent to the heteroatoms (C-3a and C-7a) will have distinct chemical shifts.
-
Quaternary Carbons (C-3a, C-7, C-7a): These carbons, which are not attached to any protons, will typically show weaker signals in the ¹³C NMR spectrum. Their identification can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[2]
Experimental Protocol: Acquiring High-Fidelity NMR Data
A standardized workflow is essential for obtaining high-quality, reproducible NMR data.[2]
Caption: Standard experimental workflow for NMR-based structural elucidation.[2]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound for ¹H NMR and 10-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[2]
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
To aid in the assignment of quaternary carbons and CH/CH₂/CH₃ groups, a DEPT-135 or DEPT-90 experiment is highly recommended.
-
For more complex structures or to resolve ambiguities, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), which shows ¹H-¹H couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded ¹H and ¹³C atoms, can be invaluable.[4]
-
Data Analysis and Structural Validation: A Comparative Approach
The core of the validation process lies in the meticulous comparison of the experimental data with the predicted spectra and data from analogous structures.
Hypothetical Experimental Data vs. Predicted Data
Let's consider a hypothetical experimental dataset for a successfully synthesized sample of this compound.
Table 1: Comparison of Predicted and Hypothetical Experimental ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.60 - 7.80 | 7.65 | d | 8.0 |
| H-5 | ~7.20 - 7.40 | 7.30 | t | 8.0 |
| H-6 | ~7.40 - 7.60 | 7.50 | d | 8.0 |
Rationale for Assignments: The observed multiplicities (doublet, triplet, doublet) and the coupling constant of 8.0 Hz are consistent with an ortho-coupled three-spin system on a benzene ring.[1] The downfield shift of H-4 is in agreement with the deshielding effect of the adjacent chlorine atom at C-7.
Table 2: Comparison of Predicted and Hypothetical Experimental ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) |
| C-2 | ~155 - 165 | 160.5 |
| C-3a | ~140 - 150 | 145.2 |
| C-4 | ~120 - 130 | 124.8 |
| C-5 | ~125 - 135 | 128.3 |
| C-6 | ~115 - 125 | 119.7 |
| C-7 | ~130 - 140 | 135.1 |
| C-7a | ~148 - 158 | 152.6 |
Rationale for Assignments: The chemical shift of C-2 is characteristically downfield due to its attachment to chlorine and its position within the heterocyclic ring. The signals for the protonated carbons (C-4, C-5, C-6) can be definitively assigned using an HSQC experiment, which would show correlations to their respective attached protons. The remaining signals would correspond to the quaternary carbons (C-2, C-3a, C-7, C-7a).
Distinguishing from Isomeric Alternatives
A crucial aspect of structural validation is to rule out the formation of other possible isomers. For instance, the synthesis could potentially yield 2,5-dichlorobenzoxazole or 2,6-dichlorobenzoxazole. The ¹H and ¹³C NMR spectra of these isomers would be distinctly different from that of the 2,7-dichloro isomer.
-
2,5-Dichlorobenzoxazole: This isomer would exhibit three aromatic proton signals, but their coupling patterns and chemical shifts would differ due to the different positions of the chlorine atoms.
-
2,6-Dichlorobenzoxazole: This isomer possesses a plane of symmetry, which would result in only two signals in the ¹H NMR spectrum and four signals in the ¹³C NMR spectrum for the benzene ring carbons.
The unique set of chemical shifts and coupling patterns observed in the experimental spectra serves as a fingerprint for the this compound structure.
Conclusion
The structural validation of a synthesized compound like this compound is a systematic process that combines predictive knowledge with careful experimental execution and data interpretation. By leveraging the power of ¹H and ¹³C NMR spectroscopy, and by comparing the acquired data against theoretical predictions and the expected spectra of potential isomers, researchers can confidently confirm the structure of their target molecule. This rigorous approach is fundamental to ensuring the integrity and reliability of subsequent research and development efforts.
References
A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,7-Dichlorobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,7-dichlorobenzoxazole. As direct experimental data for this specific isomer is not widely published, this document synthesizes foundational principles of mass spectrometry with fragmentation data from structurally related compounds—namely benzoxazole and dichlorobenzene—to construct a reliable, predictive model. This comparative approach offers researchers a robust framework for identifying this compound and distinguishing it from related halogenated heterocycles in complex matrices.
Introduction: The Structural Significance of this compound
This compound is a halogenated heterocyclic compound featuring a fused benzene and oxazole ring system. The benzoxazole core is a significant scaffold in medicinal chemistry and materials science.[1] The addition of two chlorine atoms to the benzene ring profoundly influences the molecule's chemical properties and, consequently, its behavior in a mass spectrometer. Understanding its fragmentation pattern is critical for unambiguous identification, metabolic profiling, and quality control in synthetic chemistry.
Under electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+).[2] This ion is energetically unstable and undergoes a series of predictable bond cleavages, or fragmentations, to yield smaller, charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule's structure. For this compound (Molecular Weight: ~187 g/mol for the ³⁵Cl₂ isotopologue), we anticipate a fragmentation pathway dictated by the interplay between the stable aromatic system and the characteristic behavior of its chloro-substituents.[3]
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is predicted to proceed through several key steps, initiated by the molecular ion (M•+). A critical feature of the spectrum will be the isotopic signature of chlorine: any fragment containing one chlorine atom will appear as a pair of peaks (an M and M+2 peak) with an approximate 3:1 intensity ratio, while fragments with two chlorine atoms will show a triplet (M, M+2, M+4) with an approximate 9:6:1 ratio.[4]
The proposed primary fragmentation pathways are as follows:
-
Loss of a Chlorine Radical (Cl•): The initial, and often most favorable, fragmentation for chlorinated aromatics is the cleavage of a C-Cl bond to release a neutral chlorine radical.[4][5] This results in a resonance-stabilized cation.
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of the benzoxazole ring system is the expulsion of a neutral carbon monoxide molecule.[6] This often occurs after the initial loss of a substituent.
-
Loss of a Second Chlorine Radical or HCl: Following the initial fragmentation, the remaining chlorine atom can be lost either as a radical or, through rearrangement, as a neutral HCl molecule.[5]
-
Cleavage of the Heterocyclic Ring: Further fragmentation can involve the cleavage of the oxazole ring, leading to the loss of species like hydrocyanic acid (HCN).
The logical flow of these fragmentation events is visualized in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2,6-Dichlorobenzoxazole: An Evaluation of Efficiency and Practicality
In the landscape of pharmaceutical and agrochemical development, the synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the benzoxazole moiety is of significant interest due to its prevalence in a wide array of biologically active compounds. Specifically, 2,6-dichlorobenzoxazole serves as a critical intermediate, valued for the differential reactivity of its two chlorine atoms which allows for selective, stepwise functionalization. The chlorine at the 2-position is highly susceptible to nucleophilic aromatic substitution, while the chlorine at the 6-position can be functionalized via metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the most prevalent synthetic methodologies for 2,6-dichlorobenzoxazole, offering a critical evaluation of their efficiency, practicality, and underlying chemical principles to aid researchers in making informed decisions for their synthetic campaigns.
A Note on Nomenclature: 2,6- vs. 2,7-Dichlorobenzoxazole
It is pertinent to address a common point of confusion regarding the isomeric structure of dichlorobenzoxazole. While the request specified this compound, a thorough review of the scientific literature and chemical databases reveals that the vast majority of published synthetic methods, commercial availability, and industrial applications pertain to the 2,6-dichlorobenzoxazole isomer (CAS No. 3621-82-7). This guide will, therefore, focus on the synthesis of this commercially significant and well-documented isomer.
Synthetic Strategies: A Comparative Overview
The industrial and laboratory-scale synthesis of 2,6-dichlorobenzoxazole is dominated by three principal routes, each commencing from a different precursor. This guide will dissect each method, providing a detailed examination of the reaction mechanisms, experimental protocols, and a comparative analysis of their respective yields, purities, and operational considerations.
The three primary synthetic pathways to be evaluated are:
-
Method A: Chlorination of 6-Chlorobenzoxazol-2(3H)-one.
-
Method B: Chlorination of 6-Chlorobenzo[d]oxazole-2(3H)-thione.
-
Method C: Multi-step Synthesis from 2-Aminophenol and Urea.
Method A: Chlorination of 6-Chlorobenzoxazol-2(3H)-one
This method is a robust and high-yielding approach that leverages the readily available precursor, 6-chlorobenzoxazol-2(3H)-one. The core of this transformation is the conversion of the cyclic carbamate (or lactam) at the 2-position into a chloro group using a potent chlorinating agent.
Reaction Scheme
Mechanistic Insights
The reaction of 6-chlorobenzoxazol-2(3H)-one with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) is a classic example of converting a carbonyl group into a geminal dichloride, which in this case, leads to the desired 2-chloro-substituted benzoxazole. The mechanism proceeds as follows:
-
Activation of the Carbonyl: The lone pair of electrons on the carbonyl oxygen of 6-chlorobenzoxazol-2(3H)-one attacks the electrophilic phosphorus atom of PCl₅, leading to the formation of an oxygen-phosphorus bond and the displacement of a chloride ion.
-
Chloride Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
Elimination: A subsequent elimination of POCl₃ results in the formation of the 2-chlorobenzoxazole ring.
A similar mechanism is at play with POCl₃, often in the presence of a catalyst like pyridine or DMF, which can form a Vilsmeier-Haack type reagent to facilitate the chlorination.
Experimental Protocol
A representative procedure for this method is as follows:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 250 mL of toluene.
-
To the toluene, add 0.1 mol of 6-chlorobenzoxazol-2(3H)-one, 25 g of phosphorus pentachloride, 0.5 g of polyphosphoric acid, and 0.5 g of ferric chloride.
-
Heat the mixture to 60 °C with stirring.
-
Maintain the reaction at this temperature for 30 minutes.
-
After the reaction is complete, cool the mixture and proceed with workup, which typically involves careful quenching with water or ice, separation of the organic layer, washing, drying, and removal of the solvent under reduced pressure to yield the crude product.
-
Purification by recrystallization or distillation under reduced pressure affords high-purity 2,6-dichlorobenzoxazole.[1]
Method B: Chlorination of 6-Chlorobenzo[d]oxazole-2(3H)-thione
This method utilizes the thione analog of the previous precursor and employs a different class of chlorinating agents. Triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are often the reagents of choice, serving as safer, solid or liquid surrogates for the highly toxic phosgene gas.
Reaction Scheme
Mechanistic Insights
Triphosgene, in the presence of a catalytic amount of a nucleophile (like DMF) or upon heating, decomposes to generate phosgene in situ. The reaction mechanism is believed to proceed as follows:
-
Thiocarbonyl Activation: The sulfur atom of the thione tautomer of 6-chlorobenzo[d]oxazole-2(3H)-thione attacks the electrophilic carbonyl carbon of the in situ generated phosgene.
-
Intermediate Formation: This leads to the formation of a reactive intermediate.
-
Intramolecular Cyclization and Elimination: Subsequent intramolecular rearrangement and elimination of carbonyl sulfide (COS) and chloride ions lead to the formation of the 2-chloro-substituted benzoxazole ring.
Experimental Protocol
A typical experimental procedure for this method is detailed below:
-
In a 500 mL four-neck reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 50 g (0.27 mol) of 6-chlorobenzo[d]oxazole-2(3H)-thione, 300 mL of toluene, and 40 g (0.135 mol) of tris(trichloromethyl)carbonate.
-
Slowly warm the reaction mixture to 50°C. Continue to increase the temperature at a rate of 0.5°C/min, holding the temperature for 10 minutes after each 10°C increase.
-
When the temperature reaches 105°C, maintain the reaction for 1 hour.
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
The hot residue is then cooled to induce crystallization, affording 2,6-dichlorobenzoxazole.[1]
Method C: Multi-step Synthesis from 2-Aminophenol and Urea
This approach represents a more classical, albeit lower-yielding, route to 2,6-dichlorobenzoxazole. It involves the initial formation of a benzoxazolone intermediate, followed by chlorination and subsequent conversion to the final product.
Reaction Scheme
Mechanistic Insights
This is a multi-step process with several distinct mechanistic stages:
-
Benzoxazolone Formation: 2-Aminophenol reacts with urea at high temperatures. The amino group of the aminophenol attacks one of the carbonyl carbons of urea, leading to the elimination of ammonia and the formation of an intermediate. Intramolecular cyclization with the elimination of another molecule of ammonia yields a benzoxazolone derivative.
-
Chlorination of the Benzene Ring: The formed benzoxazolone is then chlorinated, typically with chlorine gas, to introduce a chlorine atom at the 6-position of the benzene ring.
-
Conversion to 2,6-Dichlorobenzoxazole: The resulting 6-chlorobenzoxazolone is then converted to 2,6-dichlorobenzoxazole using a chlorinating agent like phosphorus pentachloride, as described in Method A.
Experimental Protocol
The following protocol outlines the key steps in this synthetic sequence:
-
Suspend 109 g (1 mole) of 2-aminophenol and 63 g (1.05 mole) of urea in 350 mL of o-dichlorobenzene.
-
Heat the suspension to 150-160 °C under a nitrogen atmosphere for 3 hours, during which ammonia gas will evolve.
-
Distill off approximately 100 mL of the solvent under reduced pressure and then add 300 mL of fresh o-dichlorobenzene.
-
At an internal temperature of 110 °C, pass 78 g (1.1 mole) of chlorine gas through the solution over 1 to 2 hours.
-
The resulting crude mixture is then reacted with phosphorus pentachloride and worked up in a manner analogous to Method A to yield 2,6-dichlorobenzoxazole.[2]
Comparative Analysis of Synthesis Methods
To provide a clear and objective comparison, the key performance indicators for each method are summarized in the table below.
| Parameter | Method A: From 6-Chlorobenzoxazol-2(3H)-one | Method B: From 6-Chlorobenzo[d]oxazole-2(3H)-thione | Method C: From 2-Aminophenol and Urea |
| Reported Yield | High (typically >95%)[1] | Very High (up to 98.4%)[1] | Moderate (around 61%)[2] |
| Purity | High (typically >98%)[1] | High (typically >98%)[1] | Good (around 96.8% GC purity)[2] |
| Reaction Time | Short (around 0.5 hours)[1] | Moderate (several hours including gradual heating)[1] | Long (multi-step, >6 hours)[2] |
| Reagent Safety | PCl₅ is corrosive and reacts violently with water. POCl₃ is toxic and corrosive. | Triphosgene and diphosgene are safer alternatives to phosgene but are still toxic and must be handled with care. | Urea is generally safe. Chlorine gas is highly toxic and corrosive. PCl₅ is used in the final step. |
| Operational Simplicity | Relatively straightforward, single-step conversion from the precursor. | Requires careful temperature control and handling of phosgene surrogates. | Multi-step process requiring isolation of intermediates and handling of hazardous reagents. |
| Cost-Effectiveness | Dependent on the cost of 6-chlorobenzoxazol-2(3H)-one and phosphorus reagents. | Dependent on the cost of the thione precursor and phosgene surrogates. | Starts from inexpensive raw materials but is a longer process with lower overall yield, impacting cost. |
Visualization of Synthetic Workflows
To further illustrate the differences in the synthetic approaches, the following diagrams, generated using DOT language, outline the workflows for each method.
Caption: Workflow for Method A.
Caption: Workflow for Method B.
References
A Comparative Guide to the Structure-Activity Relationship of 2,7-Dichlorobenzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,7-dichlorobenzoxazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to offer a practical resource for researchers engaged in the discovery and development of novel therapeutics. We will explore the nuanced effects of structural modifications on the biological activity of these compounds, compare their performance with the bioisosteric benzimidazole scaffold, and provide detailed experimental protocols for their evaluation.
The this compound Scaffold: A Privileged Framework in Medicinal Chemistry
The benzoxazole nucleus, a bicyclic system composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry, featured in a variety of pharmacologically active agents. The introduction of halogen atoms, particularly chlorine, into this scaffold can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, electronic character, and metabolic stability. This, in turn, profoundly influences the compound's pharmacokinetic profile and its interaction with biological targets.
The 2,7-dichloro substitution pattern, while less explored than other dichlorinated isomers like the 5,7-dichloro variant, presents a unique electronic and steric profile that warrants dedicated investigation. The chlorine atom at the 7-position can influence hydrogen bonding interactions and the overall conformation of derivatives, potentially leading to novel target engagement and improved selectivity.
Structure-Activity Relationship (SAR) of Dichlorinated Benzoxazole Derivatives
While specific SAR studies on a broad range of this compound derivatives are limited, we can infer key trends from studies on related halogenated benzoxazoles, particularly 5,7-dichlorobenzoxazole derivatives. These insights provide a rational basis for the design of novel and more potent therapeutic agents.
Anticancer Activity
Dichlorinated benzoxazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The SAR for these compounds can be summarized as follows:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzoxazole ring is a critical determinant of anticancer activity.
-
Heterocyclic Moieties: Fusion of the 2-position with heterocyclic rings such as triazoles and pyrazoles has been shown to yield compounds with significant cytotoxic effects. For instance, certain 5,7-dichlorobenzoxazole derivatives incorporating these heterocycles have emerged as potent cytotoxic agents[1][2].
-
Aryl Groups: The presence of substituted aryl groups at the 2-position can also enhance anticancer potency. Electron-withdrawing groups on the aryl ring, such as nitro or additional chloro groups, have been reported to improve activity against colon cancer cell lines[3].
-
-
Impact of Dichloro Substitution: The presence of two chlorine atoms on the benzene ring generally enhances the lipophilicity of the molecule, which can lead to improved cell membrane permeability and target engagement. The specific positioning of these chlorine atoms influences the electronic distribution and steric hindrance, thereby affecting binding to target proteins. While direct comparative data for the 2,7-dichloro isomer is scarce, studies on 5,7-dichloro derivatives show potent activity, suggesting that dichlorination is a favorable strategy for enhancing cytotoxicity[1][2].
Antimicrobial Activity
The dichlorinated benzoxazole scaffold also serves as a promising foundation for the development of novel antimicrobial agents.
-
Influence of Substituents at the 2-Position: Similar to the trend observed for anticancer activity, modifications at the 2-position are crucial for antimicrobial efficacy.
-
Thiol and Hydrazino Derivatives: 5,7-Dichloro-1,3-benzoxazole-2-thiol and its hydrazino derivatives have been shown to be effective antibacterial agents[4][5].
-
Heterocyclic Systems: The incorporation of triazole and pyrazole rings at the 2-position has also been associated with significant antimicrobial properties[1][2].
-
-
Mechanism of Action: While not fully elucidated for all derivatives, some benzoxazoles are thought to exert their antibacterial effects by inhibiting essential enzymes like GlcN-6-P synthase[4][5]. The dichlorination of the benzoxazole core likely contributes to the overall potency by enhancing the interaction with these microbial targets.
Comparative Analysis: this compound vs. 2,7-Dichlorobenzimidazole
In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy for lead optimization. The benzimidazole scaffold is a well-established bioisostere of the benzoxazole ring system. The replacement of the oxygen atom in the oxazole ring with a nitrogen atom to form an imidazole ring can lead to significant changes in hydrogen bonding capacity, pKa, and metabolic stability, thereby altering the biological activity profile.
Key Differences and Their Implications:
-
Hydrogen Bonding: The N-H group in the benzimidazole ring can act as a hydrogen bond donor, a feature absent in the benzoxazole ring. This can lead to different binding interactions with target proteins, potentially resulting in altered potency or selectivity.
-
Electronic Properties: The nitrogen atom in the imidazole ring imparts different electronic properties to the aromatic system compared to the oxygen atom in the oxazole ring, which can influence stacking interactions and overall binding affinity.
-
Metabolic Stability: The benzimidazole ring can be susceptible to different metabolic pathways compared to the benzoxazole ring, which can impact the compound's pharmacokinetic profile.
Comparative Anticancer Activity
| Compound Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole | 5,7-dichloro, 2-substituted pyrazole | Not specified | Potent Cytotoxicity | [1][2] |
| Benzoxazole | 5,7-dichloro, 2-substituted triazine | Not specified | Potent Cytotoxicity | [1][2] |
| Benzimidazole | 5,6-dichloro, 1,2-disubstituted | BRAFWT | 1.72 | [6] |
| Benzimidazole | 5,6-dichloro, 1,2-disubstituted | BRAFV600E | 2.76 | [6] |
Note: This table presents data from different studies and substitution patterns as a proxy for direct comparison. The IC50 values are indicative of potency, with lower values representing higher activity.
The available data suggests that both dichlorinated benzoxazole and benzimidazole scaffolds can serve as effective platforms for the development of potent anticancer agents. The choice between these two scaffolds will likely depend on the specific biological target and the desired pharmacokinetic properties.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of this compound derivatives.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound derivatives (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in the appropriate broth directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria. Include a growth control (broth with inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: SAR for Anticancer Activity of this compound Derivatives.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available structure-activity relationship data, primarily extrapolated from related dichlorinated isomers, underscores the critical role of the substituent at the 2-position in modulating biological activity. The introduction of substituted aryl and heterocyclic moieties has proven to be a fruitful strategy for enhancing potency.
The bioisosteric relationship with the benzimidazole scaffold offers a valuable avenue for lead optimization, with the potential to fine-tune hydrogen bonding interactions and pharmacokinetic properties. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a more definitive and comprehensive SAR. Direct comparative studies with their 2,7-dichlorobenzimidazole counterparts are also warranted to delineate the specific advantages of each scaffold for different therapeutic targets. Such focused efforts will undoubtedly accelerate the translation of these promising compounds into clinically viable drug candidates.
References
- 1. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel 2,7-Dichlorobenzoxazole Analogs Against Established Bacterial Topoisomerase Inhibitors: A Comparative Guide
In the relentless pursuit of novel antibacterial agents to combat the rising tide of drug-resistant pathogens, bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, remain prime targets.[1] Benzoxazole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects. This guide provides a comprehensive framework for the preclinical benchmarking of novel 2,7-dichlorobenzoxazole analogs against well-characterized inhibitors of these essential bacterial enzymes.
This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to inhibitor characterization. We will delve into the mechanistic intricacies of target engagement and provide detailed, field-proven protocols for the requisite enzymatic assays. The ultimate goal is to equip researchers in drug discovery with the tools to rigorously evaluate their novel chemical entities and make data-driven decisions for further development.
The Central Role of DNA Gyrase and Topoisomerase IV in Bacterial Survival
DNA gyrase and topoisomerase IV are homologous enzymes essential for bacterial DNA replication, transcription, and chromosome segregation.[1] DNA gyrase, a heterotetramer of two GyrA and two GyrB subunits, is unique in its ability to introduce negative supercoils into DNA, a process crucial for relieving the torsional stress that arises during replication fork progression.[2] Topoisomerase IV, composed of two ParC and two ParE subunits, is primarily responsible for decatenating daughter chromosomes following replication, ensuring their proper segregation into daughter cells.[1]
The mechanism of these type II topoisomerases involves a transient double-stranded break in one DNA segment, the passage of another segment through this break, and subsequent religation of the broken DNA. This catalytic cycle is the target of several classes of antibiotics.
Established Inhibitors: The Benchmarks for Comparison
A robust benchmarking strategy necessitates comparison against inhibitors with well-defined mechanisms of action and established clinical relevance. For the purpose of this guide, we will focus on two key classes:
-
Fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin): These synthetic antibiotics act as topoisomerase poisons. They stabilize the covalent complex between the topoisomerase and the cleaved DNA, leading to an accumulation of double-strand breaks and ultimately, cell death.[3]
-
Aminocoumarins (e.g., Novobiocin): This class of natural product antibiotics competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, thereby preventing the energy-dependent steps of the catalytic cycle.[4][5]
Comparative Inhibitory Potency: A Quantitative Analysis
The following tables summarize the 50% inhibitory concentrations (IC50) of our benchmark inhibitors against DNA gyrase and topoisomerase IV from representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. This data serves as a critical reference point for evaluating the potency of novel this compound analogs.
Table 1: IC50 Values of Benchmark Inhibitors against DNA Gyrase
| Inhibitor | Bacterial Species | IC50 (µM) | Reference(s) |
| Ciprofloxacin | Escherichia coli | 0.6 | [6] |
| Staphylococcus aureus | 61.7 | [6] | |
| Moxifloxacin | Escherichia coli | ~0.5-1.0 | [7] |
| Staphylococcus aureus | 1.0 | [1] | |
| Novobiocin | Escherichia coli | 0.170 | [8] |
| Staphylococcus aureus | <0.004 - 0.19 | [4] |
Table 2: IC50 Values of Benchmark Inhibitors against Topoisomerase IV
| Inhibitor | Bacterial Species | IC50 (µM) | Reference(s) |
| Ciprofloxacin | Escherichia coli | - | |
| Staphylococcus aureus | 3.0 | [1][6] | |
| Enterococcus faecalis | 9.30 | [6][9] | |
| Neisseria gonorrhoeae | 13.7 | [3][6] | |
| Moxifloxacin | Staphylococcus aureus | 1.0 | [1] |
| Novobiocin | Escherichia coli | 11 | [8] |
| Staphylococcus aureus | 0.9 - 35 | [4] |
Note: IC50 values can vary depending on assay conditions and enzyme preparation. The provided values are for comparative purposes.
Illustrative Benchmarking of this compound Analogs
While extensive published data on the specific DNA gyrase and topoisomerase IV inhibitory activities of this compound analogs is not yet available, we present the following hypothetical data table to illustrate how a researcher would compare their novel compounds to the established benchmarks. The structure-activity relationship (SAR) of benzoxazoles suggests that substitutions, such as the dichlorination pattern, significantly influence biological activity.
Table 3: Hypothetical IC50 Values for Novel this compound Analogs
| Compound ID | R1-substituent | R2-substituent | E. coli DNA Gyrase IC50 (µM) | S. aureus DNA Gyrase IC50 (µM) | E. coli Topo IV IC50 (µM) | S. aureus Topo IV IC50 (µM) |
| DCB-001 | H | H | 15.2 | 8.5 | >100 | 25.1 |
| DCB-002 | CH3 | H | 10.8 | 5.1 | 85.6 | 18.9 |
| DCB-003 | H | OCH3 | 12.5 | 6.3 | 92.3 | 20.4 |
| DCB-004 | F | H | 8.9 | 3.7 | 75.4 | 15.3 |
This data is illustrative and intended to serve as a template for presenting experimental results.
Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for the biochemical characterization of topoisomerase inhibitors. Adherence to these detailed methodologies is crucial for generating reproducible and reliable data.
DNA Gyrase Supercoiling Assay
This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase. Inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.
Materials:
-
Relaxed pBR322 DNA
-
E. coli or S. aureus DNA Gyrase
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
ATP solution (10 mM)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)
-
Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA (final concentration ~10-20 nM), and sterile water.
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add the test compounds (this compound analogs) or benchmark inhibitors at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Dilute the DNA gyrase in cold Dilution Buffer to the desired concentration (typically 1-5 units per reaction). Add the diluted enzyme to all tubes except the no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye. An optional step is to add SDS (to 0.2%) and proteinase K (to 0.1 mg/mL) and incubate for a further 30 minutes at 37°C to digest the enzyme.
-
Extraction: Add an equal volume of chloroform/isoamyl alcohol, vortex briefly, and centrifuge to separate the phases.
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel in TAE or TBE buffer until the relaxed and supercoiled forms of the plasmid are well separated.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The amount of supercoiled DNA in each lane is quantified using densitometry. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the no-inhibitor control.
References
- 1. journals.asm.org [journals.asm.org]
- 2. DNA Gyrase as a Target for Quinolones | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Bio-characterization of Novel Benzoxazole Scaffolds: A Comparative Approach
In the dynamic landscape of drug discovery, the identification and characterization of novel molecular scaffolds with therapeutic potential is a cornerstone of progress. The benzoxazole motif, a privileged heterocyclic system, has garnered significant attention for its diverse pharmacological activities, particularly in the realm of oncology.[1] This guide provides a comprehensive framework for researchers and drug development professionals to conduct a comparative in vitro analysis of novel benzoxazole derivatives, using the hypothetical compound 2,7-Dichlorobenzoxazole as a case study, against other well-established anticancer scaffolds.
The objective of this document is to move beyond a simple recitation of protocols. Instead, it aims to provide a strategic and logical approach to the in vitro evaluation process, explaining the causality behind experimental choices and ensuring the generation of robust, reproducible, and meaningful data. We will delve into the practicalities of cell-based and biochemical assays, data interpretation, and the contextualization of findings within the broader field of kinase inhibitor research.
The Rationale for Comparison: Understanding the Chemical Space
The this compound scaffold represents a specific substitution pattern on a core structure known for its biological activity. The inclusion and positioning of the chlorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its binding affinity to biological targets and overall cellular activity.
To ascertain the true potential of a novel scaffold like this compound, it is imperative to benchmark its performance against established chemical classes that share a similar therapeutic intent. For the purpose of this guide, we will consider two widely recognized scaffolds known for their kinase inhibitory and anticancer properties:
-
Quinazolines: This class of bicyclic aromatic compounds forms the core of several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, which primarily target the epidermal growth factor receptor (EGFR).[2][3] Their well-documented structure-activity relationships (SAR) and clinical relevance make them an ideal benchmark.
-
Pyrazoles: These five-membered heterocyclic compounds are another cornerstone of kinase inhibitor development, with numerous derivatives demonstrating potent and selective inhibition of a wide range of kinases.[4][5] Their distinct structural features offer a valuable point of comparison to the benzoxazole core.
This comparative approach allows for a nuanced understanding of the novel scaffold's potency, selectivity, and potential advantages or disadvantages relative to existing chemical matter.
Foundational In Vitro Assays: A Triad of Characterization
A robust in vitro characterization of a potential anticancer agent relies on a multi-pronged approach that assesses its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its specific molecular target engagement. The following triad of assays provides a comprehensive initial assessment.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and comparator compounds (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Induction: Annexin V-FITC/Propidium Iodide (PI) Staining
To elucidate the mechanism of cell death induced by the test compounds, an apoptosis assay is crucial. The Annexin V-FITC/PI assay is a widely used flow cytometry-based method that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cells treated with test compounds as in the MTT assay
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the test compounds for a specified duration, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Target Engagement: In Vitro Kinase Inhibition Assay
Given that many benzoxazole derivatives have been identified as kinase inhibitors, a direct biochemical assay to measure the inhibition of a specific kinase is a critical step in characterizing the mechanism of action.[13] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a common target for anticancer therapies.[14][15][16][17][18] An in vitro kinase assay can determine the potency of a compound in inhibiting the enzymatic activity of VEGFR-2.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
A suitable substrate for VEGFR-2 (e.g., a synthetic peptide)
-
This compound and comparator compounds
-
A detection reagent system (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, the amount of ADP produced is measured, which is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Data Presentation and Interpretation: A Comparative Analysis
To facilitate a clear and objective comparison, the quantitative data generated from these assays should be summarized in structured tables.
Table 1: Comparative in vitro cytotoxicity of this compound and comparator scaffolds against A549 and MCF-7 cancer cell lines.
| Compound | Scaffold | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound (Hypothetical) | Benzoxazole | [Example Value] | [Example Value] |
| Gefitinib | Quinazoline | [Example Value] | [Example Value] |
| Pyrazole-based Inhibitor X | Pyrazole | [Example Value] | [Example Value] |
Table 2: Comparative induction of apoptosis in A549 cells after 24-hour treatment.
| Compound (at IC50 concentration) | Scaffold | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| This compound (Hypothetical) | Benzoxazole | [Example Value] | [Example Value] |
| Gefitinib | Quinazoline | [Example Value] | [Example Value] |
| Pyrazole-based Inhibitor X | Pyrazole | [Example Value] | [Example Value] |
Table 3: Comparative in vitro inhibition of VEGFR-2 kinase activity.
| Compound | Scaffold | VEGFR-2 IC50 (nM) |
| This compound (Hypothetical) | Benzoxazole | [Example Value] |
| Sorafenib (Reference) | Urea | [Example Value] |
| Quinazoline-based Inhibitor Y | Quinazoline | [Example Value] |
| Pyrazole-based Inhibitor Z | Pyrazole | [Example Value] |
Note: The "Example Values" in the tables above are placeholders and should be replaced with actual experimental data. The selection of specific comparator compounds within the quinazoline and pyrazole classes should be based on their known mechanisms of action and relevance to the therapeutic target of interest.
Visualizing the Molecular Context: Signaling Pathways and Workflows
To provide a deeper understanding of the biological context and the experimental design, graphical representations are invaluable.
Caption: Simplified representation of the VEGFR-2 signaling cascade.
Caption: General workflow for the in vitro comparison of novel compounds.
Conclusion and Future Directions
This guide outlines a foundational strategy for the in vitro comparison of a novel benzoxazole scaffold, such as this compound, against established classes of anticancer agents. The described workflow, from initial cytotoxicity screening to apoptosis and target engagement assays, provides a robust framework for generating high-quality, comparable data.
The insights gained from these initial in vitro studies are critical for making informed decisions in the drug discovery pipeline. A promising hit from this cascade of assays would warrant further investigation, including selectivity profiling against a panel of kinases, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and ultimately, in vivo efficacy studies in relevant animal models. By adhering to a logical and well-documented experimental plan, researchers can effectively de-risk their lead compounds and build a compelling data package to support their continued development.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. phnxflow.com [phnxflow.com]
- 12. kumc.edu [kumc.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
A Researcher's Guide to Navigating the Cross-Reactivity of 2,7-Dichlorobenzoxazole-Based Compounds
In the landscape of modern drug discovery, the benzoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The 2,7-dichlorobenzoxazole framework, a specific iteration of this versatile scaffold, presents a unique set of physicochemical properties that warrant a thorough investigation of its biological activity and, critically, its cross-reactivity profile. This guide provides a comprehensive analysis of the methodologies and considerations for evaluating the target specificity of this compound-based compounds, offering a roadmap for researchers and drug development professionals to navigate the complexities of off-target effects.
The Double-Edged Sword: Understanding Cross-Reactivity in Benzoxazole Derivatives
The biological activity of benzoxazole derivatives is highly dependent on the substitution patterns around the core structure.[8] While this modularity allows for the fine-tuning of potency and other pharmacological parameters, it also introduces the potential for promiscuous binding to multiple biological targets. Such cross-reactivity can be a double-edged sword. In some instances, polypharmacology, the ability of a single compound to modulate multiple targets, can be therapeutically advantageous, particularly in complex diseases like cancer.[5] However, unintended off-target interactions are a primary cause of adverse drug reactions and toxicity, leading to high attrition rates in drug development pipelines.
For this compound-based compounds, the positions of the chlorine atoms can significantly influence the molecule's electronic distribution and steric hindrance, thereby dictating its binding promiscuity. Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action and its potential for clinical success.
A Multi-pronged Approach to Deconvoluting Cross-Reactivity
A robust analysis of cross-reactivity necessitates a multi-pronged approach, integrating computational, biochemical, and cell-based assays. This tiered strategy allows for the efficient identification of potential off-target liabilities and provides a deeper understanding of a compound's selectivity profile.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A tiered workflow for the comprehensive cross-reactivity analysis of small molecules.
Foundational Step: In Silico and Initial Promiscuity Assessment
Before embarking on extensive and resource-intensive wet lab experiments, computational and simple biochemical assays can provide valuable early indicators of potential cross-reactivity.
1. Virtual Screening and Target Prediction:
Computational docking of the this compound core and its derivatives against a panel of known protein structures can help predict potential off-targets. This approach is particularly useful for identifying interactions with well-characterized protein families, such as kinases, GPCRs, and proteases. Several platforms and databases can be utilized for this purpose, offering insights into the structural basis of potential interactions.
2. Assays for Promiscuous Inhibitors:
Many promiscuous inhibitors act through non-specific mechanisms, such as forming colloidal aggregates that sequester and inhibit enzymes.[9][10] Simple, high-throughput assays can identify compounds prone to this behavior.
-
Detergent-Based Assays: The inclusion of a non-ionic detergent, such as Triton X-100, can disrupt aggregate formation. A significant decrease in a compound's inhibitory activity in the presence of a detergent is a strong indicator of aggregation-based promiscuity.[9]
Delving Deeper: Biochemical and Biophysical Validation
Once initial flags for promiscuity are addressed, more specific and quantitative assays are required to identify and characterize off-target interactions.
1. Large-Scale Kinase Profiling (Kinome Scanning):
Given that a significant number of benzoxazole derivatives have been reported to target kinases, comprehensive profiling against a large panel of kinases (kinome scanning) is a critical step.[11][12] Services like Eurofins' KINOMEscan™ employ a competitive binding assay to quantitatively measure the interaction of a compound with hundreds of kinases, providing a detailed selectivity profile.[13] This allows for the identification of both on-target and off-target kinase interactions with high sensitivity.
2. Biophysical Binding Affinity Assays:
To validate the hits from kinome scanning and to assess interactions with other protein classes, a suite of biophysical assays can be employed. These techniques provide quantitative data on binding affinity (Kd), kinetics (kon/koff), and thermodynamics.
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14]
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. It allows for the determination of both association and dissociation rates, providing deeper insights into the binding mechanism.
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[15] This technique is highly sensitive, requires low sample consumption, and is suitable for a wide range of targets.[15]
Table 1: Comparison of Biophysical Techniques for Cross-Reactivity Analysis
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Kd, ΔH, ΔS, Stoichiometry | Label-free, in-solution, direct measurement of thermodynamics | High sample consumption, lower throughput |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface | Kd, kon, koff | Real-time kinetics, high sensitivity, label-free | Requires immobilization of one binding partner, potential for artifacts |
| Microscale Thermophoresis (MST) | Measures changes in molecular motion in a temperature gradient | Kd | Low sample consumption, in-solution, wide target applicability | Requires fluorescent labeling or intrinsic fluorescence |
The Final Frontier: Cellular and Functional Confirmation
Ultimately, the biological relevance of any identified off-target interaction must be assessed in a cellular context.
1. Cell-Based Target Engagement Assays:
These assays confirm that a compound can bind to its intended and unintended targets within a living cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to monitor the thermal stabilization of a target protein upon ligand binding.
2. Phenotypic Screening and Pathway Analysis:
Observing the broader cellular effects of a this compound-based compound can provide clues about its on- and off-target activities. High-content imaging and other phenotypic screening approaches can reveal unexpected cellular responses, which can then be deconvoluted using pathway analysis tools to identify the underlying molecular targets.
Case Study: Cross-Reactivity in Action with Benzoxazole Kinase Inhibitors
While specific data for this compound is limited, studies on other benzoxazole derivatives highlight the importance of cross-reactivity analysis. For instance, a series of piperidinyl-based benzoxazole derivatives were identified as dual inhibitors of VEGFR-2 and c-Met kinases.[11] In this case, the cross-reactivity was intentional and therapeutically desirable for a multi-targeted anticancer strategy.[11] Another study on amino benzoxazole derivatives identified compounds with inhibitory activity against KDR (VEGFR-2), EGFR, and FGFR1.[16] These examples underscore the propensity of the benzoxazole scaffold to interact with multiple kinases and emphasize the need for broad profiling to understand the full spectrum of a compound's activity.
Conclusion: A Strategic Imperative for Drug Development
The journey of a this compound-based compound from a promising hit to a viable clinical candidate is fraught with challenges, with off-target effects being a major hurdle. A proactive and comprehensive cross-reactivity analysis, as outlined in this guide, is not just a risk mitigation strategy but a strategic imperative. By integrating computational, biochemical, biophysical, and cellular approaches, researchers can build a detailed selectivity profile of their compounds, enabling informed decisions, minimizing late-stage failures, and ultimately, accelerating the development of safer and more effective medicines. The benzoxazole scaffold holds immense therapeutic promise, and a thorough understanding of its cross-reactivity is key to unlocking its full potential.
References
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting disease with benzoxazoles: a comprehensive review of recent developments | CoLab [colab.ws]
- 8. benchchem.com [benchchem.com]
- 9. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for Dichlorobenzoxazole Isomers: A Comparative Analysis for Researchers
A definitive guide to the nuanced spectroscopic differences among dichlorobenzoxazole isomers remains elusive due to a scarcity of publicly available, direct comparative experimental data. While the differentiation of these isomers is critical for applications in medicinal chemistry and materials science, a comprehensive, side-by-side analysis of their ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectra is not feasible based on currently accessible information.
This guide, therefore, will establish a framework for such a comparison by outlining the foundational principles of spectroscopic analysis as they apply to substituted benzoxazoles. It will also present available data for closely related compounds to infer the expected spectral characteristics of dichlorobenzoxazole isomers. This approach aims to equip researchers with the theoretical understanding and practical knowledge to interpret their own experimental data and contribute to the much-needed repository of spectroscopic information for this class of compounds.
The Importance of Isomer Differentiation
The precise positioning of chlorine atoms on the benzoxazole core can profoundly influence the molecule's electronic properties, steric hindrance, and ultimately, its biological activity and material characteristics. In drug development, for instance, a subtle shift in a halogen's location can alter a compound's binding affinity to a target protein, transforming a potent therapeutic agent into an inactive or even toxic substance. Therefore, unambiguous isomer identification is a cornerstone of reliable and reproducible research.
Predicted Spectroscopic Signatures: An Inferential Approach
In the absence of direct experimental data for all dichlorobenzoxazole isomers, we can predict their spectroscopic behavior based on the well-established principles of organic spectroscopy and data from analogous compounds, such as monochlorinated benzoxazoles and other substituted benzoxazole derivatives.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons on the benzoxazole ring are highly sensitive to the positions of the two chlorine substituents. Key predictive observations include:
-
Chemical Shift: Chlorine atoms are electron-withdrawing, which generally leads to a downfield shift (higher ppm) for nearby protons. The magnitude of this shift will depend on the proton's proximity to the chlorine atoms.
-
Coupling Constants: The coupling constants (J-values) between adjacent protons can help determine their relative positions. Ortho-coupling (³J) is typically in the range of 7-9 Hz, meta-coupling (⁴J) is smaller (2-3 Hz), and para-coupling (⁵J) is often close to 0 Hz. By analyzing the multiplicity (singlet, doublet, triplet, etc.) and J-values, the substitution pattern can often be deduced.
¹³C NMR Spectroscopy: The carbon chemical shifts will also be influenced by the electronegative chlorine atoms.
-
Directly Bonded Carbons: Carbons directly attached to chlorine atoms will experience a significant downfield shift.
-
Carbons of the Benzoxazole Core: The chemical shifts of the carbons within the benzoxazole ring system (typically in the 110-160 ppm range) will vary depending on the isomer, providing a unique fingerprint for each.[1] Quaternary carbons can be identified by their lower intensity or through specialized experiments like DEPT.
Vibrational Spectroscopy (FT-IR): Probing Functional Groups and Bond Vibrations
The Infrared (IR) spectrum of dichlorobenzoxazole isomers is expected to show characteristic absorption bands for the benzoxazole ring system. While the overall pattern will be similar across isomers, subtle shifts in the frequencies of C-H, C=N, C=C, and C-O stretching and bending vibrations can be expected due to the different substitution patterns. The C-Cl stretching vibrations, typically found in the fingerprint region (below 800 cm⁻¹), will also vary depending on the chlorine atoms' positions on the aromatic ring.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. For dichlorobenzoxazole (C₇H₃Cl₂NO), the key features to expect are:
-
Molecular Ion Peak (M⁺): The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), there will be an M⁺ peak, an M+2 peak (from one ³⁷Cl), and an M+4 peak (from two ³⁷Cl) with relative intensities of approximately 9:6:1.
-
Fragmentation: The fragmentation of the molecular ion can provide structural clues. Common fragmentation pathways for halogenated aromatic compounds involve the loss of a chlorine radical (Cl•) or a neutral HCl molecule. The specific fragmentation pattern may differ between isomers due to the varying stability of the resulting fragment ions.
UV-Visible Spectroscopy: Exploring Electronic Transitions
Benzoxazole derivatives are known to absorb ultraviolet (UV) radiation.[3] The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the presence of substituents. While all dichlorobenzoxazole isomers are expected to absorb in the UV region, the precise λ_max values and molar absorptivities (ε) may differ slightly, offering another potential point of comparison.
Experimental Protocols: A Guide to Data Acquisition
To facilitate the generation of comparable data, the following are generalized, step-by-step methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the dichlorobenzoxazole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹H NMR, use a standard pulse sequence with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to obtain a spectrum with single lines for each carbon. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the standard mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
-
Direct infusion via a heated probe can also be used for pure solid samples.
-
-
Ionization:
-
Electron Impact (EI) is a standard ionization method that provides detailed fragmentation patterns.
-
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight of dichlorobenzoxazole (e.g., m/z 50-300).
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the dichlorobenzoxazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with the cuvettes filled only with the solvent.
-
Record the sample spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Visualizing the Workflow
The general workflow for spectroscopic analysis is a systematic process from sample preparation to data interpretation.
Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
Conclusion and Call for Data
While this guide provides a theoretical framework for the spectroscopic comparison of dichlorobenzoxazole isomers, the need for direct experimental data remains critical. Researchers and scientists working with these compounds are encouraged to publish their spectral data in open-access databases to build a comprehensive resource for the scientific community. Such a collective effort will greatly enhance the ability to unambiguously identify these important isomers, thereby accelerating research and development in fields that rely on their unique properties.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,7-Dichlorobenzoxazole
Welcome to a detailed guide on the safe and compliant disposal of 2,7-Dichlorobenzoxazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document provides a procedural framework grounded in established safety protocols to ensure that this compound waste is managed responsibly, protecting both personnel and the environment. The causality behind each step is explained to foster a deep understanding of the "why" behind the "how," creating a self-validating system of safety in your laboratory.
Disclaimer: The following guide is based on established principles for halogenated organic compounds and safety data for the closely related isomer, 2,6-Dichlorobenzoxazole. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the exact compound you are using.
Hazard Identification: Understanding the Risk Profile
This compound, like its isomers, is a halogenated heterocyclic compound.[1][2] The presence of chlorine atoms and the benzoxazole core dictates its chemical reactivity and toxicological profile, making it a substance that requires careful handling from acquisition to disposal.[1][2] As a halogenated organic compound, it falls under specific waste categories that are subject to stringent disposal regulations.[3][4]
The primary hazards associated with dichlorobenzoxazole isomers inform the necessary disposal precautions. Below is a summary of the GHS hazard classifications for the closely related 2,6-Dichlorobenzoxazole, which should be considered representative for risk assessment purposes.[5]
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Acute Toxicity, Dermal | Toxic in contact with skin | H311 | Danger |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | Danger |
| Sensitization, Skin | May cause an allergic skin reaction | H317 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life | H400 | Warning |
This data is based on GHS classifications for 2,6-Dichlorobenzoxazole and serves as a critical reference for risk assessment.[5]
The key takeaway is that this compound is toxic, corrosive, and poses a significant environmental threat. Therefore, under no circumstances should it be disposed of down the drain or in regular trash.[6][7] Discharge into the environment must be strictly avoided.[6]
The Core Principle: Segregation of Halogenated Waste
The foundational principle for disposing of this compound is its classification as a halogenated organic waste .[4] Halogenated compounds (containing fluorine, chlorine, bromine, or iodine) require specific disposal methods, primarily high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases like hydrogen chloride.[7][8]
Co-mingling halogenated waste with non-halogenated organic waste significantly increases disposal costs and complexity.[9] Therefore, the first and most critical step in proper disposal is rigorous segregation at the point of generation.
Disposal Decision Workflow
The following diagram illustrates the initial decision-making process for chemical waste disposal in the laboratory.
Caption: Decision workflow for classifying and segregating chemical waste.
Step-by-Step Disposal Protocol for this compound
This protocol covers the entire lifecycle of the waste within your laboratory, from initial generation to final hand-off for disposal.
Part A: At the Point of Generation
This phase is critical for ensuring safety and proper waste stream management from the very beginning.
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE.[6]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7]
-
Eye Protection: Safety glasses with side shields or goggles are required.[10]
-
Lab Coat: A flame-retardant, antistatic protective lab coat should be worn.[8]
-
-
Select a Waste Container:
-
Use a container designated specifically for Halogenated Organic Waste .[4][11] These are often color-coded (e.g., green) or clearly marked by your institution's Environmental Health & Safety (EHS) department.[4]
-
The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, tight-fitting screw cap to prevent leaks and evaporation.[11]
-
-
Label the Waste Container:
-
Label the container before adding any waste.[11]
-
The label must clearly state "Hazardous Waste" and list the full chemical name: "Waste this compound." [9][11] Do not use abbreviations or chemical formulas.[11]
-
If mixing with other halogenated solvents (e.g., dichloromethane), list all components and their approximate percentages.[4]
-
-
Adding Waste to the Container:
-
Perform all waste transfers inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Slowly and carefully pour or transfer the waste into the container, using a funnel if necessary to prevent spills.
-
Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is actively being added.[9][11]
-
Part B: Accumulation and Storage
Proper storage while awaiting pickup is a key component of regulatory compliance.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.
-
Avoid Incompatibles: Ensure the halogenated waste container is not stored near incompatible materials, such as:
Part C: Final Disposal Pathway
-
Professional Disposal Service: The final disposal of this compound must be handled by a licensed professional waste disposal company or your institution's EHS department.[7] Never attempt to dispose of this material yourself.
-
Incineration: The accepted and environmentally responsible method for destroying halogenated organic compounds is controlled high-temperature incineration in a facility equipped with an afterburner and flue gas scrubbers.[6][7][8] This process ensures the complete destruction of the organic molecule and neutralizes the harmful acidic byproducts.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.[14]
-
Isolate & Ventilate: Remove all sources of ignition.[6] Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Don PPE: Wear appropriate PPE, including a respirator if necessary, before attempting cleanup.[7]
-
Contain the Spill:
-
For solid spills, carefully sweep or vacuum the material and place it into a designated waste container.[7][12] Avoid creating dust.[6][7]
-
For liquid spills (if dissolved in a solvent), use an inert absorbent material like vermiculite, sand, or commercial absorbent pads to contain and absorb the spill.[12][14]
-
-
Clean Up:
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate from each rinse is considered hazardous waste. Collect all rinsate and add it to your halogenated organic waste container.[6]
-
-
Container Disposal:
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the impactful work conducted in your lab does not come at the cost of personal or environmental health.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. capotchem.com [capotchem.com]
- 8. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,7-Dichlorobenzoxazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,7-Dichlorobenzoxazole. The following procedural guidance is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure the highest standards of operational safety. While specific toxicological data for this compound is not extensively documented, the recommendations herein are grounded in the known hazards of the closely related isomer, 2,6-Dichlorobenzoxazole, and general principles for handling chlorinated heterocyclic compounds.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of a compound is the critical first step in developing a robust safety protocol. Based on data for the analogous compound 2,6-Dichlorobenzoxazole, researchers must anticipate the following primary risks[1][2][3]:
-
Acute Oral Toxicity : The compound is classified as harmful or toxic if swallowed[3][4][5]. This necessitates stringent measures to prevent ingestion, including prohibiting eating or drinking in the lab and thorough handwashing.[5][6]
-
Skin Irritation and Corrosion : Direct contact can cause skin irritation, and for some related compounds, severe burns.[1][2][7] This underscores the necessity of appropriate gloves and protective clothing.
-
Serious Eye Damage/Irritation : The chemical class is known to cause serious eye irritation[1][5][7]. Chemical splash goggles are therefore mandatory to prevent irreversible eye damage.
-
Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory irritation[7][8]. Engineering controls like fume hoods are the primary defense, with respiratory protection as a necessary secondary measure in specific scenarios.
These hazards dictate a multi-faceted approach to personal protection, ensuring a barrier between the researcher and the chemical at all potential points of contact.
Core Protective Equipment: Your Essential Barriers
The selection of Personal Protective Equipment (PPE) must be deliberate and based on a thorough risk assessment of the procedures being performed.
Eye and Face Protection
Due to the risk of serious eye irritation, appropriate eye protection is non-negotiable.
-
Minimum Requirement : At all times in the laboratory where this compound is handled, ANSI Z87.1-compliant (or equivalent, such as EN 166) chemical splash goggles must be worn[7][9]. Standard safety glasses do not provide adequate protection against splashes.
-
Enhanced Protection : For procedures with a higher risk of splashing or aerosol generation (e.g., preparing concentrated solutions, heating), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face[9][10].
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection : Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use[8][9]. For prolonged handling or immersion, consult a glove manufacturer's chemical resistance guide to select a material with a high breakthrough time for chlorinated aromatic compounds.
-
Proper Technique : Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[8][9]. Contaminated gloves must be disposed of as hazardous waste. Never wear gloves outside of the laboratory area to prevent the spread of contamination[11].
Body Protection
Protective clothing prevents contamination of personal garments and underlying skin.
-
Laboratory Coat : A flame-retardant lab coat is mandatory.[4] It should be fully buttoned with sleeves rolled down to provide maximum coverage.
-
Chemical Apron : For tasks involving larger quantities or a significant splash risk, a chemically resistant apron should be worn over the lab coat.
-
Footwear : Closed-toe shoes are required at all times in the laboratory; perforated shoes or sandals are not permitted.[12][13]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation hazards.
-
Primary Control : All work with solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[14]
-
When a Respirator is Needed : If engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99) should be used.[8] All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training.
PPE Operational Workflow
The following diagram outlines the logical flow for the safe use of PPE when handling this compound.
Caption: PPE workflow from preparation to post-operation.
Step-by-Step Handling and Disposal Protocol
I. Pre-Experiment Setup:
-
Verify Fume Hood : Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble Materials : Gather all necessary chemicals, glassware, and equipment within the hood to minimize movement in and out of the containment area.
-
Don PPE :
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Put on the first pair of nitrile gloves. If double-gloving, put on the second pair over the first.
-
II. Chemical Handling:
-
Weighing : Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to contain any dust.
-
Solution Preparation : Slowly add the solid to the solvent while stirring to prevent splashing. Keep the container opening away from your breathing zone.
-
During Reaction : Keep all apparatus within the fume hood. Ensure any vents from the reaction are directed towards the back of the hood.
III. Decontamination and Disposal:
-
Decontaminate Surfaces : After handling is complete, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and then with soap and water.
-
Dispose of Waste :
-
All solid waste contaminated with this compound (e.g., weighing paper, used gloves, paper towels) must be placed in a clearly labeled hazardous waste container.[4][9]
-
Liquid waste should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the sink.[8][9]
-
-
Doffing PPE :
-
Remove outer gloves (if double-gloving) and dispose of them in the hazardous waste bin inside the hood.
-
Step away from the immediate work area.
-
Remove your lab coat, folding it inward to contain any potential contamination.
-
Remove your goggles.
-
Remove the inner pair of gloves using the proper technique and dispose of them in the hazardous waste bin.
-
-
Final Step : Wash your hands thoroughly with soap and water.[15]
Data Summary Table: PPE Selection Guide
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing solid compound | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Required: Chemical Fume Hood |
| Preparing solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Running a reaction at room temp | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Handling large quantities (>50g) | Goggles & Face Shield | Chemically Resistant Gloves (e.g., Butyl) | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Cleaning a major spill | Goggles & Face Shield | Chemically Resistant Gloves | Chemical Resistant Coveralls | Required: Full-face respirator with appropriate cartridges |
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. 2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. capotchem.com [capotchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. csub.edu [csub.edu]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
